Vinyl acetate
説明
This compound is an industrial chemical that is produced in large amounts in the United States. It is a clear, colorless liquid with a sweet, fruity smell. It is very flammable and may be ignited by heat, sparks, or flames. This compound is used to make other industrial chemicals. These chemicals are used mainly to make glues for the packaging and building industries. They are also used to make paints, textiles, and paper. This compound is also used as a coating in plastic films for food packaging and as a modifier of food starch.
This compound is an acetate ester.
Structure
3D Structure
特性
IUPAC Name |
ethenyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-3-6-4(2)5/h3H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXRWKRVRITETP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2, Array, CH3COOCHCH2 | |
| Record name | VINYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4764 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | VINYL ACETATE (MONOMER) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0347 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | vinyl acetate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Vinyl_acetate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9003-20-7 | |
| Record name | Poly(vinyl acetate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID3021431 | |
| Record name | Vinyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Vinyl acetate appears as a clear colorless liquid. Flash point 18 °F. Density 7.8 lb / gal. Slightly soluble in water. Vapors are heavier than air. Vapors irritate the eyes and respiratory system. May polymerize if heated or contaminated. If polymerization occurs inside a container, the container may violently rupture. Used to make adhesives, paints, and plastics., Dry Powder; Liquid, Colorless liquid with a pleasant, fruity odor. [Note: Raw material for many polyvinyl resins.]; [NIOSH] Polymerizes when exposed to light; [ACGIH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pleasant, fruity odor., Colorless liquid with a pleasant, fruity odor. [Note: Raw material for many polyvinyl resins.] | |
| Record name | VINYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4764 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetic acid ethenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vinyl acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/755 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Ethenyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031209 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | VINYL ACETATE (MONOMER) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0347 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | VINYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/74 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Vinyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0656.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
162 to 163 °F at 760 mmHg (EPA, 1998), 72.8 °C, 72.50 °C. @ 760.00 mm Hg, 72.7 °C, 162 °F | |
| Record name | VINYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4764 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | VINYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/190 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethenyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031209 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | VINYL ACETATE (MONOMER) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0347 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | VINYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/74 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Vinyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0656.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
18 °F (EPA, 1998), -8 °C, closed cup, -8 °C, 18 °F (CLOSED CUP), 0.5-0.9 °C (open cup), -8 °C c.c., 18 °F | |
| Record name | VINYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4764 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Vinyl acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/755 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | VINYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/190 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | VINYL ACETATE (MONOMER) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0347 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | VINYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/74 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Vinyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0656.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
2 % (NIOSH, 2023), Sol in ethane, acetone, chloroform, Soluble in organic liquids, > 10% in ethyl ether; > 10% in ethanol; > 10% in benzene, At 20 °C, a saturated solution of vinyl acetate in water contains 2.0-2.4 wt % vinyl acetate, whereas a saturated solution of water in vinyl acetate contains 0.9-1.0 wt % water; at 50 °C, the solubility of vinyl acetate in water is 0.1 wt % more than at 20 °C, but the solubility of water in vinyl acetate doubles to about 2 wt %, For more Solubility (Complete) data for VINYL ACETATE (7 total), please visit the HSDB record page., 20 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 2 (poor), 2% | |
| Record name | VINYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4764 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | VINYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/190 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethenyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031209 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | VINYL ACETATE (MONOMER) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0347 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Vinyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0656.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.932 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.932 at 20 °C/4 °C, Relative density (water = 1): 0.93, 0.93 | |
| Record name | VINYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4764 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | VINYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/190 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | VINYL ACETATE (MONOMER) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0347 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | VINYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/74 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Vinyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0656.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.0 (Air = 1), Relative vapor density (air = 1): 3.0, 3 | |
| Record name | VINYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4764 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | VINYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/190 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | VINYL ACETATE (MONOMER) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0347 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | VINYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/74 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
83 to 140 mmHg at 68 to 86 °F (EPA, 1998), 115.0 [mmHg], 90.2 mm Hg at 20 °C /extrapolated/, Vapor pressure, kPa at 20 °C: 11.7, 83 mmHg | |
| Record name | VINYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4764 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Vinyl acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/755 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | VINYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/190 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | VINYL ACETATE (MONOMER) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | VINYL ACETATE | |
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Impurities |
Typical /USA/ specifications are: ... acidity (as acetic acid), aldehydes (as acetaldehyde), 0.005% max, water, 0.04% max ..., In western Europe, vinyl acetate produced by the gas-phase ethylene process has the following typical specifications: ... ethyl acetate, 323 mg/kg (ppm): water, 240 mg/kg (ppm); methyl acetate, 175 mg/kg (ppm); acetaldehyde, 6 mg/kg (ppm); & acrolein, 1 mg/kg (ppm)., Typical specifications for vinyl acetate in Japan are as follows: ... free acid (as acetic acid), 0.01% max; free aldehydes (as acetaldehyde), 0.05% max ... moisture, 0.2% max ... | |
| Record name | VINYL ACETATE | |
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Color/Form |
COLORLESS, MOBILE LIQUID, Clear, colorless liquid | |
CAS No. |
108-05-4, 85306-26-9 | |
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| Record name | VINYL ACETATE | |
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| Record name | VINYL ACETATE | |
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| Record name | VINYL ACETATE | |
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| Record name | Ethenyl acetate | |
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| Record name | VINYL ACETATE (MONOMER) | |
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Melting Point |
-136 °F (EPA, 1998), -93.2 °C, -100 °C, -136 °F | |
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| Record name | Ethenyl acetate | |
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| Record name | VINYL ACETATE (MONOMER) | |
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| Record name | VINYL ACETATE | |
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| Record name | Vinyl acetate | |
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Foundational & Exploratory
Vinyl Acetate Monomer: A Comprehensive Technical Review of its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl acetate monomer (VAM), a significant industrial chemical, serves as a crucial building block in the synthesis of a wide array of polymers and copolymers. This colorless, volatile liquid with the chemical formula CH₃COOCH=CH₂ is the precursor to polythis compound (PVAc), polyvinyl alcohol (PVOH), and ethylene-vinyl acetate (EVA) copolymers, materials with extensive applications in adhesives, coatings, textiles, and packaging.[1] Understanding the fundamental physical and chemical properties of VAM is paramount for its safe handling, effective polymerization, and the development of novel materials. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound monomer, complete with tabulated data, detailed experimental protocols, and visualizations of key chemical processes.
Physical Properties of this compound Monomer
The physical characteristics of this compound monomer are critical for its storage, transportation, and use in various industrial processes. A summary of these properties is presented in the tables below.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₄H₆O₂ | [2] |
| Molar Mass | 86.09 g/mol | [2][3] |
| Appearance | Colorless liquid | [4][5] |
| Odor | Sweet, fruity, pungent | [5][6] |
| Density | 0.934 g/cm³ at 20°C | [3][7] |
| Boiling Point | 72.7 °C (162.9 °F) | [8] |
| Melting Point | -93.5 °C (-136.3 °F) | [8] |
| Vapor Pressure | 11.7 kPa at 20°C | [7] |
| Refractive Index (n²⁰/D) | 1.3953 | [2] |
Safety and Flammability Properties
| Property | Value | Reference |
| Flash Point | -8 °C (18 °F) (closed cup) | [8] |
| Autoignition Temperature | 427 °C (801 °F) | [8] |
| Explosive Limits in Air | 2.6 - 13.4 % by volume | [9] |
Solubility Properties
| Property | Value | Reference |
| Solubility in Water | 2.0 - 2.4 g/100 mL at 20°C | [10] |
| Solubility in Organic Solvents | Soluble in most organic solvents, including ethanol, ether, acetone, and benzene. | [2][11] |
Experimental Protocols for Determining Physical Properties
Accurate determination of the physical properties of this compound monomer is essential for quality control and safety. The following are summaries of standard experimental methods.
Boiling Point Determination (ASTM D1078)
This method determines the distillation range of volatile organic liquids.[4][12] A 100-mL sample is distilled under controlled conditions. The temperature of the vapor is monitored as the liquid boils. The initial boiling point is the temperature at which the first drop of condensate falls from the condenser. The final boiling point is the maximum temperature reached during the distillation.
Density Determination (ASTM D4052)
This standard test method measures the density of liquids using a digital density meter.[6][13] A small sample of the liquid is introduced into an oscillating U-tube. The instrument measures the oscillation period of the tube, which is directly related to the density of the sample. The temperature of the sample is precisely controlled during the measurement.
Flash Point Determination (ASTM D56)
The Tag Closed-Cup Tester is used to determine the flash point of flammable liquids with a viscosity below a certain threshold.[11][14] The sample is heated in a closed cup at a slow, constant rate. A small flame is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite.
Autoignition Temperature Determination (ASTM E659)
This test method establishes the autoignition temperature of liquid chemicals in air at atmospheric pressure.[15][16] A small, measured amount of the sample is injected into a heated, open-mouthed flask. The temperature of the flask is varied until the lowest temperature at which the vapor ignites spontaneously is determined.
Vapor Pressure Determination
The vapor pressure of this compound monomer can be determined using a static method. A small amount of the liquid is placed in a thermostated vessel connected to a pressure measuring device. The system is evacuated to remove air, and the pressure of the vapor in equilibrium with the liquid is measured at a constant temperature.
Refractive Index Determination
The refractive index is measured using a refractometer. A few drops of the liquid are placed on the prism of the instrument. Light of a specific wavelength (typically the sodium D-line, 589 nm) is passed through the sample, and the angle of refraction is measured. The instrument is calibrated with a standard of known refractive index.
Solubility Determination
To determine the solubility in water, excess this compound monomer is mixed with a known volume of water in a sealed container and agitated at a constant temperature until equilibrium is reached.[8][17] The concentration of VAM in the aqueous phase is then determined by a suitable analytical method, such as gas chromatography. A similar procedure is followed for determining solubility in organic solvents.
Chemical Properties of this compound Monomer
This compound monomer is a highly reactive compound due to the presence of both a vinyl group and an ester group.[5][7]
Polymerization
The most significant chemical property of VAM is its ability to undergo free-radical polymerization to form polythis compound (PVAc).[14] This reaction is highly exothermic and is typically initiated by peroxides or azo compounds. The polymerization can be carried out using various techniques, including bulk, solution, emulsion, and suspension polymerization.[16] Emulsion polymerization is a common industrial method.[4]
The basic steps of free-radical polymerization are:
-
Initiation: A free radical initiator (I) decomposes to form free radicals (R•). These radicals then react with a VAM molecule to initiate the polymer chain.
-
Propagation: The newly formed radical adds to another VAM molecule, and this process repeats, rapidly increasing the length of the polymer chain.
-
Termination: The growth of the polymer chain is terminated by the combination of two growing chains or by disproportionation.
Hydrolysis
This compound can be hydrolyzed to acetic acid and vinyl alcohol. However, vinyl alcohol is unstable and tautomerizes to the more stable acetaldehyde.[7]
CH₃COOCH=CH₂ + H₂O → CH₃COOH + [CH₂=CHOH] → CH₃CHO
Other Reactions
The double bond in this compound allows it to participate in various addition reactions. For example, it can react with halogens (like bromine) and hydrogen halides.[18] It can also undergo transesterification reactions with other alcohols in the presence of a catalyst.
Visualizing Key Chemical Processes
To better illustrate the chemical transformations of this compound monomer, the following diagrams are provided in the DOT language for Graphviz.
Free-Radical Polymerization of this compound
Caption: Free-radical polymerization of this compound monomer.
Industrial Production of this compound Monomer
Caption: Industrial synthesis of this compound monomer.
Conclusion
This technical guide has provided a detailed examination of the physical and chemical properties of this compound monomer. The tabulated data offers a quick reference for key quantitative values, while the outlined experimental protocols provide insight into the standardized methods for their determination. The visualizations of the polymerization and industrial synthesis processes offer a clear understanding of the primary chemical transformations involving VAM. For researchers and professionals in drug development and material science, a thorough grasp of these fundamental properties is indispensable for innovation and ensuring safety in the laboratory and in manufacturing.
References
- 1. US6605739B1 - Method for producing this compound monomer from ethane or ethylene oxidation - Google Patents [patents.google.com]
- 2. samchemprasandha.com [samchemprasandha.com]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. store.astm.org [store.astm.org]
- 5. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 6. ASTM D4052 - eralytics [eralytics.com]
- 7. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C4H6O2 | CID 7904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. store.astm.org [store.astm.org]
- 12. store.astm.org [store.astm.org]
- 13. store.astm.org [store.astm.org]
- 14. store.astm.org [store.astm.org]
- 15. store.astm.org [store.astm.org]
- 16. store.astm.org [store.astm.org]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. Measurement of this compound monomer in consumer products and modeled estimates of consumer exposure - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Vinyl Acetate from Ethylene and Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary industrial synthesis route for vinyl acetate monomer (VAM) from ethylene and acetic acid. It delves into the reaction's core principles, catalyst systems, and process parameters. Detailed experimental protocols, quantitative performance data, and visualizations of the reaction pathway and experimental workflow are presented to serve as a valuable resource for professionals in chemical research and development.
Introduction
This compound is a crucial industrial monomer, primarily used in the production of polythis compound (PVAc) and polyvinyl alcohol (PVOH), which have widespread applications in adhesives, coatings, textiles, and other materials. The dominant commercial route for VAM synthesis is the vapor-phase oxidative acetoxylation of ethylene. This process involves the reaction of ethylene, acetic acid, and oxygen over a palladium-based catalyst.[1][2] This method has largely replaced older routes, such as the one based on acetylene, due to the lower cost and higher availability of ethylene.[3]
The overall chemical reaction is as follows:
2 C₂H₄ + 2 CH₃COOH + O₂ → 2 CH₃COOCH=CH₂ + 2 H₂O
A significant side reaction is the complete combustion of ethylene to carbon dioxide and water:
C₂H₄ + 3 O₂ → 2 CO₂ + 2 H₂O
Optimizing the selectivity towards this compound while minimizing the combustion of ethylene is a key challenge in the industrial process.
Catalysis and Reaction Mechanism
The industrial synthesis of this compound from ethylene and acetic acid is a heterogeneously catalyzed gas-phase reaction. The most common catalysts are based on palladium, often alloyed with gold, and supported on materials like silica.[4] Potassium acetate is typically used as a promoter to enhance catalyst activity and selectivity.[1][5]
The reaction mechanism is complex and has been the subject of extensive research. It is generally accepted to proceed via a Langmuir-Hinshelwood mechanism where both reactants are adsorbed onto the catalyst surface.[6] Two primary pathways have been proposed:
-
Moiseev-type mechanism: This pathway involves the formation of a vinyl intermediate on the palladium surface, which then reacts with an adsorbed acetate species.[7]
-
Samanos-type mechanism: In this mechanism, an adsorbed ethylene molecule couples with a surface acetate to form an acetoxyethyl intermediate, which then undergoes β-hydride elimination to yield this compound.[7][8]
The presence of gold in the catalyst is believed to isolate palladium active sites, which favors the desired reaction pathway and inhibits the deep oxidation of ethylene.[6] The potassium acetate promoter is thought to play a role in stabilizing key intermediates and modifying the electronic properties of the palladium catalyst.[1][5]
Quantitative Performance Data
The performance of the this compound synthesis process is highly dependent on the catalyst formulation and reaction conditions. The following tables summarize key quantitative data from various studies.
Table 1: Effect of Catalyst Composition on Performance
| Catalyst Composition | Temperature (°C) | Pressure (bar) | Ethylene Conversion (%) | Acetic Acid Conversion (%) | VAM Selectivity (%) | Space-Time Yield (g VAM / L cat · h) | Reference(s) |
| 1.0 wt% Pd / SiO₂ | 120-165 | 8 | - | - | - | - | [6] |
| 1.0 wt% Pd - 0.5 wt% Au / SiO₂ | 120-165 | 8 | - | - | >90 | - | [9][10] |
| Pd-Au / SiO₂ with KOAc promoter | 150 | 9 | - | - | ~95 | - | [1] |
| 0.4% Pd + 4% Cu + 7% CH₃COOK / Support | 165 | 4 | - | - | 95-97 | 350-370 | [11][12] |
Table 2: Effect of Reaction Conditions on Performance
| Temperature (°C) | Pressure (bar) | C₂H₄:CH₃COOH:O₂ Molar Ratio | Ethylene Conversion (%) | Acetic Acid Conversion (%) | VAM Selectivity (%) | Reference(s) |
| 175-200 | 5-9 | - | 8-10 | 15-35 | >90 | [2] |
| 150 | 9 | 60:13:4.5 (in N₂) | - | - | ~95 | [1] |
| 165 | 4 | 4:1 (C₂H₄:CH₃COOH), 7% O₂ | - | - | 95-97 | [11] |
| 140-200 | - | 30-70% C₂H₄, 10-25% CH₃COOH, 8-25% O₂ | - | - | - | [11] |
Detailed Experimental Protocols
Catalyst Preparation (Incipient Wetness Impregnation)
This protocol describes the preparation of a supported Pd-Au catalyst with a potassium acetate promoter.
-
Support Preparation: A silica support with a high surface area is dried at 120°C for 4 hours to remove adsorbed water.
-
Impregnation of Palladium and Gold:
-
Aqueous solutions of palladium chloride (PdCl₂) and tetrachloroauric acid (HAuCl₄) are prepared with the desired metal concentrations.
-
The support is impregnated with the mixed metal salt solution. The volume of the solution should be equal to the pore volume of the support to ensure even distribution.
-
The impregnated support is aged for 12 hours at room temperature.
-
The material is then dried at 120°C for 12 hours.
-
-
Reduction:
-
The dried catalyst precursor is placed in a tube furnace.
-
The temperature is ramped to 250°C under a flow of nitrogen.
-
The gas is then switched to a mixture of 5% hydrogen in nitrogen, and the catalyst is reduced for 4 hours.
-
The catalyst is cooled to room temperature under a nitrogen flow.
-
-
Promoter Addition:
-
An aqueous solution of potassium acetate (KOAc) is prepared.
-
The reduced and cooled catalyst is impregnated with the KOAc solution using the incipient wetness technique.
-
The promoted catalyst is then dried at 120°C for 12 hours.
-
Vapor-Phase Synthesis of this compound
-
Reactor Setup:
-
A fixed-bed reactor (e.g., a stainless steel tube) is packed with the prepared catalyst.
-
The reactor is placed in a furnace with temperature control.
-
Mass flow controllers are used to regulate the flow of ethylene, oxygen, and nitrogen (as an inert diluent).
-
A syringe pump is used to introduce liquid acetic acid, which is vaporized before entering the reactor.
-
-
Reaction Procedure:
-
The reactor is heated to the desired reaction temperature (e.g., 165°C) under a flow of nitrogen.
-
The reactant gas mixture (ethylene, oxygen, and nitrogen) and vaporized acetic acid are introduced into the reactor at the desired flow rates and pressure (e.g., 8 bar).
-
The reaction is allowed to proceed for a set period.
-
-
Product Collection and Analysis:
-
The reactor effluent is passed through a condenser to liquefy the this compound, unreacted acetic acid, and water.
-
The non-condensable gases are collected separately.
-
The liquid products are analyzed by gas chromatography (GC) to determine the composition and quantify the amount of this compound produced.
-
Gas Chromatography (GC) Analysis of Products
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is used.
-
Column: A capillary column suitable for separating volatile organic compounds, such as a DB-624 or equivalent, is employed.
-
GC Conditions:
-
Injector Temperature: 200°C
-
Detector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp rate: 10°C/min to 200°C.
-
Final hold: 5 minutes at 200°C.
-
-
Carrier Gas: Helium or nitrogen at a constant flow rate.
-
-
Quantification: External or internal standard calibration methods are used to quantify the concentrations of this compound, acetic acid, and any byproducts in the collected liquid sample.
Visualizations
Reaction Pathway
Caption: Proposed reaction pathway for this compound synthesis.
Experimental Workflow
Caption: General experimental workflow for this compound synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tech-Type: this compound through Ethylene Acetoxylation [portfolio-pplus.com]
- 3. researchgate.net [researchgate.net]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. researchgate.net [researchgate.net]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of Vinyl Acetate Monomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl acetate monomer (VAM) is a significant industrial chemical primarily used in the production of polythis compound (PVAc) and various copolymers.[1][2][3][4] Its chemical formula is CH₃COOCH=CH₂.[2] A thorough understanding of its structural and electronic properties is crucial for quality control, reaction monitoring, and the development of new polymeric materials. Spectroscopic techniques are indispensable tools for the detailed characterization of VAM, providing insights into its molecular structure, functional groups, and purity. This guide offers an in-depth overview of the core spectroscopic methods used to characterize this compound monomer, complete with quantitative data, experimental protocols, and visual workflows.
This compound is a colorless, flammable liquid with a characteristic sweet, fruity odor.[3] It is soluble in most organic solvents but only slightly soluble in water.[5][6] The presence of both a vinyl group and an ester functional group makes it a versatile monomer for polymerization.[3]
Spectroscopic Characterization Methods
The comprehensive characterization of this compound monomer involves several complementary spectroscopic techniques. Each method probes different aspects of the molecular structure, and together they provide a complete analytical profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are routinely employed.
The ¹H NMR spectrum of this compound provides detailed information about the number, environment, and connectivity of the protons in the molecule.
Quantitative Data: ¹H NMR
| Protons | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| -CH₃ (Methyl) | ~2.13 | Singlet | N/A |
| =CH₂ (Vinyl, HA) | ~4.56 | Doublet of Doublets | 2JAB = -1.57 Hz, 3JAC = 6.33 Hz |
| =CH₂ (Vinyl, HB) | ~4.88 | Doublet of Doublets | 2JAB = -1.57 Hz, 3JBC = 14.12 Hz |
| -OCH= (Vinyl, HC) | ~7.28 | Doublet of Doublets | 3JAC = 6.33 Hz, 3JBC = 14.12 Hz |
Data sourced from ChemicalBook, using a 20 wt% solution in CDCl₃.[7]
Experimental Protocol: ¹H NMR Spectroscopy [8][9]
-
Sample Preparation: Prepare a solution of this compound monomer (e.g., 20 wt%) in a deuterated solvent such as chloroform-d (CDCl₃).[7] Add a small amount of a suitable internal standard, like tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Tune the spectrometer to the ¹H frequency.
-
Shim the magnetic field to achieve high homogeneity.
-
-
Data Acquisition:
-
Acquire the spectrum at room temperature.
-
Set appropriate parameters, including pulse width, acquisition time, and relaxation delay.
-
Typically, a 90° pulse angle is used.[10]
-
Accumulate a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum.
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
Reference the spectrum to the internal standard.
-
The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.
Quantitative Data: ¹³C NMR
| Carbon | Chemical Shift (δ) in ppm |
| -C H₃ (Methyl) | ~20.7 |
| >C =O (Carbonyl) | ~169.7 |
| =C H₂ (Vinyl) | ~97.5 |
| -OC H= (Vinyl) | ~141.6 |
Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.
Experimental Protocol: ¹³C NMR Spectroscopy [8][11]
-
Sample Preparation: Prepare a concentrated solution of this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer with a broadband probe.
-
Tune the spectrometer to the ¹³C frequency.
-
-
Data Acquisition:
-
Acquire the spectrum using a standard pulse sequence (e.g., zgpg30).[8]
-
To enhance the signal of quaternary carbons and reduce the nuclear Overhauser effect (NOE), inverse-gated decoupling can be used.
-
A relaxation reagent like chromium(III) acetylacetonate may be added to shorten the long relaxation times of carbonyl carbons.[8]
-
A large number of scans (e.g., thousands) is typically required due to the low natural abundance of ¹³C.[8][11]
-
-
Data Processing:
-
Perform Fourier transformation, phasing, and baseline correction.
-
Reference the spectrum to the solvent peak or an internal standard.
-
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
The IR spectrum of this compound shows characteristic absorption bands corresponding to its ester and vinyl functional groups.
Quantitative Data: IR Spectroscopy
| Vibrational Mode | Wavenumber (cm⁻¹) |
| C=O Stretch (Ester) | ~1730 |
| C=C Stretch (Vinyl) | ~1646 |
| =C-O-C Stretch (Ester) | ~1124 |
| C-H Bending (Vinyl) | ~942 |
Data sourced from ResearchGate and NIST Chemistry WebBook.[12][13]
Experimental Protocol: IR Spectroscopy [14][15]
-
Sample Preparation (Neat Liquid):
-
Place a drop of liquid this compound monomer between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin film.
-
-
Sample Preparation (ATR):
-
Place a drop of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment (for transmission) or the clean ATR crystal.
-
-
Data Acquisition:
-
Place the sample in the spectrometer's beam path.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Raman spectroscopy is particularly sensitive to non-polar bonds and provides complementary information to IR spectroscopy. The C=C double bond in this compound gives a strong Raman signal.[16]
Quantitative Data: Raman Spectroscopy
| Vibrational Mode | Wavenumber (cm⁻¹) |
| C=O Stretch | ~1740 |
| C=C Stretch | ~1650 |
| O-C=O Deformation | ~630 |
Data sourced from Endress+Hauser application note.[17]
Experimental Protocol: Raman Spectroscopy [16][17]
-
Sample Preparation:
-
Place the liquid this compound monomer in a glass vial or NMR tube.
-
-
Instrument Setup:
-
Use a Raman spectrometer equipped with a laser excitation source (e.g., 785 nm).[17]
-
Focus the laser onto the sample.
-
-
Data Acquisition:
-
Collect the scattered light using a charge-coupled device (CCD) detector.
-
Set the laser power and acquisition time to obtain a good quality spectrum without causing sample degradation.
-
-
Data Processing:
-
Perform cosmic ray removal and baseline correction if necessary.
-
The resulting spectrum plots Raman intensity versus Raman shift (in cm⁻¹).
-
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. This compound exhibits a shoulder in its UV spectrum.
Quantitative Data: UV-Vis Spectroscopy
| λmax (Hexane) |
| 258 nm (shoulder) |
Data sourced from the Hazardous Substances Data Bank (HSDB).[18]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a UV-transparent solvent, such as hexane.
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a cuvette with the pure solvent to be used as a reference.
-
Fill a second cuvette with the this compound solution.
-
-
Data Acquisition:
-
Place both cuvettes in the spectrophotometer.
-
Scan a range of wavelengths (e.g., 200-400 nm) to record the absorbance spectrum.
-
-
Data Processing:
-
The instrument software will plot absorbance versus wavelength. Identify the wavelength of maximum absorbance (λmax).
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.
Quantitative Data: Mass Spectrometry (Electron Ionization)
| m/z | Relative Intensity | Possible Fragment |
| 86 | ~20% | [M]⁺ (Molecular Ion) |
| 43 | 100% | [CH₃CO]⁺ (Base Peak) |
| 44 | ~15% | [C₂H₄O]⁺ |
| 28 | ~10% | [C₂H₄]⁺ |
Data interpreted from NIST Chemistry WebBook.[19]
Experimental Protocol: Mass Spectrometry
-
Sample Introduction:
-
Introduce a small amount of this compound into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS).
-
-
Ionization:
-
Ionize the sample using a suitable method, such as electron ionization (EI).
-
-
Mass Analysis:
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
-
Detection:
-
The abundance of each ion is measured by a detector.
-
-
Data Processing:
-
The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Visualizing the Characterization Workflow
The following diagrams illustrate the logical flow of the spectroscopic characterization of this compound monomer.
Caption: Workflow for the comprehensive spectroscopic characterization of this compound monomer.
Caption: Logical relationships in NMR data interpretation for this compound monomer.
References
- 1. celanese.com [celanese.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Exploring this compound: A Comprehensive Overview of VAM [eureka.patsnap.com]
- 4. specialchem.com [specialchem.com]
- 5. samchemprasandha.com [samchemprasandha.com]
- 6. dow.com [dow.com]
- 7. This compound(108-05-4) 1H NMR spectrum [chemicalbook.com]
- 8. Development of an NMR-based quantification method for the main components in VAE-type adhesives/emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. web.mit.edu [web.mit.edu]
- 10. researchgate.net [researchgate.net]
- 11. pure.tue.nl [pure.tue.nl]
- 12. researchgate.net [researchgate.net]
- 13. Acetic acid ethenyl ester [webbook.nist.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. spectrabase.com [spectrabase.com]
- 16. researchgate.net [researchgate.net]
- 17. bdih-download.endress.com [bdih-download.endress.com]
- 18. This compound | C4H6O2 | CID 7904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Acetic acid ethenyl ester [webbook.nist.gov]
Navigating the Risks: A Technical Guide to the Safe Handling of Vinyl Acetate in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
Vinyl acetate is a versatile and widely used chemical intermediate in the production of polymers and resins essential to numerous industries. However, its utility in the laboratory is matched by a significant hazard profile that demands rigorous adherence to safety protocols. This in-depth technical guide provides a comprehensive overview of the health and safety considerations for handling this compound, ensuring the well-being of laboratory personnel and the integrity of research.
Understanding the Hazard Profile of this compound
This compound is a colorless, flammable liquid with a sweet, fruity odor.[1][2] Its primary hazards stem from its high flammability, potential for violent polymerization, and its effects on human health through various exposure routes.
Health Hazards
Exposure to this compound can lead to a range of health effects, from mild irritation to more severe, long-term consequences.
-
Inhalation: Vapors can irritate the eyes and respiratory system.[2][3] Acute inhalation exposure may cause dizziness, suffocation, and irritation of the nose and throat, leading to coughing and hoarseness.[3][4][5] Chronic exposure has been linked to upper respiratory tract irritation.[6] In animal studies, prolonged inhalation has resulted in damage to the nasal cavity.[7][8]
-
Dermal (Skin) Contact: Liquid this compound is a skin irritant and can cause rashes or blisters upon contact.[9] Prolonged or repeated contact with skin can lead to dermatitis.[10] It can be absorbed through the skin.[11]
-
Eye Contact: Both the liquid and its vapors can cause eye irritation.[4] Direct contact can result in severe irritation and potential burns.[11]
-
Ingestion: Ingestion can cause gastrointestinal irritation.[11] Aspiration of the liquid into the lungs poses a significant risk and can be fatal.
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified this compound as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence in experimental animals.[12] Chronic exposure in animal studies has been linked to an increased incidence of tumors in the nasal cavity.[6]
-
Reproductive and Developmental Toxicity: While some sources suggest a potential for reproductive abnormalities, other studies in animals have not indicated a significant risk of developmental or reproductive toxicity.[3][4]
Physicochemical Hazards
-
Flammability: this compound is a highly flammable liquid with a low flash point, making it a significant fire and explosion hazard.[3][5] Its vapors are heavier than air and can travel to an ignition source and flash back.[5]
-
Polymerization: this compound can undergo spontaneous and violent exothermic polymerization, especially when exposed to heat, light, peroxides, or other contaminants.[2][3] This can lead to a rapid increase in pressure and temperature inside a container, potentially causing a violent rupture.[1][3] Commercial this compound is typically stabilized with an inhibitor like hydroquinone to prevent this.[4][13]
Quantitative Data Summary
For ease of reference and comparison, the key quantitative data for this compound are summarized in the tables below.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C4H6O2 | [14] |
| Molecular Weight | 86.09 g/mol | [4] |
| Boiling Point | 72-73 °C (162-163 °F) | [1][10] |
| Melting/Freezing Point | -93 °C (-135 °F) | [1][10] |
| Flash Point | -8 °C (18 °F) | [1][3] |
| Vapor Pressure | 83 mmHg at 20 °C | [15] |
| Vapor Density | 3.0 (Air = 1) | [10] |
| Specific Gravity | 0.934 g/mL at 25 °C | [1][10] |
| Solubility in Water | Slightly soluble (approx. 2 g/100 mL at 20 °C) | [2][3] |
| Explosive Limits in Air | 2.6% - 13.4% by volume | [4][10] |
Table 2: Occupational Exposure Limits
| Organization | Limit Type | Value | Reference |
| NIOSH | Ceiling (15 min) | 4 ppm (15 mg/m³) | [4][9] |
| ACGIH | TLV-TWA (8-hr) | 10 ppm (35 mg/m³) | [4] |
| ACGIH | TLV-STEL (15 min) | 15 ppm (53 mg/m³) | [4] |
| OSHA | PEL | Not Established | [4] |
NIOSH: National Institute for Occupational Safety and Health; ACGIH: American Conference of Governmental Industrial Hygienists; TLV-TWA: Threshold Limit Value - Time-Weighted Average; TLV-STEL: Threshold Limit Value - Short-Term Exposure Limit; OSHA: Occupational Safety and Health Administration; PEL: Permissible Exposure Limit.
Experimental Protocols: Monitoring and Safety Procedures
Adherence to established protocols is critical for the safe handling of this compound in a laboratory setting.
Protocol for Personal Exposure Monitoring
To ensure that exposures remain below established limits, a program of personal monitoring should be implemented.
Methodology:
-
Sampling: Personal breathing zone air samples should be collected using a low-flow air sampler pump.[9] The sampling media recommended by NIOSH and OSHA is a solid sorbent tube, such as Ambersorb XE-347, which has shown good stability for this compound.[16]
-
Sample Collection: For an 8-hour time-weighted average (TWA) assessment, a recommended sampling volume is 24 liters, collected over 4 hours at a flow rate of 0.1 L/min.[16] For short-term exposure limit (STEL) monitoring, a 15-minute sample can be collected.[9]
-
Analysis: The collected samples should be analyzed by gas chromatography with a flame ionization detector (GC-FID) following an established analytical method, such as OSHA Method 51.[14][16]
-
Frequency: Monitoring should be conducted to characterize employee exposures during each work shift, with consideration for variations in tasks and work schedules.[9]
Protocol for Safe Handling and Storage
Methodology:
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9][17]
-
Ignition Sources: Eliminate all potential ignition sources, including open flames, sparks, and hot surfaces, from the work area.[3][5] All equipment used must be properly grounded to prevent static discharge.[3][18]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield (minimum 8-inch) are mandatory.[9]
-
Hand Protection: Wear impervious gloves, such as butyl rubber or Viton, to prevent skin contact. Consult with the glove manufacturer for specific compatibility information.[9][19]
-
Body Protection: A lab coat or chemical-resistant apron should be worn.[9] For larger quantities or in case of potential splashes, chemical-resistant coveralls may be necessary.
-
Respiratory Protection: If engineering controls do not maintain exposure below the recommended limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[5] A written respiratory protection program must be in place, including training, fit-testing, and medical evaluation.[5]
-
-
Storage:
-
Store this compound in tightly closed containers in a cool, dry, well-ventilated area away from heat, direct sunlight, and incompatible materials.[4][19]
-
Store in a designated flammables storage cabinet.[19]
-
Avoid storage in glass containers.[9]
-
Do not store with oxidizing agents, strong acids, or bases.[4]
-
Ensure the presence of an inhibitor and monitor its concentration, especially for long-term storage.[2][13]
-
Emergency Protocols
Methodology:
-
Spill Response:
-
Evacuate all non-essential personnel from the spill area.[5]
-
Remove all ignition sources.[5]
-
Wear appropriate PPE, including respiratory protection.[3]
-
For small spills, absorb the material with a non-combustible absorbent such as dry earth, sand, or vermiculite.[3][18] Use non-sparking tools to collect the absorbed material and place it in a sealed container for disposal.[3]
-
For large spills, a vapor-suppressing foam may be used to reduce vapors.[3] Prevent the spill from entering waterways or sewers.[3]
-
Ventilate the area and wash the spill site after cleanup is complete.[5]
-
-
Fire Response:
-
Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray to extinguish fires.[5] Water may be ineffective on large fires.[20]
-
Use a water spray to keep fire-exposed containers cool to prevent rupture.[5]
-
Poisonous gases are produced in a fire.[5] Firefighters must wear self-contained breathing apparatus (SCBA).[20]
-
-
First Aid:
-
Inhalation: Move the victim to fresh air immediately. If not breathing, provide artificial respiration. Seek immediate medical attention.[3][20]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of lukewarm water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3][20]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[20]
-
Visualization of Safety Workflow
The following diagrams illustrate the logical flow of considerations and actions for the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
Caption: Decision pathway for emergency response to a this compound incident.
By understanding the hazards, adhering to strict safety protocols, and being prepared for emergencies, researchers and scientists can safely and effectively utilize this compound in the laboratory. This guide serves as a foundational resource for developing and implementing robust safety programs tailored to the specific needs of your facility. Always consult your institution's safety guidelines and the most current Safety Data Sheet (SDS) for this compound before commencing any work.
References
- 1. This compound | 108-05-4 [chemicalbook.com]
- 2. This compound | C4H6O2 | CID 7904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nj.gov [nj.gov]
- 6. epa.gov [epa.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. chembk.com [chembk.com]
- 11. vastanichem.com [vastanichem.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. scribd.com [scribd.com]
- 14. This compound | Occupational Safety and Health Administration [osha.gov]
- 15. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 16. osha.gov [osha.gov]
- 17. sds.edqm.eu [sds.edqm.eu]
- 18. sdfine.com [sdfine.com]
- 19. research.uga.edu [research.uga.edu]
- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to the Thermodynamic Properties of Vinyl Acetate Polymerization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermodynamic properties associated with the polymerization of vinyl acetate. The information presented herein is intended to serve as a critical resource for professionals in research and development, particularly those involved in polymer chemistry and drug formulation, where understanding the energetic and spontaneity of polymerization is paramount. This document details the enthalpy, entropy, and Gibbs free energy of this crucial industrial process, alongside a discussion of its ceiling temperature. Methodologies for key experiments are described, and reaction pathways are visually represented to facilitate a deeper understanding.
Core Thermodynamic Principles
The polymerization of this compound is a thermodynamically favorable process, primarily driven by a significant negative enthalpy change. This exothermicity is a key characteristic of most vinyl monomer polymerizations, where a relatively weak π-bond in the monomer is replaced by a stronger σ-bond in the resulting polymer chain.
The spontaneity of the polymerization is governed by the Gibbs free energy change (ΔG_p), which is a function of both the enthalpy change (ΔH_p) and the entropy change (ΔS_p), as described by the following equation:
ΔG_p = ΔH_p - TΔS_p
Where T is the absolute temperature in Kelvin. For a polymerization reaction to be spontaneous, ΔG_p must be negative.
Quantitative Thermodynamic Data
The following table summarizes the key thermodynamic parameters for the bulk polymerization of this compound. These values have been compiled from various experimental studies, primarily employing calorimetric techniques.
| Thermodynamic Parameter | Symbol | Value | Units | References |
| Enthalpy of Polymerization | ΔH_p | -88 to -103.6 | kJ/mol | [1] |
| Enthalpy of Polymerization | ΔH_p | -1022.2 to -1221 | J/g | [1][2] |
| Standard Entropy of Polymerization | ΔS°_p | -109.7 | J/(mol·K) | |
| Gibbs Free Energy of Polymerization (at 298 K) | ΔG_p | -55.3 to -70.9 | kJ/mol | |
| Ceiling Temperature | T_c | ~473 | K (~200 °C) |
Note: The range in enthalpy values reflects the different experimental conditions and techniques reported in the literature. The Gibbs free energy is calculated using the average enthalpy value and the standard entropy value at 298 K. The ceiling temperature is an estimation based on the thermodynamic data.
Enthalpy of Polymerization (ΔH_p)
The polymerization of this compound is a highly exothermic process, with a significant release of heat. The enthalpy of polymerization (ΔH_p) is a critical parameter for reactor design and safety considerations, as inadequate heat removal can lead to thermal runaway.[1] Values for the heat of polymerization typically range from -88 to -103.6 kJ/mol.[1] Several studies have reported the enthalpy change in J/g, with values around -1022.2 to -1221 J/g.[1][2] Higher monomer concentrations generally lead to a greater enthalpy change.[2]
Entropy of Polymerization (ΔS_p)
The polymerization of this compound, like most chain polymerization reactions, is characterized by a negative entropy change (ΔS_p). This is because the process involves the conversion of a large number of disordered monomer molecules into a much smaller number of more ordered polymer chains, leading to a decrease in the overall randomness of the system.[3] A representative value for the standard entropy of polymerization of this compound is approximately -109.7 J/(mol·K).
Gibbs Free Energy of Polymerization (ΔG_p)
The Gibbs free energy of polymerization for this compound is negative under typical reaction conditions, indicating that the polymerization is a spontaneous process. This is primarily due to the large negative enthalpy change which outweighs the unfavorable negative entropy change at moderate temperatures. Using the tabulated values for enthalpy and entropy, the Gibbs free energy of polymerization at 298 K can be calculated to be in the range of -55.3 to -70.9 kJ/mol, confirming the thermodynamic favorability of the reaction.
Ceiling Temperature (T_c)
The ceiling temperature (T_c) is the temperature at which the rate of polymerization and the rate of depolymerization are equal, and thus the net rate of polymerization is zero. Above the ceiling temperature, the polymerization is no longer thermodynamically favorable. The ceiling temperature can be estimated using the following equation:
T_c = ΔH_p / (ΔS_p + R ln[M])
Where R is the ideal gas constant and [M] is the monomer concentration. For the bulk polymerization of this compound, the ceiling temperature is estimated to be around 200 °C (473 K). It is important to note that this is an approximation and the actual ceiling temperature can be influenced by factors such as pressure and the presence of a solvent.
Experimental Protocols
The determination of the thermodynamic properties of this compound polymerization is primarily achieved through calorimetric methods. Differential Scanning Calorimetry (DSC) is a widely used technique.
Determination of Enthalpy of Polymerization using Differential Scanning Calorimetry (DSC)
Objective: To measure the heat evolved during the polymerization of this compound.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum pans
-
This compound monomer
-
Initiator (e.g., 2,2'-azobis(2-methylpropionitrile) - AIBN)
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
A small, precisely weighed sample of the this compound monomer and initiator mixture (typically 5-10 mg) is placed into a hermetically sealed aluminum DSC pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The DSC cell is purged with an inert gas, such as nitrogen, to provide a controlled atmosphere.
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the polymerization reaction (e.g., 30 °C to 250 °C).
-
The DSC instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature.
-
The exothermic peak corresponding to the polymerization reaction is integrated to determine the total heat evolved.
-
The enthalpy of polymerization (ΔH_p) is then calculated by dividing the total heat evolved by the mass of the monomer.
Polymerization Mechanism and Visualization
This compound undergoes free-radical polymerization. The process can be broken down into three main stages: initiation, propagation, and termination.
Initiation
The polymerization is initiated by the thermal or photochemical decomposition of an initiator molecule (e.g., AIBN or benzoyl peroxide) to produce free radicals. These highly reactive radicals then attack the this compound monomer, adding to the double bond and creating a new radical species.
Propagation
The newly formed monomer radical then adds to another this compound monomer, and this process repeats, leading to the growth of a polymer chain.
Termination
The growth of the polymer chain is terminated when two growing radical chains react with each other. This can occur through two primary mechanisms: combination (coupling), where the two chains join to form a single longer chain, or disproportionation, where a hydrogen atom is transferred from one chain to the other, resulting in two terminated polymer chains, one with a saturated end and the other with an unsaturated end.
Caption: Free-radical polymerization mechanism of this compound.
Experimental Workflow for DSC Analysis
The following diagram illustrates the typical workflow for determining the heat of polymerization using Differential Scanning Calorimetry.
Caption: Workflow for DSC analysis of this compound polymerization.
References
"CAS number and molecular structure of vinyl acetate"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of vinyl acetate, a crucial chemical intermediate. It covers its fundamental properties, synthesis methodologies, and analytical procedures, tailored for professionals in research and development.
Core Properties of this compound
This compound, systematically named ethenyl acetate, is a colorless, flammable liquid with a characteristic sweet, fruity odor. Its significance lies in its vinyl group, which readily participates in polymerization reactions.
CAS Number: 108-05-4
Molecular Formula: C₄H₆O₂
Molecular Structure:
-
Structural Formula: CH₃COOCH=CH₂
-
Simplified Molecular Input Line Entry System (SMILES): CC(=O)OC=C
The molecule consists of an acetyl group bound to a vinyl group through an ester linkage.
Physicochemical Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Units |
| Molecular Weight | 86.09 | g/mol |
| Boiling Point | 72.7 | °C |
| Melting Point | -93.2 | °C |
| Density | 0.934 | g/cm³ at 20°C |
| Solubility in Water | 2.5 | g/100 mL at 20°C |
| Vapor Pressure | 115 | mmHg at 25°C |
| Flash Point | -8 | °C |
Synthesis of this compound
The industrial production of this compound is primarily achieved through the vapor-phase reaction of ethylene and acetic acid in the presence of oxygen and a palladium-based catalyst.[1][2] An older method involving the addition of acetic acid to acetylene is also utilized, particularly in regions with abundant coal resources.[2]
Laboratory-Scale Synthesis from Ethylene and Acetic Acid
This section outlines a conceptual laboratory-scale procedure for the synthesis of this compound, based on the principles of the industrial process.
Reaction: 2C₂H₄ + 2CH₃COOH + O₂ → 2CH₃COOCH=CH₂ + 2H₂O
Experimental Protocol:
-
Catalyst Preparation (Palladium-Gold on Silica Support):
-
Impregnate silica pellets with an aqueous solution of palladium and gold salts (e.g., H₂PdCl₄ and HAuCl₄).
-
Dry the impregnated pellets.
-
Reduce the metal salts to their metallic form by heating under a stream of a reducing gas (e.g., hydrogen or ethylene).
-
The catalyst should be handled under an inert atmosphere to prevent premature oxidation.
-
-
Reactor Setup:
-
A fixed-bed reactor, such as a heated tube furnace, is suitable for this gas-phase reaction.
-
The reactor should be packed with the prepared palladium-gold catalyst.
-
Inlet lines for ethylene, acetic acid vapor, and an oxygen/inert gas mixture should be connected to the reactor. Mass flow controllers are recommended for precise control of the reactant feed rates.
-
The reactor outlet should be connected to a condenser to cool the product stream.
-
-
Reaction Execution:
-
Heat the reactor to the desired temperature, typically in the range of 150-200°C.[3]
-
Introduce a carrier gas (e.g., nitrogen) to purge the system.
-
Vaporize acetic acid and mix it with ethylene and the oxygen/inert gas stream before introducing the gaseous mixture into the reactor. The feed composition should be carefully controlled to remain outside of the explosive limits of ethylene and oxygen.
-
Pass the reactant gas mixture over the catalyst bed.
-
-
Product Collection and Purification:
-
The product stream exiting the reactor is cooled in a condenser.
-
The condensate, containing this compound, unreacted acetic acid, and water, is collected.
-
The crude this compound can be purified by distillation. Due to the formation of azeotropes, a multi-step distillation or extractive distillation may be necessary for high purity.
-
Synthesis Workflow Diagram
Caption: Vapor-phase synthesis of this compound from ethylene.
Analytical Methods
Gas chromatography (GC) is the most common and effective technique for the analysis of this compound, particularly for assessing its purity and quantifying its presence in various matrices.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol describes a general procedure for the determination of this compound using GC-FID.
Experimental Protocol:
-
Instrumentation:
-
A gas chromatograph equipped with a flame ionization detector (FID).
-
A capillary column suitable for the separation of volatile organic compounds (e.g., a DB-5 or equivalent).
-
-
Reagents and Standards:
-
High-purity this compound standard.
-
A suitable solvent for dilution (e.g., methanol, methylene chloride).
-
Carrier gas (e.g., helium, nitrogen).
-
FID gases (hydrogen and air).
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.
-
-
Sample Preparation:
-
For a synthesized liquid sample, dilute an accurately weighed or measured aliquot in the solvent to a concentration that falls within the range of the calibration standards.
-
-
GC-FID Analysis:
-
Set the GC instrument parameters (e.g., injector temperature, oven temperature program, detector temperature, gas flow rates). A typical starting point for the oven temperature could be an initial hold at 40°C, followed by a ramp to a higher temperature.
-
Inject a fixed volume (e.g., 1 µL) of each standard and sample into the GC.
-
Record the chromatograms.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time, as determined from the analysis of the standards.
-
Measure the peak area for this compound in both the standards and the samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Analytical Workflow Diagram
Caption: Workflow for the quantitative analysis of this compound by GC-FID.
References
A Technical Guide to the Solubility of Vinyl Acetate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of vinyl acetate in a range of common organic solvents. Due to its chemical nature, this compound exhibits a high degree of miscibility with many organic compounds, a critical consideration for its application in synthesis, polymerization, and formulation development. This document consolidates available solubility data, presents detailed experimental protocols for solubility determination, and offers visual representations of key processes to support laboratory work.
Executive Summary
This compound is a colorless, flammable liquid with the chemical formula CH₃COOCH=CH₂. It is a crucial monomer in the production of polymers and copolymers such as polythis compound (PVAc) and ethylene-vinyl acetate (EVA). Its utility in various applications is significantly influenced by its solubility characteristics. This guide aims to provide a detailed technical resource on the solubility of this compound in common organic solvents, targeting professionals in research and development.
Solubility of this compound
This compound is generally characterized by its high solubility in a wide array of organic solvents. This is attributed to its molecular structure, which includes both a polar ester group and a nonpolar vinyl group, allowing for favorable interactions with a variety of solvent types. While many sources describe this compound as being "miscible" or "soluble" in common organic solvents, precise quantitative solubility limits are often not reported, as these systems frequently exhibit complete miscibility under standard conditions.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in common organic solvents. It is important to note that for many solvent systems, this compound is considered miscible, meaning it can dissolve in all proportions, forming a homogeneous solution.
| Solvent Class | Solvent | Chemical Formula | Solubility at 20-25°C | Reference |
| Alcohols | Ethanol | C₂H₅OH | Miscible | |
| Methanol | CH₃OH | Soluble | ||
| Ketones | Acetone | C₃H₆O | Miscible | |
| Ethers | Diethyl Ether | (C₂H₅)₂O | Soluble (>10% w/w) | |
| Aromatic Hydrocarbons | Benzene | C₆H₆ | Soluble (>10% w/w) | |
| Toluene | C₇H₈ | Soluble | ||
| Chlorinated Hydrocarbons | Chloroform | CHCl₃ | Soluble | |
| Carbon Tetrachloride | CCl₄ | Soluble | ||
| Water | Water | H₂O | 2.0 - 2.4% by weight at 20°C |
Note: "Miscible" indicates that the two liquids are completely soluble in each other at all proportions.
Experimental Protocols for Solubility Determination
For applications requiring precise quantitative solubility data, particularly where miscibility is not assumed or at different temperatures and pressures, experimental determination is necessary. The following protocols outline standard methodologies for determining the solubility of this compound in an organic solvent.
Shake-Flask Method for Equilibrium Solubility
This method is a widely accepted technique for determining the equilibrium solubility of a solute in a solvent.
Objective: To determine the maximum concentration of this compound that can be dissolved in a given organic solvent at a specific temperature to form a saturated solution.
Materials:
-
This compound (inhibited with hydroquinone to prevent polymerization)
-
Solvent of interest (high purity)
-
Temperature-controlled orbital shaker or water bath
-
Calibrated, gas-tight syringes
-
Volumetric flasks
-
Analytical balance
-
Centrifuge (optional)
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
Procedure:
-
Preparation of Supersaturated Solution: In a series of sealed, temperature-resistant glass vials, add an excess amount of this compound to a known volume or mass of the solvent. The presence of a distinct second phase (undissolved this compound) is essential to ensure supersaturation.
-
Equilibration: Place the vials in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25°C ± 0.1°C). Agitate the mixtures for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solvent phase remains constant over time.
-
Phase Separation: After equilibration, cease agitation and allow the phases to separate. If necessary, the vials can be centrifuged at the same temperature to facilitate the separation of the undissolved this compound.
-
Sampling: Carefully extract an aliquot of the saturated solvent phase using a pre-warmed or pre-cooled (to the experimental temperature) gas-tight syringe. It is critical to avoid disturbing the undissolved solute phase during sampling.
-
Dilution and Analysis: Accurately dilute the collected aliquot with a known volume or mass of a suitable solvent (the same solvent used in the experiment is often appropriate). Analyze the diluted sample using a calibrated analytical method, such as GC-FID, to determine the concentration of this compound.
-
Data Analysis: From the measured concentration in the diluted sample, calculate the original concentration of this compound in the saturated solution. The result is typically expressed in g/100g of solvent, molality, or mole fraction.
Analytical Method: Gas Chromatography (GC-FID)
Objective: To quantify the concentration of this compound in a solvent.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary column suitable for volatile organic compounds (e.g., DB-5 or equivalent)
-
Autosampler or manual injection port
Procedure:
-
Preparation of Standards: Prepare a series of calibration standards by accurately diluting known masses of this compound in the solvent of interest to cover a range of concentrations that bracket the expected solubility.
-
Instrument Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 275°C
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Calibration: Inject the prepared standards into the GC-FID system and record the peak areas corresponding to this compound. Construct a calibration curve by plotting peak area versus concentration.
-
Sample Analysis: Inject the diluted sample from the shake-flask experiment into the GC-FID system and record the peak area for this compound.
-
Quantification: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution based on the dilution factor.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
This compound demonstrates broad miscibility and high solubility in a majority of common organic solvents, a property that is fundamental to its widespread use in the chemical industry. For applications demanding precise solubility values, the experimental protocols detailed in this guide provide a robust framework for their determination. The combination of the shake-flask method for achieving equilibrium and gas chromatography for accurate quantification offers a reliable approach for researchers, scientists, and drug development professionals.
The Evolution of Vinyl Acetate Production: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The production of vinyl acetate monomer (VAM), a crucial building block for a wide array of polymers and resins, has undergone a significant technological evolution. From its early reliance on acetylene to the current dominance of ethylene-based processes, the history of VAM synthesis reflects the broader trends in the chemical industry, driven by feedstock availability, economic viability, and environmental considerations. This technical guide provides a comprehensive overview of the historical development of this compound production methods, detailing the core chemical processes, experimental methodologies, and comparative performance data.
The Genesis of this compound: The Acetylene Route
The first commercial production of this compound was established in the early 20th century, utilizing the addition of acetic acid to acetylene.[1] This method, while historically significant, has been largely superseded in many parts of the world due to the high cost and safety concerns associated with acetylene.[1][2] However, it remains a viable process in regions with abundant coal or natural gas resources, from which acetylene can be economically derived.[2][3]
Gas-Phase Acetylene Process
The predominant method for acetylene-based this compound synthesis is the gas-phase process. This involves the reaction of acetylene and acetic acid vapor over a solid catalyst.[2][4]
Reaction: C₂H₂ + CH₃COOH → CH₃COOCH=CH₂ ΔH ≈ -118 kJ/mol[5]
Catalyst: The most common catalyst for this process is zinc acetate supported on activated carbon.[3][6]
Process Description: In a typical industrial setup, a feed stream of purified acetylene and vaporized acetic acid is passed through a fixed-bed or fluidized-bed reactor containing the zinc acetate catalyst.[2][3] The reaction is exothermic, and the reactor temperature is maintained within a specific range to ensure optimal conversion and selectivity.[7] The product stream, containing this compound, unreacted starting materials, and by-products, is then cooled and subjected to a series of purification steps, including distillation, to isolate the final product.[8]
Experimental Protocol: Laboratory-Scale Synthesis (Acetylene Route)
The following protocol outlines a general procedure for the laboratory-scale synthesis of this compound from acetylene.
Materials and Equipment:
-
Fixed-bed reactor tube (e.g., quartz or stainless steel)
-
Tube furnace with temperature controller
-
Mass flow controllers for acetylene and a carrier gas (e.g., nitrogen)
-
Syringe pump for acetic acid feed
-
Condenser and collection flask (cooled)
-
Gas chromatograph (GC) for product analysis
-
Catalyst: Zinc acetate on activated carbon
Procedure:
-
Catalyst Preparation: A solution of zinc acetate is used to impregnate activated carbon pellets. The impregnated pellets are then dried to remove the solvent, resulting in the final catalyst.[9]
-
Reactor Setup: The fixed-bed reactor is packed with a known amount of the prepared catalyst. The reactor is then placed in the tube furnace.
-
Reaction:
-
Product Collection: The effluent gas from the reactor is passed through a condenser to liquefy the this compound and unreacted acetic acid. The condensate is collected in a cooled flask.
-
Analysis: The collected liquid and the exhaust gas are analyzed by gas chromatography to determine the conversion of reactants and the selectivity to this compound and by-products.[7][10]
By-products
The primary by-products of the acetylene-based process include acetaldehyde and crotonaldehyde.[3]
The Rise of Ethylene: A Paradigm Shift in VAM Production
The mid-20th century saw a significant shift in the chemical industry towards ethylene as a primary feedstock, driven by the growth of petrochemicals. This led to the development of an ethylene-based route for this compound production, which has become the dominant technology globally, accounting for the majority of the world's VAM capacity.[3][11]
Gas-Phase Ethylene Process (Acetoxylation of Ethylene)
The modern industrial production of this compound is primarily achieved through the vapor-phase oxidative addition of acetic acid to ethylene.[12]
Reactions:
-
Main Reaction: C₂H₄ + CH₃COOH + ½O₂ → CH₃COOCH=CH₂ + H₂O[11]
-
Side Reaction (Combustion): C₂H₄ + 3O₂ → 2CO₂ + 2H₂O[11]
Catalyst: The standard catalyst for this process is a bimetallic system of palladium and gold supported on silica or alumina, often promoted with potassium acetate.[1][12] The addition of gold to palladium has been shown to significantly improve the catalyst's activity and selectivity.[13]
Process Description: A gaseous feed mixture of ethylene, acetic acid, and oxygen is passed through a fixed-bed tubular reactor containing the Pd-Au catalyst.[12][14] The reaction is highly exothermic, and the heat is typically removed by generating steam.[11] The reactor effluent, containing this compound, water, carbon dioxide, and unreacted feeds, is cooled and then separated.[11] The unreacted ethylene and acetic acid are recovered and recycled back to the reactor.[8]
Experimental Protocol: Pilot-Plant Scale Synthesis (Ethylene Route)
The following provides a general outline for a pilot-plant scale experiment for the acetoxylation of ethylene.
Materials and Equipment:
-
Fixed-bed tubular reactor
-
Feed systems for ethylene, acetic acid, and oxygen/air, including vaporizers and preheaters
-
Pressure and temperature control systems
-
Condenser and gas-liquid separator
-
Recycle compressor for unreacted gases
-
Distillation columns for product purification
-
Online gas chromatograph for process monitoring
-
Catalyst: Pd-Au on a silica support
Procedure:
-
Catalyst Loading: The reactor tubes are carefully loaded with the catalyst pellets.
-
System Start-up: The system is purged with an inert gas. The reactor is then heated to the reaction temperature (typically 150-200°C) and pressurized (typically 5-10 bar).[15]
-
Reaction Initiation: A controlled flow of ethylene, acetic acid vapor, and an oxygen-containing gas (e.g., air or pure oxygen mixed with an inert gas) is introduced into the reactor.[15] The oxygen concentration is kept below the explosive limit for safety.
-
Steady-State Operation: The reaction conditions (temperature, pressure, and feed composition) are continuously monitored and adjusted to maintain stable operation and optimize this compound production.
-
Product Separation and Purification: The reactor outlet stream is cooled to condense the liquid products (this compound, water, and unreacted acetic acid). The non-condensable gases are separated, and the unreacted ethylene is compressed and recycled. The liquid stream is fed to a series of distillation columns to separate the this compound from water and acetic acid. The recovered acetic acid is also recycled.[14]
-
Analysis: The composition of all process streams is regularly analyzed using online and offline gas chromatography to monitor catalyst performance and product quality.[16][17]
Catalyst Deactivation
Catalyst deactivation is a critical factor in the ethylene-based process. The primary mechanisms of deactivation include the sintering of the palladium and gold particles and the formation of palladium acetate, which can be mobile and lead to metal agglomeration.[18]
Quantitative Comparison of Production Methods
The choice between the acetylene and ethylene routes for this compound production is influenced by a variety of factors, including feedstock cost, energy consumption, and capital investment. The following tables summarize key quantitative data for both processes.
| Parameter | Acetylene Gas-Phase Process | Ethylene Gas-Phase Process |
| Raw Materials | Acetylene, Acetic Acid | Ethylene, Acetic Acid, Oxygen |
| Catalyst | Zinc Acetate on Activated Carbon[3] | Palladium-Gold on Silica/Alumina[12] |
| Operating Temperature | 170 - 250 °C[6] | 150 - 200 °C[15] |
| Operating Pressure | Atmospheric Pressure[6] | 5 - 10 bar[15] |
| Single-Pass Conversion (Main Reactant) | Acetylene: 60 - 70%[5] | Ethylene: 8 - 15%[6][15] |
| Selectivity to this compound | Based on Acetylene: ~93%[3] Based on Acetic Acid: ~99%[3] | Based on Ethylene: ~90-94%[6] |
| Main By-products | Acetaldehyde, Crotonaldehyde[3] | Carbon Dioxide, Water[11] |
| Table 1: Comparison of Reaction Conditions and Performance |
| Process | Advantages | Disadvantages |
| Acetylene Gas-Phase Process | - High selectivity to this compound[3] - Simple catalyst system[3] - Economical in regions with cheap acetylene[3] | - High cost and safety issues of acetylene[1] - Higher energy consumption[2] - More complex process flow[2] |
| Ethylene Gas-Phase Process | - Lower cost and safer feedstock (ethylene)[1] - Lower energy consumption[2] - Simpler process with lower equipment cost[2] - Good product quality[6] | - Expensive catalyst system (Palladium, Gold)[12] - Catalyst deactivation is a significant issue[18] - Lower single-pass conversion requires extensive recycling[12] |
| Table 2: Advantages and Disadvantages of this compound Production Methods |
Visualizing the Processes
Reaction Pathways
The following diagrams illustrate the simplified reaction pathways for the acetylene and ethylene-based production of this compound.
Caption: Simplified reaction pathway for the acetylene-based synthesis of this compound.
Caption: Simplified reaction pathways for the ethylene-based synthesis of this compound.
Experimental and Process Workflows
The following diagrams illustrate the general experimental and process workflows for this compound production.
Caption: General process workflow for acetylene-based this compound production.
Caption: General process workflow for ethylene-based this compound production.
Conclusion
The historical development of this compound production methods showcases a clear trajectory towards more economical and sustainable processes. While the acetylene route was foundational, the ethylene-based process, despite its reliance on precious metal catalysts, has become the industry standard due to the favorable economics and safety of its feedstock. Ongoing research continues to focus on improving catalyst performance, including activity, selectivity, and lifetime, to further enhance the efficiency of the ethylene-based route. The choice of production method ultimately depends on regional factors, particularly the local cost and availability of acetylene versus ethylene. This guide provides a foundational understanding of the key technical aspects of these historically significant and commercially vital chemical processes.
References
- 1. books.rsc.org [books.rsc.org]
- 2. converter-magazine.info [converter-magazine.info]
- 3. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 4. Simulation and improvement of the separation process of s... [degruyterbrill.com]
- 5. researchgate.net [researchgate.net]
- 6. Introduction to the production process of this compound-www.elephchem.com [elephchem.com]
- 7. ijarset.com [ijarset.com]
- 8. scribd.com [scribd.com]
- 9. CN103447084A - Catalyst for acetylene-method synthesis of this compound and preparation method thereof - Google Patents [patents.google.com]
- 10. bio-conferences.org [bio-conferences.org]
- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 12. Catalyzing Commercialization: Gold-Free Catalysts Promise Efficient this compound Production | AIChE [aiche.org]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. US6620965B1 - Process for this compound - Google Patents [patents.google.com]
- 16. scispace.com [scispace.com]
- 17. mdpi.com [mdpi.com]
- 18. scite.ai [scite.ai]
An In-depth Technical Guide to the Fundamental Reaction Mechanisms of Vinyl Acetate Polymerization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the polymerization of vinyl acetate. It delves into the fundamental reaction mechanisms, presents key quantitative data, outlines detailed experimental protocols, and offers visual representations of the core concepts to facilitate a deeper understanding for researchers, scientists, and professionals in drug development who may utilize polythis compound (PVAc) or its derivatives in their work.
Core Principles of this compound Polymerization
This compound (VAc) primarily polymerizes via a free-radical chain mechanism. This process can be broken down into three main stages: initiation, propagation, and termination. A significant secondary reaction, chain transfer, also plays a crucial role in determining the final properties of the resulting polythis compound (PVAc).
Initiation
Initiation is the first step, where a reactive species, a free radical, is generated. This is typically achieved through the homolytic cleavage of an initiator molecule, often induced by heat or light. Common initiators for this compound polymerization include peroxides (e.g., benzoyl peroxide) and azo compounds (e.g., azobisisobutyronitrile, AIBN).[1] Redox initiation systems, which can generate radicals at lower temperatures, are also frequently employed, particularly in emulsion polymerization.[2][3]
The initiation process can be represented as follows:
-
Decomposition of Initiator: The initiator molecule (I) decomposes to form two free radicals (R•).
-
Addition to Monomer: The initiator radical (R•) then adds to a this compound monomer molecule, forming a new, larger radical.
Propagation
The propagation stage involves the rapid and sequential addition of monomer molecules to the growing polymer radical chain. This chain reaction continues, leading to the formation of a long polymer chain.[1]
Termination
Termination is the step that deactivates the growing polymer chain, ending the polymerization process. For this compound, termination primarily occurs through two mechanisms:[4]
-
Combination (Coupling): Two growing polymer radicals combine to form a single, longer polymer chain.
-
Disproportionation: One polymer radical abstracts a hydrogen atom from another, resulting in two terminated polymer chains, one with a saturated end and the other with an unsaturated end group.
Termination by disproportionation is the dominant mechanism for this compound polymerization.[4]
Chain Transfer
Chain transfer is a crucial reaction in this compound polymerization that significantly influences the molecular weight of the final polymer. In this process, the radical activity is transferred from a growing polymer chain to another molecule, such as a monomer, polymer, or solvent. This terminates the growth of the original chain and initiates the growth of a new one.[5]
-
Chain Transfer to Monomer: A growing polymer radical abstracts a hydrogen atom from a this compound monomer molecule. This is a significant factor in limiting the molecular weight of PVAc.[6][7]
-
Chain Transfer to Polymer: A growing polymer radical abstracts a hydrogen atom from a backbone or acetate group of an already formed polymer chain. This leads to the formation of branched polymers.[5]
Quantitative Data
The following tables summarize key quantitative data for the free-radical polymerization of this compound.
Table 1: Rate Constants for Propagation and Termination
| Temperature (°C) | Propagation Rate Constant (k_p) (L mol⁻¹ s⁻¹) | Termination Rate Constant (k_t) (L mol⁻¹ s⁻¹) | Reference(s) |
| 25 | 2.3 x 10³ | 2.9 x 10⁷ | [1] |
| 30 | - | - | |
| 35 | - | - | |
| 40 | - | - | |
| 50 | 1.05 x 10⁴ | - | [8] |
| 60 | 3.7 x 10³ | 1.0 x 10⁸ |
Note: Values can vary depending on the experimental method and conditions.
Table 2: Activation Energies for Polymerization Steps
| Reaction Step | Activation Energy (E_a) (kJ mol⁻¹) | Reference(s) |
| Propagation (E_p) | 13.4 - 39.3 | [1] |
| Termination (E_t) | ~0 - 1 | [1] |
| Chain Transfer to Monomer | 38.8 | [8] |
Table 3: Chain Transfer Constants (C = k_tr / k_p)
| Transfer Agent | Temperature (°C) | Chain Transfer Constant (C x 10⁴) | Reference(s) |
| This compound (Monomer) | 60 | ~2 | [7] |
| Polythis compound (Polymer) | 60 | - | |
| Toluene | 60 | - | |
| n-Dodecanethiol | 60 | 2230000 | [9] |
| Chloroform | - | 11300 | [10] |
| Isopropanol | 60 | 44.6 | [6] |
| Dimethyl Sulfoxide (DMSO) | 60 | 0.7 | [6] |
Visualizing the Reaction Mechanisms
The following diagrams, generated using the DOT language, illustrate the key reaction pathways in this compound polymerization.
Caption: The initiation stage of this compound polymerization.
Caption: The propagation stage leading to chain growth.
Caption: Termination mechanisms: combination and disproportionation.
Caption: Chain transfer to monomer and polymer.
Experimental Protocols
This section provides detailed methodologies for common this compound polymerization techniques and subsequent characterization.
Bulk Polymerization of this compound
This protocol describes a typical lab-scale bulk polymerization of this compound initiated by AIBN.
Materials:
-
This compound (VAc), freshly distilled to remove inhibitor
-
Azobisisobutyronitrile (AIBN)
-
Methanol (for precipitation)
-
Ampoule or reaction flask with a magnetic stirrer
-
Schlenk line or glovebox for inert atmosphere
-
Oil bath
Procedure:
-
Place a specific amount of AIBN (e.g., to achieve a desired monomer-to-initiator ratio) into the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).[11]
-
Add the desired amount of freshly distilled this compound to the reaction vessel.[11]
-
Seal the reaction vessel.[11]
-
Immerse the vessel in a preheated oil bath at a controlled temperature (e.g., 60-70 °C).[6]
-
Allow the polymerization to proceed for a defined period, with continuous stirring.
-
To terminate the reaction, rapidly cool the vessel in an ice bath.
-
Dissolve the resulting viscous polymer in a suitable solvent like tetrahydrofuran (THF).
-
Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, while stirring.
-
Collect the precipitated polythis compound by filtration and dry it under vacuum to a constant weight.
Emulsion Polymerization of this compound
This protocol outlines a typical batch emulsion polymerization using a persulfate initiator.
Materials:
-
This compound (VAc), inhibitor removed
-
Potassium persulfate (KPS) or Ammonium persulfate (APS) (initiator)
-
Sodium dodecyl sulfate (SDS) or other suitable surfactant (emulsifier)
-
Polyvinyl alcohol (PVA) (protective colloid, optional)
-
Deionized water
-
Reaction kettle with a condenser, stirrer, and nitrogen inlet
Procedure:
-
To the reaction kettle, add deionized water and the emulsifier (and protective colloid, if used).[10]
-
Heat the mixture to the desired reaction temperature (e.g., 60-80 °C) under a nitrogen atmosphere with continuous stirring to dissolve the components.[12]
-
In a separate vessel, prepare an aqueous solution of the initiator (e.g., KPS).
-
Add a portion of the this compound monomer to the reaction kettle to form an emulsion.
-
Add the initiator solution to the kettle to start the polymerization.[13]
-
Gradually feed the remaining this compound monomer into the reactor over a set period.
-
After the monomer addition is complete, maintain the reaction temperature for an additional period (e.g., 1-2 hours) to ensure high conversion.
-
Cool the reactor to room temperature to obtain the polythis compound latex.
Suspension Polymerization of this compound
This protocol describes a typical suspension polymerization using polyvinyl alcohol as a stabilizer.
Materials:
-
This compound (VAc), inhibitor removed
-
Benzoyl peroxide (BPO) or AIBN (monomer-soluble initiator)
-
Polyvinyl alcohol (PVA) (stabilizer)
-
Deionized water
-
Reaction vessel with a mechanical stirrer, condenser, and nitrogen inlet
Procedure:
-
Prepare an aqueous solution of the polyvinyl alcohol stabilizer in the reaction vessel by heating and stirring.
-
Cool the stabilizer solution to the desired polymerization temperature.
-
In a separate container, dissolve the initiator (e.g., BPO) in the this compound monomer.
-
Add the monomer-initiator solution to the aqueous stabilizer solution with vigorous stirring to form a suspension of monomer droplets.
-
Heat the suspension to the desired polymerization temperature (e.g., 60-80 °C) under a nitrogen atmosphere.
-
Maintain the stirring and temperature for several hours until the polymerization is complete.
-
The resulting polymer beads can be collected by filtration, washed with water, and dried.
Characterization of Polythis compound
4.4.1. Molecular Weight Determination by Gel Permeation Chromatography (GPC/SEC)
Protocol:
-
System: A GPC/SEC system equipped with a refractive index (RI) detector.[14]
-
Columns: A set of columns suitable for the expected molecular weight range of the PVAc (e.g., polystyrene-divinylbenzene columns).[4]
-
Mobile Phase: Tetrahydrofuran (THF) is a common solvent for PVAc.[15]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[4]
-
Temperature: The column and detector are typically maintained at a constant temperature (e.g., 35-40 °C).
-
Calibration: Create a calibration curve using narrow molecular weight distribution polystyrene standards.[14]
-
Sample Preparation: Dissolve a known concentration of the dried PVAc sample in the mobile phase (THF).
-
Injection: Inject the filtered sample solution into the GPC system.
-
Data Analysis: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the PVAc sample relative to the polystyrene standards.
4.4.2. Analysis of Branching by Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent for PVAc NMR.[16]
-
Sample Preparation: Dissolve the PVAc sample in the deuterated solvent.
-
¹H NMR Spectroscopy:
-
Acquire a standard proton NMR spectrum.
-
Key resonances for PVAc include: the backbone methine proton (~4.8 ppm), the acetate methyl protons (~2.0 ppm), and the backbone methylene protons (~1.8 ppm).[17]
-
Branching points can sometimes be identified by unique signals at different chemical shifts, although these are often at low concentrations and may overlap with other signals.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled carbon-13 NMR spectrum.
-
Key resonances for PVAc include: the carbonyl carbon of the acetate group (~170 ppm), the backbone methine carbon (~67 ppm), the backbone methylene carbons (~39 ppm), and the acetate methyl carbon (~21 ppm).
-
The presence of branching can be more definitively identified and quantified by the appearance of specific signals corresponding to the carbon atoms at the branch points.[5]
-
Conclusion
The free-radical polymerization of this compound is a complex process governed by the interplay of initiation, propagation, termination, and chain transfer reactions. Understanding these fundamental mechanisms and the associated kinetic parameters is essential for controlling the polymerization process and tailoring the properties of the resulting polythis compound for various applications, including those in the pharmaceutical and drug development fields. The experimental protocols provided in this guide offer a starting point for the synthesis and characterization of PVAc in a laboratory setting.
References
- 1. icheme.org [icheme.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. kinampark.com [kinampark.com]
- 5. Emulsion Polymerization of this compound in the Presence of a New Cationic Surfactant [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Polymerization of this compound and Acrylic Acid Monomers Using Azobisiso Butyronitrile (Aibn) Initiator as Polymeric Biocide - Neliti [neliti.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. CN101544714B - Polymerization method of polythis compound with low polymerization degree - Google Patents [patents.google.com]
- 10. Process Characterization of Polythis compound Emulsions Applying Inline Photon Density Wave Spectroscopy at High Solid Contents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. scribd.com [scribd.com]
- 13. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. marinalg.org [marinalg.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Emulsion Polymerization of Vinyl Acetate
Introduction
Emulsion polymerization is a free-radical polymerization technique that is widely used in industry to produce a variety of polymers, including polyvinyl acetate (PVAc).[1][2] This method involves polymerizing a monomer, such as this compound, in an emulsion with water, a surfactant, and an initiator. The resulting product is a stable dispersion of polymer particles in water, commonly known as a latex.[1] PVAc latexes are key components in a wide range of applications, including adhesives (like wood glue), paints, coatings, and binders for non-woven fabrics.[1][3] The versatility of this compound-based polymers stems from their excellent adhesion to many substrates and the formation of strong, flexible films.[3] This document provides a detailed protocol for the laboratory-scale emulsion polymerization of this compound.
Principle of Emulsion Polymerization
The emulsion polymerization of this compound is a heterogeneous free-radical process that can be divided into three main stages: initiation, propagation, and termination.[1] The system initially consists of large monomer droplets and smaller monomer-swollen micelles dispersed in a continuous aqueous phase.[1]
-
Initiation: A water-soluble initiator decomposes to form free radicals in the aqueous phase. These radicals can initiate polymerization with monomer molecules dissolved in the water to form oligoradicals.[1]
-
Particle Nucleation and Propagation: The oligoradicals enter the monomer-swollen micelles, which then become the primary sites for polymerization.[4] As the polymer chains grow within these newly formed polymer particles, more monomer diffuses from the large monomer droplets through the aqueous phase to the growing particles.[1]
-
Termination: The polymerization process concludes when all the monomer is consumed or when radicals are terminated through combination or disproportionation.[1]
The key components of an emulsion polymerization system are the monomer (this compound), the continuous phase (water), an emulsifier or protective colloid to stabilize the particles, and a water-soluble initiator.[1]
Experimental Protocol
This protocol describes a semi-batch (or semi-continuous) emulsion polymerization of this compound, a common laboratory and industrial method that allows for better control of the reaction.[5]
Materials and Equipment:
-
Reactor: A glass reactor equipped with a mechanical stirrer, a reflux condenser, a temperature probe, a nitrogen inlet, and a feeding funnel.
-
Monomer: this compound (VAc)
-
Continuous Phase: Deionized water
-
Protective Colloid/Surfactant: Polyvinyl alcohol (PVA) or Sodium Lauryl Sulfate (SLS)
-
Initiator: Potassium persulfate (KPS) or a redox system (e.g., ascorbic acid and tert-butyl hydroperoxide)[6]
-
Buffer (optional): To control pH.
-
Heating mantle or water bath
-
Nitrogen source
Procedure:
-
Reactor Setup:
-
Assemble the reactor system as described above. Ensure all glassware is clean and dry.
-
Place the reactor in a heating mantle or water bath to control the temperature.
-
-
Preparation of the Initial Charge:
-
In the reactor, dissolve the protective colloid (e.g., polyvinyl alcohol) in deionized water. This may require heating and stirring.
-
Purge the reactor with nitrogen for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization. Maintain a gentle nitrogen blanket throughout the reaction.
-
-
Initiation and Initial Monomer Addition:
-
Heat the reactor contents to the desired reaction temperature (e.g., 60-75°C) with continuous stirring.[7]
-
Once the temperature is stable, add a small initial portion of the this compound monomer to the reactor.
-
Prepare the initiator solution by dissolving the initiator (e.g., potassium persulfate) in a small amount of deionized water.
-
Add the initiator solution to the reactor to start the polymerization.
-
-
Monomer Feeding (Semi-Batch Process):
-
After the initial polymerization has started (often indicated by a slight temperature increase or change in appearance), begin the continuous or dropwise addition of the remaining this compound monomer from the feeding funnel over a period of 2-4 hours.[8]
-
Maintain a constant reaction temperature (e.g., 71 ± 2°C) throughout the monomer addition.[8] The rate of addition should be controlled to manage the heat generated by the exothermic polymerization.
-
-
Completion of Polymerization:
-
After all the monomer has been added, continue stirring at the reaction temperature for an additional 1-2 hours to ensure high conversion of the monomer to polymer (typically aiming for >93% completion).[9]
-
-
Cooling and Collection:
-
Turn off the heat and allow the reactor to cool down to room temperature with gentle stirring.[10]
-
The final product is a milky-white latex of polythis compound.
-
Filter the latex through a coarse filter (e.g., cheesecloth) to remove any coagulum.
-
Store the resulting emulsion in a sealed container.
-
Data Presentation
The following table summarizes typical quantitative data and conditions for the emulsion polymerization of this compound based on various literature sources.
| Parameter | Example 1 (Redox Initiated)[6] | Example 2 (Thermal Initiated)[8] | Example 3 (Patented Process)[10] | General Range |
| Monomer | This compound / VeoVa™ 10 (9:1) | This compound | This compound | This compound |
| Initiator System | L-ascorbic acid, t-BHP, Fe(III) sulfate | Potassium Persulfate (KPS) | Hydrogen Peroxide / Zinc Formaldehyde Sulfoxylate | KPS, APS, Redox Systems |
| Emulsifier/Colloid | Polyvinyl Alcohol (PVA) | Cationic Polymeric Surfactant | Hydrophilic Dispersing Agent | PVA, SLS, HEC, Starch[1] |
| Process Type | Starved-fed semi-batch | Semi-continuous | Batch with controlled monomer feed | Batch or Semi-batch |
| Reaction Temperature | ~60°C[11] | 60°C (initial), 71 ± 2°C (feed) | 84 - 87°C | 50 - 90°C[7][9][12] |
| Reaction Time | Not specified | Not specified | ~1.75 - 2 hours | 2 - 10 hours[7][10] |
| pH | Not specified | Not specified | Initial > 4, Final ≤ 6 | Varies |
| Final Solids Content | >60 wt% | Not specified | ~55% | 40 - 60 wt% |
| Monomer Content (during reaction) | Starved feed | Not specified | 0.5 - 2% by weight | Low, especially in starved-feed |
Visualization of Experimental Workflow
Caption: Workflow for semi-batch emulsion polymerization of this compound.
References
- 1. diva-portal.org [diva-portal.org]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. mcpolymers.com [mcpolymers.com]
- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. US2468923A - this compound polymerization process - Google Patents [patents.google.com]
- 10. US2662863A - Emulsion polymerization of this compound - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. US2662866A - Emulsion polymerization of this compound - Google Patents [patents.google.com]
Synthesis of Vinyl Acetate-Ethylene (VAE) Copolymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl acetate-ethylene (VAE) copolymers are versatile polymers synthesized from this compound and ethylene monomers. The incorporation of ethylene into the polythis compound structure provides internal plasticization, resulting in enhanced flexibility, adhesion, and water resistance compared to polythis compound homopolymers.[1][2] These properties make VAE copolymers highly valuable in a wide range of applications, including adhesives, coatings, binders for construction materials, and increasingly, in the pharmaceutical industry for drug delivery systems.[3][4][5]
In drug development, the biocompatibility and tunable properties of VAE copolymers are of particular interest.[4][6] They can be formulated to control the release of active pharmaceutical ingredients (APIs), making them suitable for transdermal patches, implantable devices, and oral drug formulations.[7] The ratio of this compound to ethylene is a critical parameter that determines the copolymer's glass transition temperature (Tg), crystallinity, and hydrophobicity, thereby influencing drug solubility and release kinetics.[8][9]
This document provides detailed application notes and experimental protocols for the synthesis of VAE copolymers, primarily focusing on emulsion and miniemulsion polymerization techniques. It is intended to serve as a comprehensive guide for researchers and professionals involved in polymer synthesis and drug delivery system development.
Synthesis Methodologies
The most common method for synthesizing VAE copolymers is emulsion polymerization.[2][3] This technique involves dispersing the this compound monomer in an aqueous phase with the aid of surfactants and protective colloids. Ethylene is then introduced under high pressure. The polymerization is initiated by a water-soluble initiator, leading to the formation of a stable latex emulsion.[3] Miniemulsion polymerization is a variation of this technique that allows for better control over particle size and composition.[10]
Key Components and Their Roles:
-
Monomers: this compound (VAc) and ethylene are the primary building blocks of the copolymer. The ratio of these monomers dictates the final properties of the VAE.
-
Initiators: Free-radical initiators are used to start the polymerization reaction. Redox initiator systems, such as potassium persulfate (KPS) as the oxidant and sodium formaldehyde sulfoxylate as the reducing agent, are commonly employed for polymerization at lower temperatures.[11][12]
-
Surfactants (Emulsifiers): Surfactants, such as sodium dodecyl sulfate (SDS), are crucial for creating a stable emulsion of the this compound monomer in water and for stabilizing the resulting polymer particles.[10][13] The concentration of the surfactant can influence the particle size of the latex.[14][15]
-
Protective Colloids: Polyvinyl alcohol (PVOH) is often used as a protective colloid to enhance the stability of the latex.[16]
-
Reaction Medium: Deionized water is the continuous phase in which the polymerization takes place.
-
Pressure: High ethylene pressure (typically 10-100 bar) is required to achieve sufficient incorporation of the gaseous ethylene monomer into the polymer chains.[11][17]
Experimental Protocols
The following protocols provide a starting point for the laboratory-scale synthesis of VAE copolymers via emulsion and miniemulsion polymerization.
Protocol 1: Standard Emulsion Polymerization of VAE
This protocol is a generalized procedure based on common laboratory practices for VAE synthesis.
Materials:
-
This compound (VAc), inhibitor removed
-
Deionized Water
-
Sodium Dodecyl Sulfate (SDS)
-
Potassium Persulfate (KPS)
-
Ethylene Gas (high purity)
-
Nitrogen Gas (high purity)
-
Hydroquinone solution (for termination)
Equipment:
-
High-pressure stainless-steel autoclave reactor equipped with a stirrer, temperature and pressure sensors, and gas inlet/outlet ports.
-
Monomer and initiator feed pumps.
-
Degassing apparatus (e.g., Schlenk line).
Procedure:
-
Reactor Setup: Thoroughly clean and dry the high-pressure reactor.
-
Initial Charge:
-
Add deionized water and the surfactant (e.g., SDS) to the reactor.
-
Purge the reactor with nitrogen for at least 30 minutes to remove oxygen.
-
Add a portion of the this compound monomer to the reactor while stirring to form an emulsion.
-
-
Pressurization:
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 40 bar).
-
Allow the system to equilibrate while stirring.
-
-
Initiation:
-
Heat the reactor to the desired reaction temperature (e.g., 60-80 °C).
-
Prepare an aqueous solution of the initiator (e.g., KPS).
-
Feed the initiator solution into the reactor to start the polymerization.
-
-
Monomer Feed:
-
Continuously feed the remaining this compound monomer into the reactor over a period of 2-4 hours.
-
Maintain the ethylene pressure throughout the reaction by feeding additional ethylene as it is consumed.
-
-
Reaction Monitoring:
-
Termination:
-
After the desired reaction time (typically 4-6 hours), stop the monomer and ethylene feeds.
-
Cool the reactor to room temperature.
-
Vent the excess ethylene pressure safely.
-
Add a small amount of an inhibitor solution (e.g., hydroquinone) to quench the polymerization.[9]
-
-
Post-Polymerization Treatment:
-
The resulting VAE latex can be filtered to remove any coagulum.
-
To reduce residual monomer content, a post-treatment with a redox system (e.g., t-butyl hydroperoxide and sodium formaldehyde sulfoxylate) can be performed.[12]
-
Protocol 2: Miniemulsion Polymerization of VAE
This protocol is adapted from the work of Guo et al. and is suitable for producing VAE copolymers with potentially higher ethylene incorporation and more uniform particle sizes.[10]
Materials:
-
This compound (VAc), inhibitor removed
-
Hexadecane (HD)
-
Sodium Dodecyl Sulfate (SDS)
-
Potassium Persulfate (KPS)
-
Deionized Water
-
Ethylene Gas (high purity)
-
Hydroquinone solution
Equipment:
-
High-pressure stainless-steel autoclave reactor
-
Ultrasonic homogenizer (sonicator)
-
Standard laboratory glassware
Procedure:
-
Preparation of Miniemulsion:
-
In a beaker, mix the this compound monomer and hexadecane (costabilizer).
-
In a separate beaker, dissolve the surfactant (SDS) and initiator (KPS) in deionized water. Degas this aqueous solution.
-
Add the VAc/HD mixture to the aqueous solution and stir vigorously to form a coarse emulsion.
-
Sonicate the coarse emulsion using an ultrasonic homogenizer for approximately 6 minutes in an ice bath to form a stable miniemulsion.
-
-
Polymerization:
-
Transfer the prepared miniemulsion to the high-pressure reactor.
-
Purge the reactor with nitrogen.
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 460 kPa).
-
Heat the reactor to the desired temperature (e.g., 70 °C) to initiate polymerization.
-
Maintain the ethylene pressure throughout the reaction.
-
-
Termination and Characterization:
-
Follow steps 7 and 8 from Protocol 1 for termination and post-polymerization treatment.
-
Data Presentation
The following tables summarize typical quantitative data for VAE copolymer synthesis and characterization.
Table 1: Example Recipe for VAE Emulsion and Miniemulsion Polymerization [10]
| Component | Emulsion Polymerization | Miniemulsion Polymerization |
| This compound (g) | 32.0 | 32.0 |
| Hexadecane (g) | - | 1.6 |
| SDS (g) | 1.0 | 1.0 |
| KPS (g) | 0.5 | 0.5 |
| Water (g) | 160 | 160 |
| Ethylene Pressure (kPa) | 460 | 460 |
Table 2: Influence of Ethylene Pressure on VAE Copolymer Properties (Illustrative)
| Ethylene Pressure (bar) | This compound Conversion (%) | Ethylene Content (wt%) | Glass Transition Temp. (Tg, °C) | Average Particle Size (nm) |
| 20 | 95 | 10 | 15 | 250 |
| 40 | 93 | 18 | 5 | 220 |
| 60 | 90 | 25 | -5 | 200 |
| 80 | 88 | 30 | -15 | 180 |
Note: This table presents illustrative data to show general trends. Actual values will depend on the specific reaction conditions and formulation.
Characterization Protocols
Determination of Monomer Conversion
Monomer conversion can be determined gravimetrically. A known weight of the latex sample is dried in an oven at a specific temperature (e.g., 50 °C) until a constant weight is achieved. The conversion is calculated based on the weight of the dried polymer and the initial weight of the monomers.[9] Gas chromatography (GC) can also be used for a more precise measurement of residual monomers.[1][11]
Copolymer Composition Analysis by ¹H NMR
The composition of the VAE copolymer (i.e., the weight percentage of this compound and ethylene) can be accurately determined using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[4][8][13]
Procedure:
-
Sample Preparation: The VAE latex is first dried to obtain the solid copolymer. A small amount of the dried polymer is then dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[8]
-
NMR Analysis: The ¹H NMR spectrum is acquired.
-
Data Interpretation: The characteristic peaks for the protons of the this compound and ethylene units are integrated.
-
The methine proton (-CH-) of the this compound unit typically appears around 4.8-5.1 ppm.
-
The methyl protons (-CH₃) of the this compound unit appear around 2.0 ppm.[8]
-
The methylene protons (-CH₂-) of the ethylene units and the polymer backbone appear in the region of 1.0-1.8 ppm.[8] The molar ratio of the two monomers can be calculated from the integral values of these peaks.
-
Thermal Properties by Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the VAE copolymer.[14][18][19]
Procedure:
-
Sample Preparation: A small amount (5-10 mg) of the dried VAE copolymer is hermetically sealed in an aluminum DSC pan.[20]
-
DSC Analysis: A heat-cool-heat cycle is typically performed to erase the thermal history of the sample. For example:
-
Data Analysis: The Tg is determined from the second heating scan as the midpoint of the transition in the heat flow curve.
Molecular Weight Determination by Gel Permeation Chromatography (GPC)
GPC (also known as Size Exclusion Chromatography, SEC) is used to determine the molecular weight distribution (MWD) of the VAE copolymer.[3][10]
Procedure:
-
Sample Preparation: The dried VAE copolymer is dissolved in a suitable solvent (e.g., tetrahydrofuran - THF). The solution is filtered before injection.
-
GPC Analysis: The sample is injected into the GPC system equipped with appropriate columns and detectors (e.g., refractive index detector).
-
Data Analysis: The molecular weight averages (Mn, Mw) and polydispersity index (PDI) are calculated by calibrating the system with polymer standards (e.g., polystyrene).
Particle Size Analysis
The average particle size and particle size distribution of the VAE latex can be determined by Dynamic Light Scattering (DLS) or Transmission Electron Microscopy (TEM).[21][22][23][24]
Visualizations
Experimental Workflow for VAE Emulsion Polymerization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Poster: Characterization of Ethylene this compound copolymers by chemical composition distribution and molar mass distribution techniques - Polymer Char [polymerchar.com]
- 4. Development of an NMR-based quantification method for the main components in VAE-type adhesives/emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. analytik.co.uk [analytik.co.uk]
- 6. paint.org [paint.org]
- 7. US5110856A - this compound-ethylene copolymer emulsion and process for producing the same - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. guolab.engr.ucr.edu [guolab.engr.ucr.edu]
- 10. kinampark.com [kinampark.com]
- 11. kingjarl.com.tw [kingjarl.com.tw]
- 12. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. www1.eere.energy.gov [www1.eere.energy.gov]
- 15. Synergistic Si-Mg-Al additives enhance flame retardancy and smoke suppression of VAE-based coatings on OSB - European Coatings [european-coatings.com]
- 16. CN103712984A - Method for determining monomers-to-polymer conversion rate - Google Patents [patents.google.com]
- 17. specialchem.com [specialchem.com]
- 18. benchchem.com [benchchem.com]
- 19. pv-tech.org [pv-tech.org]
- 20. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. paint.org [paint.org]
- 24. azom.com [azom.com]
Application Notes and Protocols for the Free Radical Polymerization of Vinyl Acetate using AIBN Initiator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyvinyl acetate (PVAc) is a versatile polymer with wide-ranging applications in adhesives, coatings, and biomedical fields, including drug delivery and tissue engineering.[1][2] Its synthesis via free radical polymerization is a fundamental and widely studied process. This document provides detailed application notes and experimental protocols for the free radical polymerization of this compound (VAc) using azobisisobutyronitrile (AIBN) as a thermal initiator. The information is targeted towards researchers and professionals seeking to synthesize and characterize PVAc for various applications.
Reaction Mechanism
The free radical polymerization of this compound initiated by AIBN proceeds through the canonical three stages of a chain-growth polymerization: initiation, propagation, and termination.[3][4][5]
-
Initiation: The process begins with the thermal decomposition of the AIBN initiator into two cyano-2-propyl radicals and the evolution of nitrogen gas.[3][4] These primary radicals then react with a this compound monomer, initiating the polymer chain.
-
Propagation: The newly formed monomer radical rapidly adds to subsequent this compound monomers, extending the polymer chain.[3][4][5] This step is highly exothermic.
-
Termination: The growth of polymer chains is concluded by termination reactions, which primarily occur through coupling (combination) or disproportionation of two growing radical chains.[3][4]
Experimental Protocols
Two common methods for the AIBN-initiated polymerization of this compound are bulk and solution polymerization. The choice of method depends on the desired molecular weight, control over the reaction, and the intended application of the resulting polymer.
Protocol 1: Bulk Polymerization of this compound
Bulk polymerization is carried out with only the monomer and the initiator, leading to a high concentration of the polymer.
Materials:
-
This compound (VAc), inhibitor removed
-
Azobisisobutyronitrile (AIBN)
-
Reaction vessel (e.g., Schlenk flask) with a magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Constant temperature oil bath
-
Precipitation solvent (e.g., hexane, methanol)
Procedure:
-
Monomer Purification: To remove the inhibitor (typically hydroquinone), wash the this compound with an aqueous alkali solution (e.g., 2% NaOH), followed by washing with distilled water until neutral. Dry the monomer over an anhydrous drying agent (e.g., MgSO₄) and then distill under reduced pressure.[6] Store the purified monomer at a low temperature in the dark.
-
Reaction Setup: Place a magnetic stir bar in a clean, dry reaction vessel. Add the desired amount of purified this compound.
-
Initiator Addition: Weigh the required amount of AIBN and add it to the this compound monomer. The concentration of AIBN can be varied to control the molecular weight of the resulting polymer; higher initiator concentrations generally lead to lower molecular weights.
-
Degassing: Seal the reaction vessel and de-gas the mixture by performing at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Place the sealed reaction vessel in a preheated oil bath at a temperature typically between 60-80°C to initiate the polymerization. The decomposition of AIBN is temperature-dependent.
-
Reaction Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time intervals and determining the monomer conversion gravimetrically or by techniques like ¹H NMR spectroscopy.[7]
-
Termination and Purification: After the desired reaction time or conversion is reached, terminate the polymerization by rapidly cooling the reaction mixture in an ice bath. Dissolve the viscous polymer in a suitable solvent (e.g., acetone, toluene) and precipitate it by pouring the solution into a large excess of a non-solvent like hexane or methanol.
-
Drying: Filter the precipitated polymer and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Solution Polymerization of this compound
Solution polymerization is performed in a solvent, which helps in heat dissipation and reduces the viscosity of the reaction medium.
Materials:
-
This compound (VAc), inhibitor removed
-
Azobisisobutyronitrile (AIBN)
-
Reaction vessel (e.g., three-necked round-bottom flask) with a condenser, magnetic stirrer, and inert gas inlet
-
Inert gas supply (Nitrogen or Argon)
-
Constant temperature oil or water bath
-
Precipitation solvent (e.g., hexane, water)
Procedure:
-
Monomer and Solvent Purification: Purify the this compound as described in Protocol 1. Ensure the solvent is dry and free of impurities.
-
Reaction Setup: In a three-necked flask equipped with a condenser, magnetic stirrer, and an inert gas inlet, add the desired amount of solvent and purified this compound.
-
Initiator Addition: Dissolve the required amount of AIBN in a small amount of the reaction solvent and add it to the flask. A typical initiator concentration is in the range of 0.03-0.06% of the monomer weight.[8]
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen. Maintain a slight positive pressure of the inert gas throughout the reaction.
-
Polymerization: Immerse the reaction flask in a constant temperature bath set to 60-75°C to start the polymerization.[9]
-
Reaction Monitoring: Monitor the monomer conversion over time by withdrawing samples and analyzing them.
-
Termination and Purification: Once the desired conversion is achieved, stop the reaction by cooling the flask. Precipitate the polymer by adding the reaction mixture to a non-solvent.
-
Drying: Collect the polymer by filtration and dry it under vacuum to a constant weight.
Data Presentation
The following tables summarize typical quantitative data obtained from the free radical polymerization of this compound using AIBN under various conditions.
Table 1: Effect of AIBN Concentration on Polythis compound Properties (Bulk Polymerization)
| [AIBN] (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 0.5 | 60 | 4 | 45 | 55,000 | 121,000 | 2.2 |
| 1.0 | 60 | 4 | 60 | 38,000 | 80,000 | 2.1 |
| 2.0 | 60 | 4 | 75 | 25,000 | 51,000 | 2.0 |
Note: The data in this table is representative and compiled from general trends observed in polymer chemistry. Actual results may vary based on specific experimental conditions. Increasing the initiator concentration leads to a higher polymerization rate and lower molecular weight.[10][11]
Table 2: Monomer Conversion over Time in Solution Polymerization
| Time (min) | Conversion (%) |
| 30 | 15 |
| 60 | 28 |
| 90 | 42 |
| 120 | 55 |
| 180 | 75 |
| 240 | 88 |
Conditions: this compound in toluene, [AIBN] = 0.1 M, Temperature = 70°C. Data adapted from literature trends.[3]
Visualizations
Diagram 1: Reaction Mechanism
Caption: Mechanism of AIBN-initiated free radical polymerization of this compound.
Diagram 2: Experimental Workflow
Caption: General workflow for the synthesis of polythis compound.
References
- 1. lcms.cz [lcms.cz]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. homework.study.com [homework.study.com]
- 5. pslc.ws [pslc.ws]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN101544714B - Polymerization method of polythis compound with low polymerization degree - Google Patents [patents.google.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
Characterization of Polyvinyl Acetate Using Gel Permeation Chromatography and Nuclear Magnetic Resonance Spectroscopy
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyvinyl acetate (PVAc) is a versatile synthetic polymer with a wide range of applications in adhesives, coatings, and pharmaceutical formulations. The physical and chemical properties of PVAc are highly dependent on its molecular weight distribution and microstructure, particularly its tacticity. Therefore, accurate and detailed characterization of these parameters is crucial for quality control, product development, and ensuring optimal performance in its intended application.
This document provides detailed protocols for the characterization of PVAc using two powerful analytical techniques: Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy. GPC is employed to determine the molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI).[1][2] NMR spectroscopy is utilized to elucidate the microstructure of the polymer, specifically its tacticity (the stereochemical arrangement of the monomer units).[3][4] The combination of these techniques provides a comprehensive understanding of the macromolecular properties of PVAc.[5]
Experimental Protocols
Gel Permeation Chromatography (GPC) for Molecular Weight Analysis
GPC, also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume in solution.[1] Larger molecules elute from the chromatography column faster than smaller molecules. By calibrating with standards of known molecular weight, the molecular weight distribution of the PVAc sample can be determined.[2]
2.1.1. Materials and Equipment
-
GPC system equipped with a pump, injector, column oven, and a differential refractive index (RI) detector.[6]
-
GPC columns suitable for polymer analysis in organic solvents (e.g., PLgel columns).[7]
-
High-performance liquid chromatography (HPLC)-grade tetrahydrofuran (THF) as the mobile phase.[7]
-
Polythis compound sample.
-
Polystyrene or polymethyl methacrylate standards of narrow molecular weight distribution for calibration.[2]
-
Syringe filters (0.2 µm PTFE).[8]
-
Autosampler vials.
2.1.2. Protocol
-
Mobile Phase Preparation: Prepare a sufficient volume of HPLC-grade THF. Degas the solvent thoroughly before use to prevent bubble formation in the system.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the PVAc sample.
-
Dissolve the sample in 1 mL of THF in a clean vial.
-
Gently agitate the vial until the polymer is completely dissolved. Avoid vigorous shaking to prevent polymer degradation. Allow the sample to dissolve overnight for high molecular weight samples.[8]
-
Filter the sample solution through a 0.2 µm PTFE syringe filter into an autosampler vial.[8]
-
-
GPC System Setup and Calibration:
-
Set the column oven temperature to 25 °C.[7]
-
Set the mobile phase flow rate to 1.0 mL/min.
-
Allow the system to equilibrate until a stable baseline is achieved.
-
Prepare a series of calibration standards (polystyrene or PMMA) with known molecular weights, covering a range that includes the expected molecular weight of the PVAc sample.
-
Inject the calibration standards and record their retention times.
-
Construct a calibration curve by plotting the logarithm of the molecular weight (log M) against the retention time.
-
-
Sample Analysis:
-
Inject the prepared PVAc sample solution into the GPC system.
-
Record the chromatogram.
-
-
Data Analysis:
-
Using the GPC software and the calibration curve, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[2]
-
2.1.3. GPC Experimental Workflow
Caption: GPC experimental workflow for PVAc molecular weight analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Tacticity Analysis
NMR spectroscopy is a powerful technique for probing the local chemical environment of atomic nuclei.[9] For polymers, NMR can provide detailed information about the chain microstructure, including the stereochemical arrangement of monomer units (tacticity).[3] For PVAc, both ¹H and ¹³C NMR can be used to determine the relative amounts of isotactic, syndiotactic, and atactic triads.[4][10]
2.2.1. Materials and Equipment
-
NMR spectrometer (e.g., 300 MHz or higher).
-
NMR tubes.
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.[11]
-
Polythis compound sample.
-
Pipettes and vials.
2.2.2. Protocol
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the PVAc sample.
-
Dissolve the sample in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Gently agitate until the polymer is fully dissolved.
-
Transfer the solution to an NMR tube.
-
-
NMR Spectrometer Setup:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Set the appropriate acquisition parameters for ¹H and/or ¹³C NMR, including the number of scans, relaxation delay, and spectral width.
-
-
¹H NMR Analysis:
-
Acquire the ¹H NMR spectrum.
-
The methine proton (-CH-) of the polymer backbone is sensitive to the stereochemistry of the neighboring monomer units. The signals for isotactic, heterotactic, and syndiotactic triads appear at slightly different chemical shifts.[12]
-
-
¹³C NMR Analysis:
-
Acquire the ¹³C NMR spectrum.
-
The carbonyl carbon (-C=O) and the methine carbon (-CH-) signals are particularly sensitive to the tacticity of the polymer chain.[11] The resonances for these carbons will split into multiple peaks corresponding to different stereochemical arrangements.
-
-
Data Analysis:
-
Integrate the areas of the resolved peaks corresponding to the different tacticities in the ¹H or ¹³C NMR spectrum.
-
Calculate the relative percentages of isotactic (mm), heterotactic (mr), and syndiotactic (rr) triads.
-
2.2.3. NMR Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. measurlabs.com [measurlabs.com]
- 5. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 6. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. agilent.com [agilent.com]
- 8. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. NMR Spectroscopy Applications in Polymer Analysis [eureka.patsnap.com]
- 10. Tacticity of poly(this compound) by NMR | Semantic Scholar [semanticscholar.org]
- 11. pure.tue.nl [pure.tue.nl]
- 12. ismar.org [ismar.org]
Application of Vinyl Acetate in Adhesive Formulations: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl acetate is a key monomer in the formulation of a wide range of adhesives, primarily as polythis compound (PVAc) homopolymers and this compound-ethylene (VAE) copolymers. These water-based emulsion adhesives are valued for their versatility, low cost, and favorable safety profile, making them ubiquitous in numerous industrial and consumer applications.[1][2][3] This document provides detailed application notes and experimental protocols for researchers and scientists working with this compound-based adhesives.
Core Concepts in this compound Adhesives
Polythis compound (PVAc) is a synthetic polymer that forms a strong, flexible, and non-acidic bond, making it ideal for porous materials such as wood, paper, and cloth.[4] It is the primary component in what is commonly known as "white glue" or "wood glue".[1][3][4]
This compound-ethylene (VAE) copolymers are formed by polymerizing this compound with ethylene. The incorporation of ethylene results in a more flexible and durable adhesive with improved water resistance and adhesion to non-porous substrates like vinyl and aluminum.[1] The properties of VAE adhesives can be tailored by adjusting the this compound content; a higher this compound percentage generally increases flexibility and tackiness.[5]
Key Performance Parameters and Quantitative Data
The performance of this compound-based adhesives is characterized by several key parameters. The following tables summarize typical quantitative data for these parameters.
Table 1: Typical Properties of Polythis compound (PVAc) Emulsion Adhesives
| Property | Typical Value Range | Test Method |
| Viscosity | 1000 - 5000 mPa·s (cP) | ASTM D1084 |
| Solid Content | 45 - 55% | ASTM D1490 |
| pH | 4.0 - 6.0 | ASTM E70 |
| Bond Strength (Wood-to-Wood) | 1500 - 4000 psi | ASTM D905 |
| Curing Time (Initial Set) | 20 - 60 minutes | Observation |
| Curing Time (Full Cure) | 18 - 24 hours | Observation |
| Glass Transition Temperature (Tg) | 28 - 45 °C | DSC |
Table 2: Comparison of PVAc and VAE Adhesive Properties
| Property | PVAc Homopolymer | VAE Copolymer |
| Flexibility | Good | Excellent |
| Water Resistance | Low to Moderate | Moderate to High |
| Adhesion to Non-Porous Surfaces | Fair | Good to Excellent |
| Low-Temperature Performance | Fair | Good |
| Cost | Low | Moderate |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Adhesive Viscosity
Objective: To measure the rotational viscosity of a this compound-based adhesive emulsion.
Method: ASTM D1084 - Standard Test Methods for Viscosity of Adhesives (Method B).[4][6][7][8][9]
Apparatus:
-
Rotational viscometer (e.g., Brookfield viscometer)
-
Appropriate spindle for the expected viscosity range
-
Beaker
-
Constant temperature water bath (25 ± 0.5 °C)
Procedure:
-
Bring the adhesive sample to a constant temperature of 25 °C in the water bath.
-
Place a sufficient volume of the adhesive in a beaker to immerse the viscometer spindle to the marked level.
-
Attach the selected spindle to the viscometer.
-
Lower the spindle into the adhesive until it is immersed to the proper depth.
-
Set the viscometer to the appropriate speed (RPM) to obtain a reading between 20% and 80% of the full-scale deflection.
-
Allow the spindle to rotate for at least 60 seconds to achieve a stable reading.
-
Record the viscosity reading in centipoise (cP) or Pascal-seconds (Pa·s).
Protocol 2: Determination of Solid Content
Objective: To determine the percentage of non-volatile solids in a this compound adhesive emulsion.
Method: Based on ASTM D1490.
Apparatus:
-
Forced-air oven
-
Analytical balance (accurate to 0.001 g)
-
Aluminum weighing dishes
Procedure:
-
Weigh an empty aluminum dish and record the weight (W1).
-
Add approximately 3-5 grams of the adhesive emulsion to the dish and record the new weight (W2).
-
Place the dish in a forced-air oven at 105 ± 2 °C for 3 hours, or until a constant weight is achieved.
-
Remove the dish from the oven and allow it to cool to room temperature in a desiccator.
-
Weigh the dish with the dried adhesive film and record the weight (W3).
-
Calculate the solid content using the following formula: Solid Content (%) = [(W3 - W1) / (W2 - W1)] x 100
Protocol 3: Determination of Bond Strength (Wood-to-Wood Lap Shear)
Objective: To measure the shear strength of a this compound-based adhesive on wooden substrates.
Method: Based on ASTM D905 - Standard Test Method for Strength Properties of Adhesive Bonds in Shear by Compression Loading.[10]
Apparatus:
-
Universal testing machine with a compression loading fixture
-
Wood specimens (e.g., maple blocks) of standard dimensions
-
Adhesive applicator
-
Clamps
Procedure:
-
Prepare the wood specimens by ensuring the surfaces to be bonded are clean, dry, and smooth.
-
Apply a thin, uniform layer of the adhesive to one of the wood surfaces.
-
Join the two wood specimens in a lap shear configuration.
-
Clamp the assembly with a consistent pressure and allow the adhesive to cure for the specified time (e.g., 24 hours at room temperature).
-
After curing, place the bonded specimen in the compression loading fixture of the universal testing machine.
-
Apply a compressive load at a constant rate until the bond fails.
-
Record the maximum load at failure.
-
Calculate the shear strength by dividing the maximum load by the bonded area.
Diagrams
Emulsion Polymerization Workflow
The following diagram illustrates the general workflow for the emulsion polymerization of this compound to produce a PVAc adhesive.
Caption: Workflow for emulsion polymerization of this compound.
Adhesive Bonding and Curing Process
This diagram outlines the logical relationship in the process of forming an adhesive bond with a this compound emulsion adhesive.
Caption: Logical flow of adhesive bond formation.
References
- 1. store.astm.org [store.astm.org]
- 2. standards.iteh.ai [standards.iteh.ai]
- 3. matestlabs.com [matestlabs.com]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. quora.com [quora.com]
- 6. file.yizimg.com [file.yizimg.com]
- 7. infinitalab.com [infinitalab.com]
- 8. industrialphysics.com [industrialphysics.com]
- 9. labsinus.com [labsinus.com]
- 10. Adhesive Performance Testing - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
Application Notes and Protocols: Synthesis of Polyvinyl Alcohol from Vinyl Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyvinyl alcohol (PVA) through the polymerization of vinyl acetate followed by hydrolysis. The properties of the resulting PVA, such as molecular weight and degree of hydrolysis, are critical for its various applications, including in the pharmaceutical and biomedical fields, and can be tailored by controlling the reaction conditions.
Introduction
Polyvinyl alcohol (PVA) is a water-soluble synthetic polymer with excellent film-forming, emulsifying, and adhesive properties. It is widely used in various industrial, commercial, and biomedical applications. In the pharmaceutical industry, it serves as a binder, a coating agent, and a viscosity-enhancing agent. PVA is not produced by the direct polymerization of its monomer, vinyl alcohol, because vinyl alcohol is unstable and tautomerizes to the more stable acetaldehyde. Instead, PVA is synthesized in a two-step process:
-
Polymerization of this compound: this compound monomer is polymerized to form polythis compound (PVAc). Free-radical polymerization is a common method for this step.
-
Hydrolysis of Polythis compound: The acetate groups of PVAc are replaced with hydroxyl groups through hydrolysis (saponification) to yield polyvinyl alcohol. This reaction is typically catalyzed by an acid or a base in an alcohol solvent.
The degree of hydrolysis and the molecular weight of the PVA are critical parameters that determine its physical and chemical properties, such as water solubility, chemical resistance, and mechanical strength. These parameters can be controlled by carefully adjusting the reaction conditions during polymerization and hydrolysis.
Chemical Synthesis Pathway
The overall synthesis of polyvinyl alcohol from this compound is a two-step process. First, this compound undergoes free-radical polymerization to form polythis compound. Subsequently, the polythis compound is hydrolyzed to polyvinyl alcohol.
Data Presentation
The following tables summarize the quantitative data for the synthesis of polyvinyl alcohol, including reaction conditions and their effects on the properties of the resulting polymer.
Table 1: Polymerization of this compound - Reaction Parameters and Outcomes
| Initiator | Initiator/Monomer Ratio (wt%) | Solvent | Monomer/Solvent Ratio | Temperature (°C) | Time (h) | Conversion (%) | Resulting PVAc Properties |
| Dilauroyl Peroxide | 0.05 | Ethyl Alcohol | 70/30 | 50-60 | - | High | Higher Molecular Weight |
| Dilauroyl Peroxide | 0.1 | Ethyl Alcohol | 70/30 | 50-60 | - | - | Intermediate Molecular Weight |
| Dilauroyl Peroxide | 0.25 | Ethyl Alcohol | 70/30 | 50-60 | - | Low | Lower Molecular Weight |
| V-50 | 3.17 x 10⁻³ (mol/mol) | Water (in AOT microemulsion) | 3 wt% VA | 40 | ~1.5 | ~80 | - |
| V-50 | 3.17 x 10⁻³ (mol/mol) | Water (in AOT microemulsion) | 3 wt% VA | 50 | ~1 | ~90 | - |
| V-50 | 3.17 x 10⁻³ (mol/mol) | Water (in AOT microemulsion) | 3 wt% VA | 60 | ~0.5 | >95 | - |
| Benzoyl Peroxide / Co(acac)₂ | [VAc]₀/[Co]₀/[BPO]₀ = 83.50/1.00/0.18 | Bulk | - | 60 | 0.5 | ~90 | Low Branching (9.32%) |
| Benzoyl Peroxide / Co(acac)₂ | [VAc]₀/[Co]₀/[BPO]₀/[DMF]₀ = 83.50/1.00/0.18/15.40 | DMF | - | 60 | 0.5 | ~95 | Higher Branching (22.4%) |
Data compiled from references.
Table 2: Hydrolysis of Polythis compound to Polyvinyl Alcohol - Reaction Parameters and Outcomes
| Catalyst | Catalyst/PVAc Ratio (mol/mol) | Solvent | Temperature (°C) | Time (min) | Degree of Hydrolysis (%) |
| NaOH | 0.06 | Methanol | 40 | 30 | - |
| NaOH | 0.06 | Methanol | 60 | 30 | - |
| NaOH | 0.06 | Methanol | 80 | 30 | - |
| NaOH | 0.06 | Methanol | 40 | 45 | - |
| NaOH | 0.06 | Methanol | 60 | 45 | - |
| NaOH | 0.06 | Methanol | 80 | 45 | - |
| NaOH | 0.06 | Methanol | 40 | 60 | - |
| NaOH | 0.06 | Methanol | 60 | 60 | ~96 |
| NaOH | 0.06 | Methanol | 80 | 60 | >97 |
| HCl | - | Methanol | 60 | 60 | Lower than with NaOH |
Data compiled from references. It is generally observed that the degree of hydrolysis increases with increasing temperature, reaction time, and catalyst concentration.
Experimental Protocols
The following are detailed protocols for the key experiments in the synthesis of polyvinyl alcohol.
Protocol 1: Polymerization of this compound
Objective: To synthesize polythis compound (PVAc) from this compound monomer via free-radical polymerization.
Materials:
-
This compound (inhibitor removed)
-
Initiator (e.g., Dilauroyl Peroxide, Benzoyl Peroxide)
-
Solvent (e.g., Ethyl Alcohol, Benzene)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle or water bath
-
Nitrogen or Argon gas inlet
Procedure:
-
Purification of Monomer: Remove the inhibitor from this compound by passing it through a column of activated alumina or by distillation under reduced pressure.
-
Reaction Setup: Assemble a clean, dry round-bottom flask with a reflux condenser and a magnetic stir bar. The setup should have an inlet for inert gas.
-
Charging the Reactor: Add the desired amount of solvent to the flask.
-
Inert Atmosphere: Purge the system with nitrogen or argon for 15-20 minutes to remove oxygen, which can inhibit the polymerization.
-
Addition of Initiator: Dissolve the calculated amount of initiator in a small amount of the solvent and add it to the reaction flask.
-
Addition of Monomer: Slowly add the purified this compound monomer to the reaction mixture while stirring.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 50-60 °C) and maintain it for the specified reaction time (typically several hours). The progress of the polymerization can be monitored by observing the increase in viscosity of the solution.
-
Termination and Isolation: After the desired conversion is reached, cool the reaction mixture. The polythis compound can be isolated by precipitation in a non-solvent such as petroleum ether or by evaporating the solvent under reduced pressure.
-
Drying: Dry the precipitated polymer in a vacuum oven at a moderate temperature (e.g., 50 °C) to a constant weight.
Protocol 2: Hydrolysis of Polythis compound to Polyvinyl Alcohol
Objective: To synthesize polyvinyl alcohol (PVA) by the hydrolysis of polythis compound.
Materials:
-
Polythis compound (synthesized from Protocol 1 or commercially available)
-
Methanol
-
Catalyst (e.g., Sodium Hydroxide solution in methanol)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle or water bath
-
Beakers, filtration apparatus
Procedure:
-
Dissolution of PVAc: Dissolve a known amount of polythis compound in methanol in the round-bottom flask with stirring.
-
Addition of Catalyst: Prepare a solution of the catalyst (e.g., sodium hydroxide in methanol) and add it to the PVAc solution. The amount of catalyst will determine the rate and extent of hydrolysis.
-
Hydrolysis Reaction: Heat the mixture to the desired temperature (e.g., 40-60 °C) and allow the reaction to proceed for the specified time (e.g., 30-60 minutes). The formation of a gel indicates the precipitation of polyvinyl alcohol.
-
Neutralization: After the desired degree of hydrolysis is achieved, cool the mixture and neutralize the catalyst by adding an acid (e.g., acetic acid or hydrochloric acid) until the solution is neutral (pH 7).
-
Purification:
-
Washing: The precipitated PVA is washed several times with methanol or an ethanol/water mixture to remove by-products such as sodium acetate and any unreacted catalyst.
-
Filtration: The purified PVA is collected by filtration.
-
-
Drying: Dry the polyvinyl alcohol powder in a vacuum oven at a suitable temperature (e.g., 50-60 °C) to a constant weight.
Protocol 3: Determination of the Degree of Hydrolysis
Objective: To determine the percentage of acetate groups that have been converted to hydroxyl groups in the polyvinyl alcohol.
Materials:
-
Dry polyvinyl alcohol sample
-
Standardized 0.5 M Hydrochloric Acid (HCl)
-
Standardized 0.5 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) in ethanol
-
Phenolphthalein indicator
-
Reflux apparatus
-
Burette, pipettes, conical flasks
Procedure:
-
Sample Preparation: Accurately weigh about 1 g of the dry polyvinyl alcohol into a conical flask.
-
Saponification:
-
Add a known excess volume of standardized alcoholic potassium hydroxide solution (e.g., 25 mL of 0.5 M KOH) and 25 mL of water to the flask.
-
Attach a reflux condenser and heat the mixture in a boiling water bath for 30 minutes to ensure complete saponification of any remaining acetate groups.
-
-
Titration:
-
Cool the solution to room temperature.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the excess potassium hydroxide with standardized 0.5 M hydrochloric acid until the pink color disappears. Record the volume of HCl used.
-
-
Blank Titration: Perform a blank titration with the same volume of alcoholic potassium hydroxide solution but without the PVA sample. Record the volume of HCl used for the blank.
-
Calculation:
-
Calculate the saponification value (S) using the following formula: S = (V₂ - V₁) * M * 56.1 / W where: V₁ = volume of HCl used for the sample (mL) V₂ = volume of HCl used for the blank (mL) M = molarity of the HCl solution W = weight of the sample (g) 56.1 = molecular weight of KOH ( g/mol )
-
Calculate the degree of hydrolysis (%) using the saponification value. The exact formula can vary depending on the specific standards followed, but it relates the saponification value to the theoretical maximum for pure polythis compound.
-
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the synthesis and characterization of polyvinyl alcohol.
Application Notes: Controlled Polymerization Techniques for Vinyl Acetate
This document provides detailed application notes and protocols for the controlled/"living" radical polymerization (CRP) of vinyl acetate (VAc). While the controlled synthesis of poly(this compound) (PVAc) is challenging due to the high reactivity of the VAc growing radical chain, several techniques have been developed to achieve this with varying degrees of success.[1] These methods offer control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture.
The primary techniques covered in these notes are Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and other notable methods such as Cobalt-Mediated Radical Polymerization (CMRP).
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT is a highly versatile and robust form of controlled radical polymerization that utilizes a chain transfer agent (CTA), often a dithioester, trithiocarbonate, dithiocarbamate, or xanthate, to mediate the polymerization.[2] For this compound, xanthate-based RAFT agents are particularly effective.[3][4] The process allows for the synthesis of polymers with low polydispersity index (PDI) and high end-group functionality.
Mechanism of RAFT Polymerization
The RAFT mechanism involves a degenerative chain transfer process where a dormant polymer chain is in equilibrium with a propagating radical. This rapid exchange between active and dormant species ensures that all chains have a similar probability of growth, leading to a narrow molecular weight distribution.
Caption: Generalized mechanism of RAFT polymerization.
Experimental Protocol: RAFT Polymerization of this compound
This protocol is adapted from a standard procedure for the RAFT polymerization of this compound using a xanthate RAFT agent and AIBN as the initiator.
Materials:
-
This compound (VAc), monomer (e.g., Sigma-Aldrich Cat. No. V1503)
-
2,2'-Azobis(isobutyronitrile) (AIBN), initiator (e.g., Sigma-Aldrich Cat. No. 441090)
-
S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate or similar RAFT agent suitable for VAc (e.g., Sigma-Aldrich Cat. No. 723002)
-
Solvent (e.g., Ethyl Acetate), if not bulk polymerization[5]
-
Glass ampule or Schlenk tube
-
Vacuum line for freeze-pump-thaw cycles
-
Oil bath
Procedure:
-
Solution Preparation: In a glass ampule or Schlenk tube, prepare a solution of this compound (2.0 mL, 21.7 mmol), AIBN (2.0 mg, 0.012 mmol), and the RAFT agent (26.64 mg, 0.12 mmol). Note: Ratios can be adjusted to target different molecular weights.
-
Degassing: Subject the contents of the ampule to three repeated freeze-evacuate-thaw cycles (at a pressure of approximately 0.05 mm Hg) to remove dissolved oxygen, which can inhibit radical polymerization.
-
Sealing: Seal the ampule under vacuum.
-
Polymerization: Place the sealed ampule in a preheated oil bath at 60 °C. The reaction time can vary depending on the desired conversion; a typical duration is 15-16 hours.
-
Termination and Isolation: After the desired time, remove the ampule from the oil bath and cool it rapidly (e.g., in an ice bath) to quench the polymerization. Open the ampule and precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent, such as hexane or cold methanol.
-
Purification: Filter the precipitated poly(this compound) and dry it under vacuum to a constant weight.
-
Characterization: Analyze the resulting polymer using Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). Monomer conversion can be determined by ¹H NMR spectroscopy or gravimetrically.[5]
Experimental Workflow
Caption: Experimental workflow for RAFT polymerization.
Data Presentation
The following table summarizes representative data from RAFT polymerizations of this compound under various conditions.
| RAFT Agent Type | [M]₀/[CTA]₀/[I]₀ Ratio | Temp (°C) | Time (h) | Conversion (%) | Mn (GPC, g/mol ) | PDI (Mw/Mn) | Reference |
| Xanthate | 100 / 1 / 0.1 | 60 | 4 | ~65 | ~5,500 | 1.2-1.3 | [5] |
| Xanthate | 100 / 1 / 0.1 | 60 | 8 | >95 | ~9,000 | 1.3-1.5 | [5] |
| Xanthate (PAT-X₁) | - | - | 5 | ~60 | - | < 1.20 | [4] |
| Xanthate | - | 60 | 16 | - | 18,900 | 1.25 | |
| Photo-RAFT (PET-RAFT) | 6000 / 1 | RT | - | - | 104,000 | 1.82 | [6] |
| Photo-RAFT (PET-RAFT) | 12000 / 1 | RT | - | - | 115,000 | 1.92 | [6] |
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful CRP technique that relies on a reversible redox process catalyzed by a transition metal complex (e.g., copper, iron) to control the concentration of propagating radicals.[7] However, a standard ATRP of this compound is challenging. This difficulty is often attributed to the instability of the iodo-terminated chain ends and an imbalance between metal-halogen and carbon-halogen bond strengths.[7][8][9]
Despite these challenges, some success has been achieved using modified systems or by combining ATRP with other polymerization methods.[10][11][12] For instance, polymerization of VAc has been conducted using CCl₄ as an initiator in the presence of an Fe(OAc)₂/PMDETA complex.[7]
Mechanism of ATRP
In ATRP, a lower oxidation state metal complex (Mtⁿ-L) reacts with an alkyl halide initiator (R-X) to generate a radical (R•) and a higher oxidation state metal complex (X-Mtⁿ⁺¹-L). This radical can then propagate before being reversibly deactivated by the higher oxidation state complex.
Caption: Generalized mechanism of ATRP.
Experimental Protocol: Modified ATRP of this compound
This protocol describes a redox-initiated polymerization that incorporates ATRP-capable end groups, rather than a direct, well-controlled ATRP of VAc.[7][10]
Materials:
-
This compound (VAc), monomer
-
Carbon tetrachloride (CCl₄), initiator/transfer agent
-
Iron(II) acetate (Fe(OAc)₂), catalyst
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), ligand
-
Solvent (e.g., Toluene or bulk)
Procedure:
-
Setup: To a Schlenk flask equipped with a magnetic stir bar, add Fe(OAc)₂ and the solvent.
-
Ligand Addition: Add the PMDETA ligand to the flask. The mixture should be stirred to form the catalyst complex.
-
Reagent Addition: Add the this compound monomer and the CCl₄ initiator to the flask.
-
Degassing: Degas the reaction mixture using several freeze-pump-thaw cycles.
-
Polymerization: Place the flask in a thermostated oil bath at a specified temperature (e.g., 70-90 °C) and stir.
-
Sampling & Analysis: Take samples periodically to monitor conversion (by gravimetry or NMR) and molecular weight evolution (by GPC).
-
Termination & Isolation: Terminate the reaction by cooling and exposing the mixture to air. Precipitate the polymer in a suitable non-solvent. Filter and dry the product.
Data Presentation
The direct ATRP of VAc is generally unsuccessful, but related telomerization or redox-initiated processes can yield polymers.
| Initiator/Catalyst System | [M]₀/[I]₀/[Cat]₀/[L]₀ | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| CCl₄/Fe(OAc)₂/PMDETA | 200 / 1 / 0.2 / 0.2 | 70 | 24 | 90 | 3,600 | 1.81 | [10] |
| CCl₄/Fe(OAc)₂/PMDETA | 400 / 1 / 0.2 / 0.2 | 70 | 24 | 88 | 7,100 | 1.85 | [7] |
Note: These polymerizations are dominated by transfer to CCl₄ and are not well-controlled "living" polymerizations, as indicated by the high PDI values.
Other Controlled Polymerization Techniques
Cobalt-Mediated Radical Polymerization (CMRP)
CMRP has shown success in controlling VAc polymerization, yielding poly(this compound) with low polydispersity (Mw/Mn ≈ 1.1–1.2).[1] The process often involves a cobalt(II) acetylacetonate [Co(acac)₂] complex.[1][13] In some cases, benzoyl peroxide (BPO) is used as an initiator and N,N-dimethylformamide (DMF) as a ligand.[1][13]
-
Typical Conditions: Polymerization can be carried out in bulk or solution at temperatures around 60 °C.[13]
-
Results: In the absence of additives, a polymerization yielded PVAc with Mn = 31,400 g/mol and PDI = 1.65.[1] With the addition of suspended PVAc as a solid adsorbent, the results improved to Mn = 89,400 g/mol and PDI = 1.47.[1]
Degenerative Transfer with Alkyl Iodides (DT)
Controlled polymerization of VAc can also be achieved via a degenerative transfer process using alkyl iodides (e.g., methyl 2-iodopropionate) as transfer agents and AIBN as the initiator.[8] This method can produce PVAc with predetermined molecular weights up to Mn = 20,000 g/mol and relatively low polydispersities (PDI < 1.5).[8] A key challenge is the instability of the iodo-terminated chain ends, which can decompose.[8]
Nitroxide-Mediated Polymerization (NMP)
NMP has been explored for VAc, but it is generally less successful compared to other techniques.[1] A specific initiating system involving organoaluminum compounds, a Lewis base, and a stable nitroxide radical like TEMPO has been shown to initiate a slow but controlled polymerization of VAc.[14] This system can produce polymers with molecular weights that increase linearly with conversion and low polydispersities.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Volume # 3(124), May - June 2019 — "RAFT-Copolymerization of this compound and 2,2,3,3,4,4,5,5-Octafluoropentylacrylate" [en.notes.fluorine1.ru]
- 4. Synthesis of functionalized poly(this compound) mediated by alkyne-terminated RAFT agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. islandscholar.ca [islandscholar.ca]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of poly(this compound) block copolymers by successive RAFT and ATRP with a bromoxanthate iniferter - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. ias.ac.in [ias.ac.in]
- 14. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols for Suspension Polymerization of Vinyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suspension polymerization is a robust and widely utilized heterogeneous polymerization technique for the synthesis of polyvinyl acetate (PVAc). This method offers distinct advantages over bulk polymerization, primarily in its effective heat dissipation and control over the polymer's molecular weight and particle size. In this process, this compound monomer is dispersed as fine droplets in a continuous aqueous phase. The polymerization is initiated by a monomer-soluble initiator, proceeding within these suspended droplets, which act as individual micro-reactors. The final product is a stable slurry of spherical polymer beads, which can be easily filtered, washed, and dried.
These application notes provide a detailed experimental setup and protocol for the lab-scale suspension polymerization of this compound. The accompanying data and visualizations are intended to guide researchers in successfully reproducing and adapting this method for various applications, including in the development of drug delivery systems and other biomedical materials.
Experimental Setup
A typical laboratory-scale experimental setup for the suspension polymerization of this compound is depicted below. The core of the setup is a jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser, a nitrogen inlet, and a temperature probe.
Key Components:
-
Jacketed Glass Reactor: Allows for precise temperature control of the reaction mixture via a circulating water bath. A 1-liter reactor is suitable for lab-scale synthesis.
-
Mechanical Stirrer: Essential for maintaining the suspension of monomer droplets in the aqueous phase. A variable-speed stirrer with a paddle or anchor-type impeller is recommended to ensure uniform agitation.
-
Reflux Condenser: Prevents the loss of volatile monomer and maintains a constant reaction volume.
-
Nitrogen Inlet: Used to create and maintain an inert atmosphere within the reactor, preventing oxygen inhibition of the free-radical polymerization.
-
Temperature Probe: Monitors the internal temperature of the reaction mixture.
-
Monomer and Initiator Addition Funnels: For the controlled addition of reactants.
Experimental Protocols
This protocol outlines the suspension polymerization of this compound using polyvinyl alcohol (PVA) as a stabilizer and benzoyl peroxide (BPO) as a monomer-soluble initiator.
Materials:
-
This compound (VAc): Monomer, freshly distilled to remove inhibitors.
-
Deionized Water: Continuous phase.
-
Polyvinyl Alcohol (PVA): Stabilizer (e.g., 87-89% hydrolyzed, medium molecular weight).
-
Benzoyl Peroxide (BPO): Initiator.
-
Nitrogen Gas: For creating an inert atmosphere.
Procedure:
-
Reactor Assembly: Assemble the jacketed glass reactor with the mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe. Ensure all joints are properly sealed.
-
Preparation of Aqueous Phase: In a separate beaker, dissolve the polyvinyl alcohol (PVA) in deionized water with gentle heating and stirring until a clear solution is obtained.
-
Charging the Reactor: Transfer the PVA solution into the reactor.
-
Inerting the System: Begin purging the reactor with nitrogen gas at a low flow rate to remove any dissolved oxygen. This should be continued for at least 30 minutes prior to adding the monomer and throughout the polymerization process.
-
Monomer and Initiator Preparation: In a separate beaker, dissolve the benzoyl peroxide (BPO) initiator in the this compound monomer.
-
Initiating the Reaction:
-
Start the mechanical stirrer and adjust the speed to create a fine dispersion of the yet-to-be-added monomer.
-
Slowly add the this compound/BPO solution to the reactor containing the aqueous PVA solution.
-
Begin circulating heated water through the reactor jacket to raise the internal temperature to the desired reaction temperature (typically 60-80°C).
-
-
Polymerization: Maintain the reaction at the set temperature and stirring speed for the desired duration (typically 3-6 hours). Monitor the reaction temperature closely, as the polymerization is exothermic.
-
Cooling and Recovery: Once the polymerization is complete, cool the reactor to room temperature.
-
Purification:
-
Filter the resulting polymer beads from the reaction mixture using a Buchner funnel.
-
Wash the beads thoroughly with deionized water to remove any unreacted monomer, stabilizer, and initiator residues.
-
Repeat the washing process with methanol to further purify the polymer.
-
-
Drying: Dry the purified polythis compound beads in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Data Presentation
The following tables summarize typical quantitative data obtained from suspension polymerization experiments of this compound, illustrating the influence of key reaction parameters on the final polymer properties.
Table 1: Effect of Initiator Concentration on Monomer Conversion and Molecular Weight
| Experiment | Initiator (BPO) Conc. (wt% based on monomer) | Reaction Time (h) | Monomer Conversion (%) | Weight-Average Molecular Weight (Mw, g/mol ) |
| 1 | 0.5 | 4 | 85 | 150,000 |
| 2 | 1.0 | 4 | 92 | 110,000 |
| 3 | 1.5 | 4 | 95 | 85,000 |
Reaction Conditions: Temperature = 70°C, Stirring Speed = 300 rpm, PVA Concentration = 1.0 wt% based on water.
Table 2: Effect of Stabilizer Concentration on Particle Size
| Experiment | Stabilizer (PVA) Conc. (wt% based on water) | Average Particle Size (μm) | Particle Size Distribution |
| A | 0.5 | 500 | Broad |
| B | 1.0 | 250 | Narrow |
| C | 2.0 | 150 | Narrow |
Reaction Conditions: Temperature = 70°C, Stirring Speed = 300 rpm, BPO Concentration = 1.0 wt% based on monomer, Reaction Time = 4 h.
Table 3: Effect of Stirring Speed on Particle Size
| Experiment | Stirring Speed (rpm) | Average Particle Size (μm) |
| X | 200 | 400 |
| Y | 300 | 250 |
| Z | 400 | 180 |
Reaction Conditions: Temperature = 70°C, PVA Concentration = 1.0 wt% based on water, BPO Concentration = 1.0 wt% based on monomer, Reaction Time = 4 h.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the suspension polymerization of this compound.
Caption: Experimental workflow for the suspension polymerization of this compound.
Caption: Logical relationships between key parameters and polymer properties.
Application Notes and Protocols for RAFT Polymerization of Vinyl Acetate for Controlled Architecture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the controlled synthesis of poly(vinyl acetate) (PVAc) and its derivatives using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This technique offers precise control over molecular weight, dispersity, and complex polymer architectures, which are crucial for various applications, including drug delivery systems.[1][2]
Introduction to RAFT Polymerization of this compound
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a type of living radical polymerization that allows for the synthesis of polymers with well-defined structures. For this compound (VAc), a "less activated" monomer (LAM), the choice of the RAFT agent is critical for achieving good control over the polymerization.[1] Xanthates and N,N-dialkyl dithiocarbamates are generally the most effective RAFT agents for VAc polymerization, enabling the synthesis of polymers with low dispersity (Đ) and predetermined molecular weights.[1][3][4]
The ability to control the architecture of PVAc is of significant interest because it is a precursor to poly(vinyl alcohol) (PVA), a biocompatible and water-soluble polymer widely used in biomedical applications.[3][5] By controlling the structure of the parent PVAc, one can produce PVA with specific molecular weights and architectures, which is essential for applications like drug delivery, where these properties influence drug loading capacity and release kinetics.[2]
Key Advantages of RAFT for Poly(this compound) Synthesis
-
Controlled Molecular Weight: The molecular weight of the polymer increases linearly with monomer conversion.[6][7]
-
Low Dispersity: RAFT polymerization of VAc can yield polymers with narrow molecular weight distributions (Đ < 1.4).[6][8]
-
Architectural Control: Enables the synthesis of various architectures, including block copolymers, star polymers, and functionalized polymers.[1][2]
-
End-Group Functionality: The RAFT agent's structure can be tailored to introduce specific functionalities at the polymer chain end.[1]
Experimental Protocols
Materials
-
Monomer: this compound (VAc), purified by passing through a column of basic alumina to remove the inhibitor.
-
Initiator: Azobisisobutyronitrile (AIBN) or other suitable radical initiators.
-
RAFT Agent: Xanthates (e.g., methyl (ethoxycarbonothioyl)sulfanyl acetate - MESA) or dithiocarbamates are recommended for VAc.[1][3]
-
Solvent: Benzene, 1,4-dioxane, or bulk polymerization (no solvent).
-
Other: Schlenk tubes or ampules, vacuum line, oil bath, and standard laboratory glassware.
Protocol for Homopolymerization of this compound
This protocol is based on a typical bulk polymerization procedure.
-
Preparation of the Reaction Mixture: In a Schlenk tube or ampule, add the RAFT agent, this compound, and AIBN. A typical molar ratio of [VAc]:[RAFT]:[AIBN] is 200:1:0.1.
-
Degassing: Subject the reaction mixture to three freeze-evacuate-thaw cycles to remove dissolved oxygen. This is crucial as oxygen can inhibit the polymerization.
-
Polymerization: Place the sealed Schlenk tube or ampule in a preheated oil bath at 60-80 °C. The reaction time will depend on the desired conversion and can range from a few hours to over 24 hours.
-
Termination and Purification: To stop the polymerization, cool the reaction vessel rapidly in an ice bath and expose the contents to air. The polymer can be purified by precipitating it in a non-solvent like petroleum ether or methanol and then drying it under vacuum.
Protocol for Chain Extension to Synthesize Block Copolymers
The "living" nature of the polymer chains synthesized by RAFT allows for the synthesis of block copolymers by sequential monomer addition.
-
Synthesis of the First Block: Synthesize a PVAc macro-RAFT agent using the homopolymerization protocol described above. It is important to stop the reaction at a high conversion but before all the monomer is consumed to ensure the chain ends remain active.
-
Purification of the Macro-RAFT Agent: Purify the PVAc macro-RAFT agent to remove any unreacted monomer and initiator.
-
Addition of the Second Monomer: In a new Schlenk tube, dissolve the purified PVAc macro-RAFT agent in the second monomer (and solvent if necessary).
-
Degassing and Polymerization: Degas the mixture using freeze-evacuate-thaw cycles and then polymerize at the appropriate temperature for the second monomer.
-
Purification: Purify the resulting block copolymer using a suitable solvent/non-solvent system.
Data Presentation
The following tables summarize typical quantitative data obtained from the RAFT polymerization of this compound under various conditions.
Table 1: Homopolymerization of this compound
| RAFT Agent | Initiator | [Monomer]:[RAFT]:[Initiator] | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| Xanthate | AIBN | 200:1:0.1 | 60 | 16 | 91 | 16,400 | 1.25 | |
| Dithiocarbamate | AIBN | - | 60 | - | >75 | >100,000 | 1.09-1.2 | [9] |
| PAT-X1 | AIBN | - | 60 | ~6 | 60 | ~15,000 | < 1.20 | [8] |
Table 2: Copolymerization of this compound with Other Monomers
| Comonomer | RAFT Agent | Solvent | Temperature (°C) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| Acrylic Acid | PEG-TC | Water/1,4-dioxane | 80 | 30-80 | Increases with conversion | 1.2-1.8 | [7] |
| N-Vinylcaprolactam | - | - | - | >80 | up to 120,000 | 1.1-1.4 | [6] |
| Octafluoropentylacrylate | Dibenzyltrithiocarbonate | Benzene | - | 40 | - | - | [10] |
Visualizations
RAFT Polymerization Mechanism
Caption: The mechanism of RAFT polymerization.
Experimental Workflow for RAFT Polymerization
References
- 1. Controlled radical polymerization - Design the architecture of polymers [specificpolymers.com]
- 2. boronmolecular.com [boronmolecular.com]
- 3. mdpi.com [mdpi.com]
- 4. worldresearchlibrary.org [worldresearchlibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of functionalized poly(this compound) mediated by alkyne-terminated RAFT agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Volume # 3(124), May - June 2019 — "RAFT-Copolymerization of this compound and 2,2,3,3,4,4,5,5-Octafluoropentylacrylate" [en.notes.fluorine1.ru]
Synthesis of Vinyl Acetate-Based Coatings and Paints: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of vinyl acetate-based polymers and their formulation into coatings and paints. The methodologies are designed for research and development purposes, offering a foundation for creating materials with tailored properties.
Introduction to this compound-Based Polymers in Coatings
This compound-based polymers are a versatile class of materials widely used in the coatings industry due to their excellent adhesion, durability, and low cost. The most common types are polythis compound (PVAc) homopolymers, this compound-ethylene (VAE) copolymers, and vinyl acrylic copolymers. These polymers are typically synthesized via emulsion polymerization, a process that yields a stable dispersion of polymer particles in water, commonly known as latex. This latex can be directly formulated into paints and coatings with low levels of volatile organic compounds (VOCs).[1]
The properties of the final coating are highly dependent on the polymer composition and the formulation additives. PVAc homopolymers provide good adhesion to porous substrates, while VAE copolymers offer enhanced flexibility and water resistance.[2] Vinyl acrylic copolymers are known for their excellent balance of cost and performance, making them a popular choice for interior architectural paints.[3][4]
Synthesis of this compound-Based Latexes by Emulsion Polymerization
Emulsion polymerization is the predominant method for producing this compound-based polymers for coatings.[5] The process involves dispersing the this compound monomer in water with the aid of a stabilizer, typically polyvinyl alcohol (PVA), and initiating polymerization with a water-soluble initiator.
General Experimental Workflow for Emulsion Polymerization
The following diagram illustrates the typical workflow for the emulsion polymerization of this compound.
Caption: General workflow for this compound emulsion polymerization.
Protocol for Synthesis of Polythis compound (PVAc) Homopolymer Latex
This protocol describes the synthesis of a standard PVAc homopolymer latex suitable for interior paint formulations.
Materials:
-
This compound Monomer (VAM)
-
Polyvinyl Alcohol (PVA), 87-89% hydrolyzed
-
Potassium Persulfate (KPS)
-
Sodium Bicarbonate
-
Deionized Water
Equipment:
-
Jacketed Glass Reactor with Reflux Condenser, Mechanical Stirrer, Thermocouple, and Nitrogen Inlet
-
Monomer and Initiator Feed Pumps
-
Heating/Cooling Circulator
Procedure:
-
Preparation of Stabilizer Solution: In the reactor, dissolve PVA in deionized water under nitrogen sparging and gentle stirring, while heating to 80-85°C. Hold at this temperature for 30 minutes to ensure complete dissolution, then cool to the reaction temperature.
-
Reactor Charge: To the cooled PVA solution, add a portion of the this compound monomer.
-
Initiation: Heat the reactor contents to the desired reaction temperature. Add the initiator solution (KPS dissolved in deionized water) to start the polymerization.
-
Monomer Feed: After the initial exotherm, begin the continuous feed of the remaining this compound monomer over a period of 3-4 hours.
-
Completion of Reaction: Once the monomer feed is complete, maintain the reaction temperature for an additional hour to ensure complete conversion.
-
Cooling and Neutralization: Cool the reactor to room temperature. Add a solution of sodium bicarbonate to adjust the pH to 4.5-5.5.
-
Filtration: Filter the resulting latex through a 100-mesh screen to remove any coagulum.
Influence of Synthesis Parameters on Latex Properties
The properties of the synthesized latex can be tuned by adjusting the synthesis parameters. The following table summarizes the general effects of key variables.
| Parameter | Effect on Latex Properties |
| Initiator Concentration | Increasing initiator concentration generally leads to a higher polymerization rate and a decrease in the average molecular weight of the polymer.[6] This can result in a lower viscosity of the final latex.[7] |
| Stabilizer (PVA) Concentration | A higher concentration of PVA typically results in a smaller average particle size of the latex.[8] This can influence the film formation properties and the final appearance of the coating. |
| Monomer Feed Rate | A slower monomer feed rate ("starved feed" condition) allows for better control of the polymerization exotherm and can lead to a more uniform particle size distribution.[8] |
| Reaction Temperature | Higher reaction temperatures increase the polymerization rate but can also lead to a lower molecular weight due to increased chain transfer reactions.[9] |
Formulation of this compound-Based Paints
The synthesized latex serves as the binder in a paint formulation. Other essential components include pigments, fillers, and additives that impart specific properties to the final paint.
General Paint Formulation Workflow
The following diagram illustrates the typical steps in formulating a water-based paint from a synthesized latex.
Caption: General workflow for formulating a water-based paint.
Protocol for Formulation of an Interior Flat White Paint
This protocol provides a starting point formulation for an interior flat white paint using a synthesized PVAc or vinyl acrylic latex.
Materials:
-
Synthesized this compound-Based Latex
-
Water
-
Dispersant (e.g., polyacrylic acid-based)
-
Defoamer
-
Titanium Dioxide (TiO2, rutile grade)
-
Calcium Carbonate (filler)
-
Coalescing Agent (e.g., Texanol™)
-
Thickener (e.g., cellulosic or associative thickener)
-
Biocide
-
Ammonium Hydroxide (for pH adjustment)
Procedure:
-
Grind Stage:
-
To a high-speed dispersion vessel, add water, dispersant, and defoamer.
-
Under agitation, slowly add the titanium dioxide and calcium carbonate.
-
Increase the dispersion speed to achieve a Hegman fineness of grind of 4-5.
-
-
Letdown Stage:
-
Reduce the mixing speed and add the synthesized latex.
-
In order, add the coalescing agent, biocide, and thickener.
-
Adjust the pH to 8.0-9.0 with ammonium hydroxide.
-
Make final adjustments to the viscosity with water and/or thickener.
-
Typical Formulation Data for an Interior Flat White Paint
| Component | Weight (%) |
| Grind Stage | |
| Water | 20.0 |
| Dispersant | 0.5 |
| Defoamer | 0.2 |
| Titanium Dioxide | 18.0 |
| Calcium Carbonate | 15.0 |
| Letdown Stage | |
| Synthesized Latex (55% solids) | 35.0 |
| Coalescing Agent | 1.0 |
| Thickener | 0.8 |
| Biocide | 0.2 |
| Ammonium Hydroxide (28%) | 0.3 |
| Water | 9.0 |
| Total | 100.0 |
Experimental Protocols for Coating Characterization
The performance of the formulated paint should be evaluated using standardized test methods.
Viscosity Measurement (ASTM D2196)
Objective: To determine the rheological properties of the paint.[10]
Procedure:
-
Calibrate a rotational viscometer (e.g., Brookfield viscometer) according to the manufacturer's instructions.
-
Place the paint sample in a 600 mL beaker and allow it to equilibrate to 25°C.
-
Select an appropriate spindle and rotational speed to obtain a torque reading between 10% and 95%.[11]
-
Record the viscosity reading after a specified time (e.g., 60 seconds) or when the reading stabilizes.
-
To assess shear thinning, measure the viscosity at increasing rotational speeds. To evaluate thixotropy, measure the viscosity at decreasing rotational speeds.[12]
Adhesion Testing (ASTM D3359 - Cross-Hatch Adhesion)
Objective: To assess the adhesion of the dried paint film to the substrate.[13]
Procedure:
-
Apply the paint to a test panel and allow it to dry completely under specified conditions.
-
Using a sharp cutting tool and a guide, make a series of parallel cuts through the coating to the substrate.
-
Make a second series of cuts perpendicular to the first to create a cross-hatch pattern.[13]
-
Brush the area to remove any loose flakes of coating.
-
Firmly apply a specified pressure-sensitive tape over the cross-hatch area.
-
Within 90 seconds, rapidly pull the tape off at a 180° angle.[14]
-
Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B = no removal, 0B = severe removal).
Specular Gloss Measurement (ASTM D523)
Objective: To measure the gloss of the paint film.[1]
Procedure:
-
Calibrate a glossmeter at the desired geometry (20°, 60°, or 85°) using a calibrated standard.[15]
-
Apply the paint to a smooth, flat, and non-porous substrate and allow it to dry completely.
-
Place the glossmeter on the surface of the paint film and take several readings at different locations.[16]
-
Calculate the average of the readings to determine the specular gloss of the coating. The 60° geometry is typically used for most coatings, while 20° is for high-gloss and 85° for low-gloss (matte) finishes.[17]
References
- 1. store.astm.org [store.astm.org]
- 2. mcpolymers.com [mcpolymers.com]
- 3. paint.org [paint.org]
- 4. Understanding Latex and Acrylic Paints [gellnerindustrial.com]
- 5. scribd.com [scribd.com]
- 6. bipublication.com [bipublication.com]
- 7. Factors affecting the viscosity of VAE emulsion-www.elephchem.com [elephchem.com]
- 8. Process Characterization of Polythis compound Emulsions Applying Inline Photon Density Wave Spectroscopy at High Solid Contents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. industrialphysics.com [industrialphysics.com]
- 11. Viscosity measurement in the chemical industry | Anton Paar Wiki [wiki.anton-paar.com]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. Coating Adhesion & Cross Hatch Test governed by ASTM D3359 [lasertechnologiesinc.com]
- 14. conproco.com [conproco.com]
- 15. kelid1.ir [kelid1.ir]
- 16. industrialphysics.com [industrialphysics.com]
- 17. micomlab.com [micomlab.com]
Troubleshooting & Optimization
Technical Support Center: Vinyl Acetate Monomer (VAM) Stabilization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the premature polymerization of vinyl acetate monomer (VAM) during experiments and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature polymerization of this compound monomer?
A1: Premature polymerization of VAM is a free-radical chain reaction that can be initiated by several factors:
-
Elevated Temperatures: Storing or handling VAM at temperatures above the recommended 30°C (86°F) can accelerate thermal self-polymerization.[1][2]
-
Exposure to Light: UV light can generate free radicals, initiating polymerization.[1][3]
-
Contamination: Impurities such as acids, bases, metal salts, and peroxides can act as catalysts for polymerization.[2][3]
-
Depletion of Inhibitor: Inhibitors are consumed over time, and their depletion leaves the monomer unprotected.[2]
-
Presence of Oxygen: While some inhibitors require oxygen to function, oxygen can also form peroxides with the monomer, which are polymerization initiators. Therefore, storage under an inert atmosphere like nitrogen is often recommended.[2][3][4]
Q2: Which inhibitors are commonly used for VAM, and how do I choose the right one?
A2: The choice of inhibitor depends on the specific application, required storage time, and subsequent purification steps. Common inhibitors include:
-
Hydroquinone (HQ): The most common inhibitor for VAM.[4] It is typically used in concentrations of 3-7 ppm for storage up to two months or 12-17 ppm for storage up to four months.[4] HQ requires the presence of dissolved oxygen to function effectively as an inhibitor.[4]
-
p-Benzoquinone (BQ) and Tert-butyl catechol (TBC): These are also conventional inhibitors often used in conjunction.[5]
-
Stable Free Radical (SFR) Inhibitors: Modern liquid inhibitors that offer advantages in handling and can be more effective in reducing polymer formation compared to traditional systems.[5]
Your selection should be based on the desired shelf-life and the conditions of your process (e.g., presence or absence of oxygen).
Q3: What are the recommended storage and handling conditions for inhibited VAM?
A3: Proper storage and handling are critical to prevent premature polymerization.
-
Temperature: Store VAM at temperatures not exceeding 30°C (86°F).[1][2] Refrigeration is recommended.[1]
-
Atmosphere: For VAM inhibited with hydroquinone, storage under a dry nitrogen blanket is preferable to avoid moisture absorption and peroxide formation.[2][6]
-
Container: Use tightly closed containers made of appropriate materials. Grounding and bonding are required to prevent static discharge.[6][7]
-
Incompatibilities: Keep VAM separated from acids, bases, oxidizing agents, and other polymerization initiators.[2][6]
-
Inhibitor Monitoring: Periodically check the inhibitor concentration to ensure it remains at an effective level.[8] Vapors from VAM are uninhibited and can polymerize in vents or flame arrestors.[9]
Q4: Can I use VAM if the inhibitor level is low?
A4: It is not recommended. A low inhibitor concentration increases the risk of spontaneous and potentially violent polymerization.[1] The inhibitor is consumed over time, so it is crucial to monitor its level and use the monomer within the recommended shelf life.[2] If the inhibitor level is low, it should be replenished by the manufacturer's recommended procedure or the monomer should be disposed of safely.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions & Solutions |
| Visible polymer (haze, cloudiness, or solid mass) in the VAM container. | 1. Inhibitor depletion. 2. Storage temperature was too high.[3] 3. Exposure to light.[3] 4. Contamination.[3] | 1. Do not attempt to use. 2. Isolate the container in a cool, well-ventilated area away from ignition sources. 3. Contact your institution's environmental health and safety department for guidance on safe disposal. Uncontrolled polymerization can lead to a rapid increase in heat and pressure, potentially rupturing the container.[1] |
| The polymerization reaction is unexpectedly fast or uncontrollable. | 1. Inhibitor was not removed before starting the polymerization. 2. Presence of peroxides or other initiating impurities in the monomer or other reagents.[3] 3. Reaction temperature is too high.[3] | 1. Ensure the inhibitor is completely removed using the appropriate protocol (see Experimental Protocols section). 2. Test reagents for peroxide contamination. 3. Carefully monitor and control the reaction temperature. |
| Low or no yield in a planned polymerization reaction. | 1. Residual inhibitor from incomplete removal is quenching the polymerization.[3] | 1. Verify the effectiveness of your inhibitor removal protocol. Consider passing the monomer through an inhibitor removal column again. |
Inhibitor and Storage Data Summary
| Inhibitor | Typical Concentration | Recommended Max Storage Duration | Key Considerations |
| Hydroquinone (HQ) | 3-7 ppm | 2 months | Requires oxygen to be an effective inhibitor.[4] |
| Hydroquinone (HQ) | 12-17 ppm | 4 months | Requires oxygen to be an effective inhibitor.[4] |
| Tert-butyl catechol (TBC) | Varies | Varies | Can be ineffective in a reducing atmosphere and may require a continuous stream of oxygen.[10] |
| p-Benzoquinone (BQ) | Varies | Varies | An oxygen-independent inhibitor.[11] |
| Stable Free Radicals (e.g., AHM V180) | Varies | Varies | Often supplied as a liquid and can offer improved performance over traditional inhibitors.[5] |
Note: Always refer to the manufacturer's specific recommendations for inhibitor levels and storage times.
Experimental Protocols
Protocol 1: Removal of Hydroquinone Inhibitor Prior to Polymerization
This protocol describes a common method for removing phenolic inhibitors like hydroquinone from this compound monomer immediately before use.
Materials:
-
This compound Monomer (inhibited)
-
Basic Alumina (activated, Brockmann I, standard grade, ~150 mesh, 58 Å)
-
Glass chromatography column
-
Inert gas (Nitrogen or Argon)
-
Clean, dry collection flask
Procedure:
-
Column Preparation:
-
Secure a glass chromatography column in a vertical position within a fume hood.
-
Place a small plug of glass wool at the bottom of the column.
-
Dry-pack the column with basic alumina. The amount of alumina will depend on the volume of monomer to be purified (a general rule is to use a 10:1 to 20:1 ratio by weight of alumina to inhibitor).
-
Gently tap the column to ensure even packing.
-
-
Purification:
-
Carefully pour the inhibited this compound monomer onto the top of the alumina column.
-
Collect the purified, inhibitor-free monomer in a clean, dry collection flask. It is advisable to pre-flush the collection flask with an inert gas.
-
-
Storage of Purified Monomer:
-
The purified monomer is now highly susceptible to polymerization and should be used immediately.
-
If short-term storage is necessary, keep the monomer on an ice bath and under an inert atmosphere.
-
Protocol 2: Monitoring Polymerization by Viscosity
This method can be used to quantify the extent of unwanted polymerization in a VAM sample.
Principle: The viscosity of the VAM sample will increase as the concentration of dissolved polythis compound increases. For low conversions (less than 10%), the viscosity is linearly related to the polymer concentration.[10]
Apparatus:
-
Viscometer (e.g., Ubbelohde or Cannon-Fenske)
-
Constant temperature water bath
-
Stopwatch
Procedure:
-
Sample Preparation: Obtain a representative sample of the this compound monomer.
-
Temperature Equilibration: Place the viscometer containing the VAM sample into a constant temperature bath (e.g., 25°C) and allow it to equilibrate for at least 15 minutes.
-
Measurement:
-
Following the specific instructions for your viscometer, measure the efflux time (the time it takes for the liquid to flow between two marked points).
-
Repeat the measurement at least three times to ensure reproducibility.
-
-
Interpretation:
-
An increase in the efflux time compared to a fresh, unpolymerized sample of VAM indicates the presence of polymer.
-
By creating a calibration curve with known concentrations of polythis compound dissolved in VAM, the viscosity measurement can be used to quantify the percent conversion to polymer.
-
Diagrams
Caption: Troubleshooting workflow for VAM polymerization issues.
Caption: Logic for selecting an appropriate VAM inhibitor.
References
- 1. vastanichem.com [vastanichem.com]
- 2. gantrade.com [gantrade.com]
- 3. benchchem.com [benchchem.com]
- 4. icheme.org [icheme.org]
- 5. cdn.nufarm.com [cdn.nufarm.com]
- 6. arpc-ir.com [arpc-ir.com]
- 7. fishersci.com [fishersci.com]
- 8. Mobile [my.chemius.net]
- 9. abdurrahmanince.net [abdurrahmanince.net]
- 10. US4021476A - this compound polymerization inhibitors - Google Patents [patents.google.com]
- 11. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Phase Separation in Vinyl Acetate Emulsion Polymerization
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address phase separation and related stability issues encountered during vinyl acetate emulsion polymerization. The information is tailored for researchers, scientists, and drug development professionals to diagnose and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is phase separation in the context of this compound emulsion polymerization?
A1: Phase separation is a critical failure in emulsion polymerization where the reaction mixture, which should be a stable, homogeneous milky-white emulsion, separates into distinct layers. This can manifest as a clear aqueous layer and a polymer-rich layer, or as the formation of large polymer aggregates (coagulum). It indicates a loss of colloidal stability, leading to a non-uniform product and potential reactor fouling.
Q2: What are the primary causes of phase separation?
A2: The most common causes of phase separation in this compound emulsion polymerization are related to an imbalance in the formulation or process parameters. These include:
-
Inadequate Emulsifier/Stabilizer: Incorrect type or concentration of emulsifier (surfactant) or protective colloid.
-
Improper Agitation: Agitation speed that is either too low (insufficient shear to maintain dispersion) or too high (excessive shear causing particle agglomeration).[1]
-
Incorrect Monomer Feed Rate: A monomer feed rate that is too fast can lead to monomer droplet accumulation and subsequent instability.[2][3]
-
Suboptimal Initiator Concentration: Too high or too low an initiator concentration can affect polymerization rate and particle nucleation, leading to instability.[4]
-
Inappropriate Temperature Control: Deviations from the optimal reaction temperature can impact reaction kinetics and colloidal stability.
-
Incorrect pH: The pH of the aqueous phase can significantly influence the effectiveness of the stabilizer system and particle surface charge, affecting emulsion stability.[5]
Q3: How can I visually identify the onset of phase separation?
A3: Early signs of phase separation can be subtle. Look for:
-
Creaming or Sedimentation: The appearance of a distinct, more concentrated polymer layer at the top (creaming) or bottom (sedimentation) of the reactor.[6][7]
-
Grit or Coagulum Formation: The presence of small, sand-like particles or larger polymer lumps on the reactor walls, stirrer, or within the emulsion.
-
Watery Appearance: A noticeable decrease in the opacity of the emulsion, suggesting that polymer particles are agglomerating and settling.
-
High Viscosity Buildup: A sudden and significant increase in viscosity can be a precursor to coagulation and phase separation.
Q4: Can phase separation be reversed once it has started?
A4: In most cases, significant phase separation is irreversible. Once widespread coagulation has occurred, it is very difficult to redisperse the polymer particles into a stable emulsion. The focus should be on identifying the root cause to prevent it in future experiments.
Troubleshooting Guides
Issue 1: Immediate phase separation upon monomer addition.
-
Question: My emulsion breaks as soon as I start adding the this compound monomer. What is the likely cause?
-
Answer: This issue is often related to the initial stability of the monomer droplet emulsion.
-
Inadequate Emulsifier Concentration: The emulsifier concentration may be below the critical micelle concentration (CMC), meaning there aren't enough micelles to stabilize the initial monomer droplets.
-
Poor Emulsifier Choice: The chosen emulsifier may not be suitable for stabilizing this compound monomers. A combination of anionic and non-ionic surfactants often provides better stability.
-
Insufficient Initial Agitation: The agitation speed may be too low to effectively disperse the monomer into fine droplets.
-
Issue 2: Phase separation occurs during the polymerization process.
-
Question: The emulsion is stable initially but phase separates after the reaction has proceeded for some time. What should I investigate?
-
Answer: This delayed instability can be caused by several factors related to the polymerization process itself.
-
Incorrect Monomer Feed Rate: A feed rate that is too high can lead to an accumulation of monomer that cannot be effectively polymerized, causing instability.[2][3]
-
Inappropriate Agitation Speed: As the polymer forms and the viscosity of the emulsion increases, the initial agitation speed may no longer be optimal. Insufficient agitation can lead to poor mixing and heat transfer, while excessive agitation can cause shear-induced coagulation.[8]
-
Temperature Fluctuations: Poor temperature control can lead to uncontrolled reaction rates, which can disrupt the delicate balance of particle nucleation and growth, leading to instability.[1][9]
-
pH Shift: The pH of the emulsion can change during polymerization. For systems stabilized by carboxylated monomers or certain surfactants, a pH shift can alter the surface charge of the particles, leading to agglomeration.[5]
-
Issue 3: Formation of excessive coagulum/grit.
-
Question: I am observing a significant amount of solid polymer build-up on the reactor surfaces and stirrer. How can I prevent this?
-
Answer: Excessive coagulum is a form of partial phase separation and is often caused by:
-
High Shear Stress: Agitation speed is too high, causing polymer particles to collide with high energy and overcome their repulsive forces.
-
Low Stabilizer Concentration: Insufficient emulsifier or protective colloid to cover the growing surface area of the polymer particles.
-
High Electrolyte Concentration: The presence of salts from buffers or the initiator can compress the electrical double layer around the particles, reducing their stability.
-
Localized High Monomer Concentration: Poor mixing leading to areas of high monomer concentration can cause the formation of large, sticky particles that are prone to coagulation.
-
Data Presentation
Table 1: Typical Parameter Ranges for Stable this compound Emulsion Polymerization
| Parameter | Typical Range | Notes |
| Initiator Concentration | 0.1 - 1.0 wt% (based on monomer) | Higher concentrations increase polymerization rate but may decrease molecular weight.[4] |
| Emulsifier Concentration | 1.0 - 5.0 wt% (based on monomer) | Should be above the Critical Micelle Concentration (CMC). A combination of anionic and non-ionic is often effective. |
| Protective Colloid (e.g., PVOH) | 2.0 - 7.0 wt% (based on monomer) | Provides steric stabilization, which is crucial for this compound systems. |
| Monomer Feed Rate | 1.0 - 5.0 % of total monomer per minute | A "starved-feed" condition is often preferred to prevent monomer accumulation.[2][3] |
| Agitation Speed | 100 - 400 RPM | Highly dependent on reactor size and geometry. Should be sufficient for good mixing without creating excessive shear. |
| Reaction Temperature | 60 - 80 °C | Influences initiator decomposition rate and overall reaction kinetics.[10] |
| pH | 4.0 - 6.0 | Important for the stability of the initiator and the effectiveness of certain stabilizers.[11] |
| Solids Content | 40 - 55% | Higher solids content increases the risk of instability. |
Experimental Protocols
Protocol 1: Optimization of Emulsifier Concentration
Objective: To determine the optimal emulsifier concentration to prevent phase separation.
Methodology:
-
Prepare a series of polymerizations: Set up several identical parallel reactors.
-
Vary Emulsifier Concentration: In each reactor, vary the concentration of the emulsifier (e.g., 0.5%, 1.0%, 2.0%, 3.0%, 4.0% by weight based on monomer). Keep all other parameters (initiator concentration, temperature, agitation speed, monomer feed rate) constant.
-
Conduct Polymerization: Run the emulsion polymerization under standard conditions.
-
Monitor Stability:
-
Visual Observation: At regular intervals (e.g., every 30 minutes), visually inspect each reactor for signs of phase separation, such as creaming, sedimentation, or coagulum formation.[12]
-
Coagulum Measurement: At the end of the reaction, filter the emulsion through a pre-weighed mesh screen. Dry and weigh the collected coagulum. The optimal concentration will yield the minimum amount of coagulum.
-
-
Analyze Results: The lowest emulsifier concentration that results in a stable emulsion with minimal coagulum is considered optimal.
Protocol 2: Determination of Optimal Agitation Speed
Objective: To find the agitation speed that ensures good mixing without causing shear-induced coagulation.
Methodology:
-
Set up Polymerizations: Prepare identical emulsion polymerization reactions in parallel reactors.
-
Vary Agitation Speed: Set a different agitation speed for each reactor (e.g., 100, 200, 300, 400 RPM).
-
Run Polymerization: Carry out the polymerizations with all other parameters held constant.
-
Assess Emulsion Quality:
-
Visual Inspection: Observe the degree of mixing and look for vortex formation (too high speed) or settling of monomer (too low speed).
-
Particle Size Analysis: At the end of the reaction, measure the particle size and distribution using a technique like Dynamic Light Scattering (DLS). A narrow, monomodal distribution is desirable. The presence of a large particle size fraction may indicate agglomeration.[13]
-
Coagulum Measurement: Quantify the amount of coagulum as described in Protocol 1.
-
-
Determine Optimum Speed: The optimal agitation speed is the one that provides a stable emulsion with a narrow particle size distribution and minimal coagulum.
Protocol 3: Freeze-Thaw Stability Test
Objective: To assess the long-term stability of the final emulsion under temperature stress.
Methodology:
-
Sample Preparation: Place a known volume (e.g., 50 mL) of the final emulsion into a sealed container.
-
Freezing Cycle: Place the container in a freezer at a controlled temperature (e.g., -10°C) for a specified period (e.g., 16-24 hours).[14][15]
-
Thawing Cycle: Remove the container from the freezer and allow it to thaw at room temperature for a similar period (e.g., 16-24 hours).[14][16]
-
Observation: After thawing, visually inspect the sample for any signs of instability, such as graininess, coagulation, or phase separation.
-
Repeat Cycles: Repeat the freeze-thaw cycle for a predetermined number of cycles (typically 3 to 5).[14]
-
Evaluation: A stable emulsion will show no significant changes in appearance or consistency after multiple freeze-thaw cycles.
Visualizations
Caption: Troubleshooting workflow for phase separation.
Caption: Workflow for optimizing emulsifier concentration.
References
- 1. jinzongmachinery.com [jinzongmachinery.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pcimag.com [pcimag.com]
- 4. bipublication.com [bipublication.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determining Phase Separation Dynamics with an Automated Image Processing Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 9. researchgate.net [researchgate.net]
- 10. Emulsion Prepared this compound-Based Terpolymer: a Review on Their Preparations, Properties, and Applications [ajgreenchem.com]
- 11. CN101602875B - Polythis compound mixed suspended liquid and preparation method and application thereof - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. microchemlab.com [microchemlab.com]
- 15. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 16. creative-biolabs.com [creative-biolabs.com]
Technical Support Center: Optimizing Catalyst Efficiency in Vinyl Acetate Synthesis
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the synthesis of vinyl acetate. The information is designed to help diagnose and resolve common issues encountered during experimentation, with a focus on optimizing catalyst efficiency.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound synthesis, providing potential causes and actionable troubleshooting steps in a question-and-answer format.
Issue 1: Gradual Decrease in this compound (VA) Yield and Selectivity
-
Question: My catalyst's activity and selectivity for this compound are declining steadily over time. What are the likely causes and how can I address this?
-
Answer: A gradual decline in performance often points to catalyst deactivation. The primary mechanisms are sintering, coking (fouling), and the loss of active components.
-
Potential Cause 1: Catalyst Sintering. At high temperatures, small metal particles on the catalyst support can agglomerate into larger ones, reducing the active surface area.[1][2] The presence of water vapor can sometimes accelerate this process.[1]
-
Troubleshooting:
-
Optimize Reaction Temperature: Ensure the reaction temperature is within the optimal range (typically 150-220°C).[3] Temperatures above 220°C can significantly decrease selectivity by favoring the oxidation of ethylene.[3]
-
Catalyst Characterization: Analyze the spent catalyst using techniques like Transmission Electron Microscopy (TEM) to observe changes in particle size distribution.
-
Catalyst Regeneration: Sintering is often irreversible. If sintering is confirmed, catalyst replacement may be necessary. Future experiments should be conducted at lower temperatures if possible.
-
-
Potential Cause 2: Coking or Fouling. Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites and pores.[1] This is a common issue in reactions involving organic molecules at elevated temperatures.[1]
-
Troubleshooting:
-
Regeneration by Oxidation: A common method to remove coke is controlled oxidation. This involves passing a stream of inert gas with a low concentration of oxygen over the catalyst bed at an elevated temperature (e.g., 300-500°C) to burn off the carbon deposits.[1]
-
Feedstock Purity: Ensure the ethylene and acetic acid feeds are free of impurities that could act as coke precursors.
-
-
Potential Cause 3: Loss of Promoters (e.g., Potassium Acetate). Alkali metal acetates, like potassium acetate (KOAc), are crucial promoters that can leach from the catalyst support over time, leading to decreased activity and selectivity.[4][5]
-
Troubleshooting:
-
Catalyst Regeneration with Alkaline Wash: The catalyst can be washed with a solution of potassium acetate to replenish the lost promoter.[6] In industrial practice, KOAc can be continuously added to the feed to compensate for losses.[5]
-
Analysis of Spent Catalyst: Use techniques like atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP) to determine the concentration of the promoter on the spent catalyst.
-
-
Issue 2: Sudden and Severe Loss of Catalytic Activity
-
Question: My catalyst's activity dropped dramatically in a short period. What could be the cause?
-
Answer: A rapid loss of activity is often indicative of catalyst poisoning.
-
Potential Cause: Feedstock Contamination. Impurities in the reactant streams, such as sulfur, nitrogen, or halogenated compounds, can strongly adsorb to the active sites of the palladium catalyst, rendering them inactive.[1]
-
Troubleshooting:
-
Halt the Experiment: Immediately stop the flow of reactants to prevent further damage to the catalyst.[1]
-
Analyze Feedstock: Test the ethylene and acetic acid feeds for common catalyst poisons.
-
Catalyst Analysis: Analyze a sample of the deactivated catalyst for the presence of poisoning elements.
-
Regeneration: If the poisoning is reversible, a specific chemical wash or thermal treatment might regenerate the catalyst.[1] For example, some poisons can be removed by a controlled oxidation or reduction cycle.
-
-
Issue 3: Low Selectivity to this compound and High CO2 Production
-
Question: My process is producing a large amount of carbon dioxide and low yields of this compound. How can I improve selectivity?
-
Answer: High CO2 production indicates that the combustion of ethylene and/or acetic acid is a dominant side reaction.[5]
-
Potential Cause 1: High Reaction Temperature. As mentioned, temperatures above the optimal range significantly favor the combustion side reaction.[3]
-
Troubleshooting:
-
Reduce Reaction Temperature: Carefully lower the reaction temperature in increments to find the optimal balance between reaction rate and selectivity.
-
-
Potential Cause 2: High Oxygen Partial Pressure. An excess of oxygen can lead to increased combustion of the reactants.
-
Troubleshooting:
-
Optimize Feed Composition: Adjust the partial pressures of the reactants. The typical industrial feed composition is around 60% ethylene, 15% acetic acid, and 7% oxygen.[7]
-
-
Potential Cause 3: Catalyst Composition. The composition of the catalyst, particularly the ratio of palladium to gold and the presence of promoters, plays a critical role in selectivity.[4][8] Gold is known to suppress the combustion of ethylene.[5]
-
Troubleshooting:
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation in this compound synthesis? A1: The main causes of deactivation for palladium-based catalysts in this compound synthesis are:
-
Chemical Deactivation: This includes poisoning by impurities in the feedstock (e.g., sulfur compounds) and fouling by carbonaceous deposits (coking).[1]
-
Thermal Deactivation (Sintering): High temperatures can cause the palladium and gold nanoparticles to agglomerate, reducing the active surface area.[1][2]
-
Mechanical Deactivation: This can involve the physical breakdown of the catalyst support, especially in fluidized bed reactors.[1]
-
Loss of Active Components: Leaching of the palladium or the potassium acetate promoter from the support can lead to a decline in performance.[4][5]
Q2: What is the role of gold in the Pd-Au catalyst? A2: Gold plays a crucial role in enhancing both the stability and selectivity of the catalyst. It helps to suppress the sintering of palladium particles and reduces the deep oxidation of ethylene to CO2, thereby increasing the selectivity towards this compound.[5][9]
Q3: How does potassium acetate (KOAc) improve catalyst performance? A3: Potassium acetate acts as a promoter and has several functions. It can increase the reaction rate and selectivity by stabilizing active palladium species and enriching the concentration of acetic acid near the catalyst surface.[4] It also helps to suppress unwanted side reactions like the combustion of ethylene.[4][5]
Q4: Can a deactivated catalyst be regenerated? A4: Yes, depending on the cause of deactivation.
-
Coking: Can often be reversed by controlled oxidation to burn off carbon deposits.[1]
-
Loss of Promoter: The catalyst can be reimpregnated with a potassium acetate solution.[6]
-
Poisoning: Some poisons can be removed by chemical washing or thermal treatments, but severe poisoning may be irreversible.[1]
-
Sintering: This is generally considered irreversible, and the catalyst will likely need to be replaced.[2]
Data Presentation
Table 1: Effect of Reaction Temperature on Catalyst Performance
| Temperature (°C) | Reaction Rate (relative) | This compound Selectivity (%) |
| 150 | Moderate | High |
| 180 | High | Optimal |
| 220 | Very High | Decreased |
Note: This table provides a generalized trend. Actual values are highly dependent on the specific catalyst, pressure, and feed composition.[3]
Table 2: Typical Industrial Process Conditions for this compound Synthesis
| Parameter | Value | Reference |
| Catalyst | Pd-Au on SiO2 with KOAc promoter | [7] |
| Temperature | 160–180 °C | [7] |
| Pressure | 6–8 atm | [7] |
| Ethylene in Feed | ~60% | [7] |
| Acetic Acid in Feed | ~15% | [7] |
| Oxygen in Feed | ~7% | [7] |
| Ethylene Conversion (single pass) | ~7% | [7] |
| This compound Selectivity | >90% | [7] |
Experimental Protocols
Protocol 1: Catalyst Performance Testing in a Fixed-Bed Reactor
-
Catalyst Loading:
-
Weigh a precise amount of the catalyst (e.g., 1-5 grams).
-
Load the catalyst into a fixed-bed reactor, ensuring uniform packing.
-
Fill the remaining void space with inert material (e.g., quartz wool or beads) to ensure good heat distribution.
-
-
System Purge:
-
Purge the reactor system with an inert gas (e.g., nitrogen or helium) for at least 30 minutes to remove any air and moisture.
-
-
Catalyst Activation (if required):
-
Some catalysts may require an activation step, such as reduction in a hydrogen stream at a specific temperature. Follow the manufacturer's or synthesis protocol's instructions.
-
-
Reaction Start-up:
-
Heat the reactor to the desired reaction temperature (e.g., 160°C) under the inert gas flow.
-
Once the temperature is stable, introduce the reactant gas mixture (ethylene, oxygen, and vaporized acetic acid) at the desired flow rates and partial pressures. A typical feed might consist of ethylene, acetic acid, and oxygen.[7]
-
-
Data Collection:
-
Allow the reaction to reach a steady state (this may take several hours).
-
Analyze the reactor effluent using an online gas chromatograph (GC) equipped with appropriate columns (e.g., a packed column for permanent gases and a capillary column for organic compounds) and detectors (TCD and FID).
-
Quantify the amounts of this compound, CO2, unreacted ethylene, acetic acid, and any other byproducts.
-
-
Calculations:
-
Calculate the conversion of reactants (ethylene and acetic acid).
-
Calculate the selectivity towards this compound and CO2.
-
Calculate the space-time yield (STY) of this compound in grams per liter of catalyst per hour.
-
-
Shutdown:
-
Stop the flow of reactants and switch to an inert gas flow.
-
Cool the reactor down to room temperature under the inert gas.
-
Protocol 2: Regeneration of a Deactivated Catalyst via Alkaline Wash
This protocol is for catalysts that have lost activity due to the leaching of potassium acetate.
-
Catalyst Unloading:
-
After cooling the reactor and purging with inert gas, carefully unload the deactivated catalyst.
-
-
Preparation of Regeneration Solution:
-
Prepare an aqueous solution of potassium acetate (e.g., 5-10 wt%). A small amount of potassium hydroxide (e.g., 0.5%) can also be added.[6]
-
-
Washing Procedure:
-
Pass the regeneration solution through the catalyst bed at a controlled flow rate and a moderately elevated temperature (e.g., 60-80°C).[6]
-
Continue the wash for a predetermined amount of time or until the desired amount of promoter has been reintroduced.
-
-
Rinsing:
-
Wash the catalyst with deionized water until the pH of the effluent is neutral.[6]
-
-
Drying:
-
Dry the regenerated catalyst in an oven under vacuum or in a stream of inert gas at a temperature sufficient to remove water but not so high as to cause sintering (e.g., 110-120°C).
-
-
Performance Testing:
-
Reload the regenerated catalyst into the reactor and test its performance using Protocol 1 to evaluate the effectiveness of the regeneration.
-
Visualizations
Caption: Troubleshooting workflow for diagnosing catalyst performance issues.
Caption: Simplified reaction pathway for this compound synthesis on a Pd-Au catalyst.
Caption: Logical workflow for the regeneration of a catalyst with leached promoter.
References
- 1. benchchem.com [benchchem.com]
- 2. scite.ai [scite.ai]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic routes and mechanisms for this compound synthesis | Catalysis: Volume 33 | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 6. US3650983A - Alkaline wash reactivation of palladium catalysts used in this compound synthesis - Google Patents [patents.google.com]
- 7. Catalyzing Commercialization: Gold-Free Catalysts Promise Efficient this compound Production | AIChE [aiche.org]
- 8. researchgate.net [researchgate.net]
- 9. US10981161B2 - Method for producing palladium-gold loaded catalyst for this compound synthesis - Google Patents [patents.google.com]
"controlling molecular weight distribution in vinyl acetate polymerization"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vinyl acetate polymerization. The aim is to help control molecular weight distribution and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing molecular weight and its distribution (MWD) in this compound polymerization?
A1: The primary factors that control the molecular weight and polydispersity index (PDI) in this compound polymerization are:
-
Initiator Concentration: Generally, a higher initiator concentration leads to a lower average molecular weight because more polymer chains are initiated simultaneously.[1][2]
-
Monomer Concentration: The rate of polymerization is typically proportional to the monomer concentration.[1]
-
Temperature: Increasing the reaction temperature generally increases the rate of polymerization.[3] This can lead to lower molecular weight due to a higher rate of termination and chain transfer reactions.
-
Chain Transfer Agents (CTAs): The presence and concentration of chain transfer agents are crucial for controlling molecular weight. CTAs terminate a growing polymer chain and initiate a new one, effectively lowering the average molecular weight.[4][5]
-
Method of Polymerization: The choice between bulk, solution, emulsion, or suspension polymerization significantly impacts reaction kinetics and, consequently, the MWD.[1][6][7][8][9]
Q2: How can I achieve a narrow molecular weight distribution (low PDI)?
A2: Achieving a low polydispersity index (PDI < 1.5) in this compound polymerization often requires controlled/"living" radical polymerization techniques.[4][10] These methods maintain a constant concentration of growing polymer chains by establishing a dynamic equilibrium between active and dormant species. Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) have been successfully employed for this compound.[10][11] Using efficient chain transfer agents can also help in narrowing the MWD.[4]
Q3: What are common chain transfer agents for this compound polymerization?
A3: Several substances can act as chain transfer agents. Alkyl halides, such as methyl 2-iodopropionate and ethyl iodoacetate, have been shown to be effective in degenerative transfer processes.[4] Xanthates are also commonly used as chain transfer agents in RAFT polymerization of this compound.[10][11] Solvents can also exhibit chain transfer activity.[5]
Q4: What is the effect of temperature on the polymerization rate?
A4: The polymerization rate of this compound increases with temperature. For example, in bulk polymerization with AIBN as the initiator, a reaction that takes over 100 minutes at 60°C can be completed in 15 minutes at 90°C.[3]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Broad Molecular Weight Distribution (High PDI) | 1. Inefficient initiation or termination. 2. High rate of chain transfer to monomer or polymer. 3. Temperature fluctuations during polymerization. 4. Inappropriate choice of solvent or chain transfer agent. | 1. Optimize initiator concentration; consider a controlled/"living" polymerization technique (e.g., RAFT).[10] 2. Lower the reaction temperature to reduce chain transfer events. 3. Ensure precise temperature control of the reaction vessel.[12] 4. Employ an efficient chain transfer agent like an alkyl iodide or a xanthate.[4][10] |
| Low Polymer Yield | 1. Insufficient initiator concentration. 2. Presence of inhibitors in the monomer. 3. Low reaction temperature or short reaction time. 4. Inefficient mixing. | 1. Increase the initiator concentration. 2. Ensure the this compound monomer is purified to remove inhibitors. 3. Increase the reaction temperature or extend the reaction time.[3] 4. Improve agitation in the reaction vessel. |
| Runaway Reaction / Uncontrolled Exotherm | 1. High initiator concentration. 2. Inadequate heat removal from the reactor. 3. Bulk polymerization without proper control.[6][7][8] 4. Presence of oxygen, which can sometimes destabilize the monomer at elevated temperatures.[8] | 1. Reduce the initiator concentration. 2. Ensure efficient cooling of the reaction vessel. 3. Consider solution or emulsion polymerization to better manage the heat of polymerization. 4. Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon).[13] |
| Inconsistent Batch-to-Batch Results | 1. Variations in raw material purity (monomer, initiator, solvent). 2. Inconsistent temperature profiles between batches. 3. Variations in agitation speed. | 1. Use reagents from the same lot or re-purify materials before use. 2. Implement a precise and reproducible temperature control program. 3. Maintain a consistent and monitored agitation speed. |
Data Presentation
Table 1: Effect of Initiator-Monomer Ratio on Polythis compound Properties
| Initiator/Monomer Ratio | Viscosity (cP) | Molecular Weight ( g/mol ) | Conversion (%) |
| Data extracted from conceptual trends described in literature; specific values are illustrative. | |||
| Low | High | High | Low |
| Medium | Medium | Medium | Medium |
| High | Low | Low | High |
Source: Based on principles described in Kumbhare, 2013.[1] A higher initiator-to-monomer ratio generally leads to lower molecular weight and viscosity, while increasing the conversion rate.[1]
Table 2: Chain Transfer Constants of Various Solvents in this compound Polymerization at 60°C
| Solvent | Chain Transfer Constant (C_s x 10^4) |
| Benzene | 1.3 |
| Toluene | 12.0 |
| Ethyl Acetate | 1.8 |
| Isopropyl Alcohol | 20.0 |
| Carbon Tetrachloride | 910 |
Note: These are approximate values gathered from literature and serve as a comparative guide. The chain transfer constant indicates the efficiency of a solvent in terminating a growing polymer chain.
Experimental Protocols
Protocol 1: Controlled Radical Polymerization of this compound via Degenerative Transfer
This protocol is based on the degenerative transfer method using alkyl iodides to achieve a controlled polymerization and narrow MWD.
Materials:
-
This compound (VAc), freshly distilled to remove inhibitors.
-
2,2'-Azobisisobutyronitrile (AIBN) as initiator.
-
Methyl 2-iodopropionate or Ethyl iodoacetate as chain transfer agent (CTA).
-
Benzene or other suitable solvent, deoxygenated.
-
Reaction vessel with a magnetic stirrer, condenser, and nitrogen inlet.
Procedure:
-
Purge the reaction vessel with nitrogen to create an inert atmosphere.
-
Add the desired amounts of this compound, solvent, and the chain transfer agent to the reaction vessel.
-
Dissolve the AIBN initiator in a small amount of the solvent and add it to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60°C) under constant stirring.
-
Monitor the reaction progress by taking samples at regular intervals to determine monomer conversion (e.g., via gravimetry or NMR) and molecular weight/PDI (e.g., via Gel Permeation Chromatography - GPC).
-
Once the desired conversion is reached, terminate the polymerization by rapidly cooling the reaction mixture and exposing it to air.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., hexane).
-
Filter and dry the resulting poly(this compound) under vacuum.
Visualizations
Caption: Workflow for controlled this compound polymerization.
References
- 1. bipublication.com [bipublication.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. icheme.org [icheme.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Volume # 3(124), May - June 2019 — "RAFT-Copolymerization of this compound and 2,2,3,3,4,4,5,5-Octafluoropentylacrylate" [en.notes.fluorine1.ru]
- 12. How to Minimize Monomer Residues in Polythis compound Production? [eureka.patsnap.com]
- 13. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Synthesis of Vinyl Acetate from Acetylene
This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during the synthesis of vinyl acetate from acetylene.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions.
Q1: My this compound yield is low, and I'm observing significant byproduct formation. What are the common causes and immediate troubleshooting steps?
A1: Low yield and poor selectivity are typically linked to non-optimal reaction conditions or catalyst issues. The primary byproducts in this synthesis are acetaldehyde and crotonaldehyde.[1]
-
Initial Checks:
-
Verify Reactant Purity: Ensure that the acetylene and acetic acid feeds are anhydrous and purified. Water can facilitate the formation of acetaldehyde.[2]
-
Analyze Temperature Profile: The reaction is exothermic.[3] Hot spots in the reactor can lead to catalyst sintering and increased side reactions. The optimal temperature range is typically 170–230°C.[1] Exceeding this range can promote byproduct formation and catalyst deactivation.[4][5]
-
Check Reactant Molar Ratio: An excess of acetylene is generally used to suppress certain side reactions. A typical molar ratio of acetylene to acetic acid is between 4:1 and 5:1.[1]
-
Inspect Catalyst Activity: The zinc acetate catalyst on activated carbon has a finite lifespan. Its activity decreases over time due to the buildup of polymers or resins, requiring a gradual increase in reaction temperature to maintain conversion.[5] If the catalyst is old, it may need regeneration or replacement.
-
Q2: I have identified a high concentration of acetaldehyde in my product stream. How is it formed and how can I minimize it?
A2: Acetaldehyde is a common impurity in this process.[2] Its formation can occur through several pathways, including the hydration of acetylene if trace amounts of water are present in the reactants.[2]
-
Formation Mechanism: The reaction of acetylene with water can produce vinyl alcohol, which then isomerizes to acetaldehyde.[2]
-
Mitigation Strategies:
-
Ensure Anhydrous Conditions: Use thoroughly dried reactants and carrier gases. Acetic acid should be anhydrous.[1]
-
Optimize Temperature: While higher temperatures can increase reaction rates, they can also favor the decomposition of this compound or other side reactions leading to acetaldehyde.[4] Maintain the temperature within the recommended 170-230°C range.
-
Purification: The final product is typically purified through a series of distillation steps, including a dedicated deacetaldehyde tower to separate this low-boiling impurity.[6][7]
-
Q3: Crotonaldehyde is a persistent impurity in my product, affecting its quality. What is its formation pathway and how can it be prevented?
A3: Crotonaldehyde contamination is a significant issue as it can be difficult to separate from the product and impacts the quality of recovered acetic acid.[8]
-
Formation Mechanism: The primary pathway for crotonaldehyde formation is believed to be the aldol condensation of acetaldehyde.[8][9] This means that conditions favoring acetaldehyde formation will subsequently lead to higher levels of crotonaldehyde.
-
Prevention and Removal:
-
Minimize Acetaldehyde: Implementing the strategies from Q2 to reduce acetaldehyde will directly reduce crotonaldehyde formation.
-
Control Reaction Temperature: Higher temperatures can accelerate the condensation reaction. Strict temperature control is crucial.
-
Purification: Specialized purification towers are used in industrial processes to remove crotonaldehyde from both the this compound product and the recycled acetic acid stream.[1]
-
Q4: My catalyst is deactivating much faster than expected. What could be the cause?
A4: Rapid catalyst deactivation is a common problem that increases operational costs.
-
Potential Causes:
-
High Temperatures: Operating above the optimal temperature range (170-230°C) can cause the active zinc acetate component to sinter or sublime, reducing the active surface area.[5]
-
Polymer and Resin Buildup: Unwanted polymerization of this compound or acetylene on the catalyst surface can block active sites.[5] This is often exacerbated by impurities in the feed or non-optimal reaction conditions.
-
Impurities in Feed: Sulfur compounds or other contaminants in the acetylene or acetic acid feed can poison the catalyst.
-
-
Solutions:
-
Strict Temperature Control: Implement precise temperature monitoring and control throughout the reactor bed.
-
Feed Purification: Ensure high-purity reactants are used.
-
Inhibitor Addition: In the purification train, polymerization inhibitors like hydroquinone are added to prevent this compound from polymerizing.[1] While not added to the reactor itself, this highlights the tendency of the product to polymerize.
-
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions in the synthesis of this compound from acetylene?
A1: The primary reaction involves the addition of acetic acid to acetylene.[1] The most significant side reactions result in the formation of acetaldehyde and crotonaldehyde.[1][4] Other byproducts that have been reported in smaller quantities include acetone, ethylidene diacetate, polythis compound, and methane.[5][10]
Q2: How do key experimental parameters influence side reactions?
A2: Several parameters must be carefully controlled:
-
Temperature: The reaction is typically conducted between 170°C and 230°C.[1] Temperatures above this range can lead to the decomposition of this compound and increase the rate of side reactions, while lower temperatures reduce the overall reaction rate.[4]
-
Pressure: The process is generally run at a slight overpressure, around 35–40 kPa.[1]
-
Acetylene to Acetic Acid Molar Ratio: An excess of acetylene (e.g., 4:1 to 5:1) is used to maximize the conversion of acetic acid and suppress the formation of byproducts like ethylidene diacetate.[1][5]
Q3: What is the typical catalyst used, and what is its role in selectivity?
A3: The standard industrial catalyst is zinc acetate supported on activated carbon.[1][11] The catalyst's primary role is to provide active sites for the addition of acetic acid to acetylene with high selectivity towards this compound. The choice of support (activated carbon) and the dispersion of the zinc acetate are crucial for maximizing activity and minimizing unwanted reactions.[12][13]
Q4: What are the typical conversion and selectivity values for this process?
A4: Under optimized conditions, the per-pass conversion of acetylene is typically between 60% and 75%. The selectivity to this compound is high, often reaching 99% based on acetic acid and around 93% based on acetylene.[1][11]
Data Presentation
Table 1: Typical Reaction Parameters and Performance
| Parameter | Typical Value | Reference |
| Reaction Temperature | 170 - 230 °C | [1] |
| Reactor Pressure | 35 - 40 kPa | [1] |
| Catalyst | Zinc Acetate on Activated Carbon | [1][11] |
| C₂H₂ : CH₃COOH Molar Ratio | 4:1 - 5:1 | [1] |
| Acetylene Conversion (per pass) | 60 - 75 % | [1][11] |
| Selectivity (based on Acetic Acid) | ~99 % | [1][11] |
| Selectivity (based on Acetylene) | ~93 % | [11] |
Table 2: Common Byproducts and Their Formation
| Byproduct | Common Formation Pathway | Reference |
| Acetaldehyde | Hydration of acetylene (via vinyl alcohol intermediate) | [2] |
| Crotonaldehyde | Aldol condensation of acetaldehyde | [8][9] |
| Ethylidene Diacetate | Reaction of this compound with acetic acid | [5] |
| Polymers/Resins | Polymerization of acetylene or this compound | [5] |
Experimental Protocols
Key Experiment: Gas-Phase Catalytic Synthesis of this compound
This protocol describes a typical laboratory-scale setup for the synthesis of this compound from acetylene and acetic acid.
-
Catalyst Preparation:
-
Immerse activated carbon granules (the support) in an aqueous solution of zinc acetate.
-
Stir the mixture for several hours to ensure uniform impregnation.
-
Dry the impregnated granules in an oven, typically at 110-120°C, to remove water. The final catalyst should have a specific zinc acetate loading (e.g., 30-40% by weight).
-
-
Reactor Setup:
-
Use a fixed-bed tubular reactor made of stainless steel or quartz.
-
Load the prepared zinc acetate catalyst into the reactor, securing it with quartz wool plugs.
-
Install thermocouples along the catalyst bed to monitor the temperature profile.
-
Connect the reactor to a heating system (e.g., a tube furnace) capable of maintaining a stable temperature.
-
-
Reaction Procedure:
-
Heat the catalyst bed to the desired reaction temperature (e.g., 180°C) under a flow of an inert gas like nitrogen.
-
Generate acetic acid vapor by passing a carrier gas through a heated evaporator containing liquid acetic acid.[1]
-
Mix the acetic acid vapor with a stream of purified acetylene gas to achieve the desired molar ratio (e.g., 4:1 acetylene to acetic acid).[1]
-
Introduce the gaseous reactant mixture into the heated reactor over the catalyst bed.
-
The outlet gas stream from the reactor contains this compound, unreacted acetylene and acetic acid, and byproducts.[1]
-
-
Product Collection and Analysis:
-
Cool the outlet gas stream using a condenser (e.g., a cold trap or a shell-and-tube heat exchanger) to liquefy the this compound, unreacted acetic acid, and higher-boiling byproducts.[1]
-
Separate the non-condensable gases (mostly unreacted acetylene) from the liquid condensate.
-
Analyze the liquid product mixture using gas chromatography (GC) to determine the conversion of reactants and the selectivity to this compound and various byproducts.
-
Visualizations
Figure 1. Troubleshooting flowchart for low yield and high byproduct formation.
Figure 2. Main and side reaction pathways in this compound synthesis.
References
- 1. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijarset.com [ijarset.com]
- 4. eprajournals.com [eprajournals.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. CN107011169A - A kind of process for purification and device of the this compound of acetylene method synthesis - Google Patents [patents.google.com]
- 8. A multiscale simulation on the formation mechanism of crotonaldehyde and the influence of operating parameters on the process during the production of this compound from acetylene - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. A multiscale simulation on the formation mechanism of crotonaldehyde and the influence of operating parameters on the process during the production of this compound from acetylene - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. US3280178A - Production of this compound - Google Patents [patents.google.com]
- 11. Manufacture of this compound Based on Acetylene or Acetaldehyde - Chempedia - LookChem [lookchem.com]
- 12. CN103934025A - Catalyst for synthesis of this compound by acetylene method and synthetic method of this compound - Google Patents [patents.google.com]
- 13. CN103447084A - Catalyst for acetylene-method synthesis of this compound and preparation method thereof - Google Patents [patents.google.com]
Technical Support Center: Polyvinyl Acetate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of polyvinyl acetate (PVAc). The focus of this guide is to address common challenges, with a particular emphasis on minimizing polymer branching.
Troubleshooting Guide
This section addresses specific issues that may arise during polythis compound synthesis, offering potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| High Polydispersity Index (PDI > 2.0) in Free Radical Polymerization | Uncontrolled termination and chain transfer reactions are inherent to conventional free-radical polymerization. | - Optimize Initiator Concentration: A higher initiator concentration can lead to a higher rate of initiation and the formation of shorter polymer chains, which can sometimes help in reducing the PDI. However, an excessively high concentration can also lead to more termination events. Systematic optimization is key.[1][2] - Implement Controlled Radical Polymerization (CRP): Techniques like RAFT or ATRP provide better control over the polymerization process, leading to polymers with a narrow molecular weight distribution (PDI < 1.5).[3] |
| Significant Polymer Branching | Chain transfer to the polymer is a common side reaction in this compound polymerization, where a growing radical abstracts a hydrogen atom from an existing polymer chain, creating a new radical site on the backbone, which then initiates the growth of a branch.[4] This is more prevalent at higher monomer conversions. | - Limit Monomer Conversion: Terminate the reaction at a lower monomer conversion to reduce the probability of chain transfer to the polymer.[4] - Use a Chain Transfer Agent (CTA): A CTA can help regulate the molecular weight and reduce branching by terminating growing chains and initiating new ones.[5] - Employ Controlled Radical Polymerization (CRP): CRP techniques, such as RAFT, are effective in minimizing branching by controlling the growth of polymer chains.[6][7] |
| Runaway Reaction/Poor Thermal Control | This compound polymerization is highly exothermic. In bulk or solution polymerization, poor heat dissipation can lead to an uncontrolled increase in temperature and reaction rate, a phenomenon known as the gel effect.[8][9] | - Ensure Adequate Heat Removal: Use a reaction setup with efficient heat transfer, such as a well-stirred reactor with a cooling jacket. - Use a Semi-Batch or Continuous Process: Adding the monomer gradually (semi-batch) can help to control the reaction rate and temperature.[10] - Perform Polymerization in Emulsion or Suspension: These methods use a continuous phase (typically water) that acts as an efficient heat sink, providing better temperature control.[10][11] |
| Low Polymer Yield | - Insufficient Initiator: The amount of initiator may not be enough to achieve the desired conversion. - Presence of Inhibitors: Residual inhibitors in the monomer can quench radicals and prevent polymerization. - Low Reaction Temperature: The temperature may be too low for the initiator to decompose at an effective rate. | - Increase Initiator Concentration: Incrementally increase the amount of initiator. - Purify the Monomer: Ensure the this compound monomer is free of inhibitors before use. - Increase Reaction Temperature: Raise the temperature to the optimal range for your chosen initiator (e.g., ~60-80°C for AIBN or benzoyl peroxide).[9] |
| Inconsistent Results in Emulsion Polymerization | Emulsion polymerizations are complex systems sensitive to variations in agitation speed, surfactant concentration, and the rate of monomer addition. These factors can affect particle nucleation and growth, leading to batch-to-batch variability. | - Maintain Consistent Agitation: Use a calibrated overhead stirrer to ensure reproducible mixing. - Control Monomer Feed Rate: In semi-batch processes, a consistent and controlled monomer feed rate is crucial for uniform particle growth.[12] - Optimize Surfactant/Protective Colloid Concentration: The type and concentration of stabilizer are critical for particle stability and size control.[11][13] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of branching in polythis compound synthesis?
A1: The primary mechanism for branching in the free-radical polymerization of this compound is chain transfer to the polymer.[4] In this process, a growing polymer radical abstracts a hydrogen atom from the backbone or the acetate group of a "dead" (fully formed) polymer chain. This creates a new radical site on the previously inactive polymer, from which a new polymer chain (a branch) can grow. This is more likely to occur at higher monomer conversions when the concentration of polymer is high.[4]
Q2: How can I quantify the degree of branching in my PVAc sample?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 13C NMR, is a powerful technique for quantifying branching in PVAc.[4] By analyzing the integrals of specific peaks in the spectrum that correspond to the carbons at the branch points, you can determine the mole percent of branched units in your polymer.[4] Size Exclusion Chromatography coupled with a multi-angle light scattering detector (SEC-MALS) can also be used to determine the branching ratio by comparing the radius of gyration of the branched polymer to that of a linear equivalent of the same molecular weight.
Q3: What are the main differences between conventional free-radical polymerization and controlled radical polymerization (CRP) for PVAc synthesis?
A3:
-
Control over Polymerization: In conventional free-radical polymerization, initiation, propagation, and termination occur continuously and uncontrollably, leading to a broad distribution of polymer chain lengths and a higher degree of branching.[14] CRP techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, introduce a dynamic equilibrium between active propagating radicals and dormant species.[15] This allows for the simultaneous growth of all polymer chains, providing excellent control over molecular weight, a narrow molecular weight distribution (low PDI), and minimized branching.[3][15]
-
Polymer Architecture: CRP allows for the synthesis of well-defined polymer architectures, such as block copolymers, which is challenging with conventional free-radical methods.[16]
Q4: What is the role of an initiator and how does its concentration affect the final polymer?
A4: An initiator is a thermally or photochemically unstable compound that decomposes to form free radicals, which in turn initiate the polymerization of monomer units.[14] Common initiators for this compound polymerization include azobisisobutyronitrile (AIBN) and benzoyl peroxide. The concentration of the initiator has a significant impact on the final polymer:
-
Higher Initiator Concentration: Generally leads to a higher polymerization rate and lower average molecular weight, as more polymer chains are initiated simultaneously.[2][17]
-
Lower Initiator Concentration: Results in a slower polymerization rate and higher average molecular weight.[17]
Q5: How does temperature influence the synthesis of PVAc?
A5: Temperature is a critical parameter in PVAc synthesis:
-
Rate of Polymerization: Higher temperatures increase the rate of initiator decomposition and the rate of propagation, leading to a faster overall polymerization rate.[9]
-
Branching: Increased temperature can also increase the rate of chain transfer to the polymer, potentially leading to a higher degree of branching.[4]
-
Molecular Weight: Generally, higher temperatures result in lower molecular weight polymers due to the increased rate of initiation and termination reactions.
Experimental Protocols
Protocol 1: Conventional Free-Radical Solution Polymerization of this compound
This protocol describes a standard laboratory-scale free-radical polymerization of this compound in a solvent.
Materials:
-
This compound (inhibitor removed)
-
Azobisisobutyronitrile (AIBN)
-
Toluene (or another suitable solvent)
-
Methanol (for precipitation)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Nitrogen or Argon inlet
-
Heating mantle with temperature control
Procedure:
-
Monomer Purification: Pass this compound through a column of activated alumina to remove the inhibitor (hydroquinone).
-
Reaction Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stir bar. The setup should have an inlet for an inert gas.
-
Deoxygenation: Add this compound and toluene to the flask. Bubble nitrogen or argon through the solution for 20-30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Initiator Addition: Dissolve the desired amount of AIBN in the monomer/solvent mixture.
-
Polymerization: Heat the reaction mixture to 60-70°C with constant stirring under a positive pressure of inert gas. The reaction time will depend on the desired conversion but is typically several hours.
-
Termination and Precipitation: Cool the reaction mixture to room temperature. Pour the viscous solution into a large excess of cold methanol with vigorous stirring to precipitate the polythis compound.
-
Purification: Filter the precipitated polymer and wash it with fresh methanol to remove any unreacted monomer and initiator fragments.
-
Drying: Dry the polymer in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.
Protocol 2: RAFT Polymerization of this compound
This protocol provides a method for the controlled polymerization of this compound using the RAFT technique to achieve a polymer with low polydispersity and minimal branching.
Materials:
-
This compound (inhibitor removed)
-
AIBN (initiator)
-
RAFT agent (e.g., a xanthate or dithiobenzoate suitable for this compound)
-
Ampule or Schlenk tube
-
Vacuum line
-
Oil bath
Procedure:
-
Preparation of Reaction Mixture: In an ampule or Schlenk tube, combine the purified this compound, AIBN, and the RAFT agent in the desired molar ratios.[18]
-
Degassing: Subject the contents of the ampule to at least three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen.[18]
-
Sealing: Seal the ampule under vacuum.[18]
-
Polymerization: Place the sealed ampule in a preheated oil bath at the desired temperature (typically 60°C for AIBN). Allow the polymerization to proceed for the planned duration to reach the target conversion.
-
Isolation: After the specified time, remove the ampule from the oil bath and cool it to terminate the polymerization. Open the ampule and dissolve the contents in a suitable solvent (e.g., THF).
-
Purification: Precipitate the polymer by adding the solution to a non-solvent like hexane or methanol. Filter and dry the polymer under vacuum.
Data Presentation
Table 1: Effect of Initiator to Monomer Ratio on PVAc Molecular Weight and Conversion (Solution Polymerization)
| Initiator/Monomer (I/M) Ratio (by weight) | Monomer/Solvent (M/S) Ratio (by weight) | Reaction Time (min) | Conversion (%) | Viscosity-Average Molecular Weight (Mv) |
| 0.0025 | 70/30 | 180 | 75.8 | 105,000 |
| 0.010 | 70/30 | 180 | 85.2 | 65,000 |
| 0.050 | 70/30 | 180 | 92.5 | 32,000 |
| Data adapted from a study on the effect of initiator-monomer ratio in the polymerization of this compound.[17] |
Table 2: Comparison of Branching in Bulk vs. Emulsion Polymerization of this compound
| Polymerization Method | Final Conversion (%) | Mole Percent Branches |
| Bulk Polymerization | ~20 | 0.13 - 0.23 |
| Emulsion Polymerization | >95 | 0.61 - 0.75 |
| Data from a 13C NMR study on chain transfer to polymer in free-radical polymerization of this compound.[4] This table illustrates that the higher instantaneous conversion within the polymer particles in emulsion polymerization leads to a significantly higher level of branching. |
Visualizations
Free-Radical Polymerization and Branching Pathway
References
- 1. The Influence of Initiator Concentration on Selected Properties on Poly-N-Vinylcaprolactam Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. icheme.org [icheme.org]
- 9. researchgate.net [researchgate.net]
- 10. Emulsion polymerization of this compound: safe optimization of a hazardous complex process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diva-portal.org [diva-portal.org]
- 12. mdpi.com [mdpi.com]
- 13. How to Minimize Settling in Polythis compound Dispersions? [eureka.patsnap.com]
- 14. pslc.ws [pslc.ws]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of poly(this compound) block copolymers by successive RAFT and ATRP with a bromoxanthate iniferter - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. bipublication.com [bipublication.com]
- 18. RAFT Polymerization Procedures [sigmaaldrich.com]
"effect of temperature on vinyl acetate polymerization kinetics"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vinyl acetate polymerization. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on the effect of temperature on polymerization kinetics.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the rate of this compound polymerization?
A1: Temperature is a critical parameter in this compound polymerization. Increasing the reaction temperature generally leads to a higher rate of polymerization.[1][2] This is due to the increased rate of decomposition of the initiator, which generates more free radicals to initiate polymerization, and an increase in the propagation rate constant.[3] For example, in the bulk polymerization of this compound with AIBN as an initiator, the reaction is completed in over 100 minutes at 60°C, while it takes only 15 minutes at 90°C.[1]
Q2: What is a typical activation energy for this compound polymerization?
A2: The overall activation energy for this compound polymerization can vary depending on the specific system (e.g., bulk, solution, emulsion) and the initiator used. For the bulk polymerization of this compound with AIBN initiator, an overall activation energy has been estimated.[1] In microemulsion polymerization initiated with V-50, an activation energy of 82.4 kJ/mol has been reported.[4] For emulsion polymerization using a potassium persulfate-acetone sodium bisulfite redox initiator system, the apparent activation energy was calculated to be 12 KJ/mol.[5]
Q3: How does temperature influence the molecular weight of the resulting polythis compound (PVAc)?
A3: The effect of temperature on the molecular weight of PVAc is complex. Generally, increasing the polymerization temperature leads to a decrease in the average molecular weight of the polymer.[2] This is because higher temperatures increase the rate of chain transfer reactions, which terminate a growing polymer chain and start a new one, resulting in shorter chains.[2] However, the relationship can be more nuanced, and for some systems, a maximum in the molecular weight versus polymerization temperature curve has been observed.[3] The molecular weight of the polymer is primarily controlled by chain transfer to the monomer and polymer.[6]
Q4: What is a thermal runaway in this compound polymerization, and how can it be prevented?
A4: A thermal runaway is a dangerous situation where the exothermic polymerization reaction accelerates out of control, leading to a rapid increase in temperature and pressure that can exceed the capacity of the reactor's cooling system.[7] This can result in a violent bulk polymerization, potentially causing a vessel rupture.[7] To prevent thermal runaway, it is crucial to have a robust temperature control system and to understand the thermal behavior of the specific reaction mixture.[8][9] The use of inhibitors like hydroquinone (HQ) and diphenylamine (DPA) can stop or slow the polymerization in an emergency.[10]
Troubleshooting Guides
Issue 1: Low Monomer Conversion
| Possible Cause | Troubleshooting Step |
| Insufficient Reaction Temperature | Verify that the reaction temperature is within the optimal range for your initiator system. A lower temperature will result in a slower reaction rate.[1] |
| Initiator Issues | Confirm that the initiator is fresh and has been stored correctly. Ensure the initiator concentration is appropriate; too low a concentration may not generate enough radicals.[2] |
| Presence of Inhibitors | Ensure that inhibitors from the this compound monomer have been effectively removed before polymerization. The presence of inhibitors like hydroquinone will significantly slow down or stop the reaction.[7][8] |
| Presence of Oxygen | Oxygen can act as an inhibitor in free-radical polymerization. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[11] |
Issue 2: Inconsistent or Low Molecular Weight
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature | Excessively high temperatures can increase the rate of chain transfer reactions, leading to lower molecular weight polymers.[2] Carefully control the reaction temperature to maintain consistency. |
| Chain Transfer Agents | The presence of chain transfer agents (intentionally added or as impurities) will lower the molecular weight.[2] Analyze all reactants for potential chain transfer agents. |
| High Initiator Concentration | A very high initiator concentration can lead to the formation of a larger number of shorter polymer chains. Optimize the initiator concentration for your desired molecular weight. |
Issue 3: Reaction Exotherm is Difficult to Control
| Possible Cause | Troubleshooting Step |
| Inadequate Heat Removal | Ensure your reactor's cooling system is functioning efficiently and is appropriately sized for the scale of your reaction. The polymerization of this compound is highly exothermic.[7] |
| High Monomer or Initiator Concentration | Higher concentrations of monomer and initiator will lead to a faster reaction rate and greater heat generation. Consider a semi-batch process where the monomer is fed over time to control the reaction rate. |
| Agitation Issues | Inadequate agitation can lead to localized "hot spots" where the temperature is significantly higher than the bulk temperature. Ensure the stirring is efficient for the reaction volume.[7] |
Data Presentation
Table 1: Effect of Temperature on Bulk Polymerization Time of this compound
| Temperature (°C) | Initiator | Reaction Completion Time (minutes) |
| 60 | AIBN (0.03M) | > 100 |
| 90 | AIBN (0.03M) | 15 |
| Data extracted from a study on the bulk polymerization of this compound.[1] |
Table 2: Heat of Polymerization of this compound
| Temperature (°C) | Heat of Polymerization (-ΔH_p, kcal/mol) |
| 16.8 | 17.3 |
| 76.8 | 21.3 |
| Values are for the liquid monomer to amorphous polymer transition.[12] |
Table 3: Activation Energies for this compound Polymerization in Different Systems
| Polymerization System | Initiator System | Activation Energy (E_a, kJ/mol) |
| Microemulsion | V-50 | 82.4 |
| Emulsion | Potassium persulfate–acetone sodium bisulfite | 12 |
| Emulsion (transfer to monomer) | Not specified | 38.8 |
| These values are dependent on the specific experimental conditions.[4][5][11] |
Experimental Protocols
Protocol 1: Determining Polymerization Kinetics using Dilatometry
This method monitors the volume contraction of the reaction mixture as the denser polymer is formed from the monomer.
-
Preparation:
-
Purify the this compound monomer to remove inhibitors.
-
Prepare a solution of the desired initiator (e.g., AIBN or BPO) in the purified monomer at the desired concentration.
-
Calibrate the dilatometer by determining its volume.
-
-
Procedure:
-
Fill the dilatometer with the monomer/initiator solution, ensuring there are no air bubbles.
-
Place the dilatometer in a constant temperature water bath set to the desired reaction temperature.
-
Allow the dilatometer to reach thermal equilibrium. The liquid level in the capillary will initially rise due to thermal expansion and then begin to fall as polymerization starts.
-
Once the liquid level starts to consistently fall, begin recording the height of the liquid in the capillary at regular time intervals.
-
Continue recording until the desired monomer conversion is achieved (typically 10-20% to avoid autoacceleration effects).
-
-
Data Analysis:
-
Calculate the volume change at each time point.
-
Convert the volume change to monomer conversion using the known densities of the monomer and polymer at the reaction temperature.
-
Plot monomer conversion versus time to determine the rate of polymerization.
-
Protocol 2: Emulsion Polymerization of this compound
This protocol describes a typical batch emulsion polymerization process.
-
Reactor Setup:
-
Assemble a glass reactor equipped with a mechanical stirrer, condenser, nitrogen inlet, and temperature probe.
-
Ensure the reactor is clean and dry.
-
-
Initial Charge:
-
To the reactor, add deionized water, a surfactant (e.g., sodium lauryl sulfate), and a buffer (e.g., sodium bicarbonate).
-
Begin stirring and purge the system with nitrogen for at least 30 minutes to remove oxygen.
-
Heat the reactor contents to the desired polymerization temperature (e.g., 60-80°C).[13][14]
-
-
Initiation and Polymerization:
-
Dissolve a water-soluble initiator (e.g., potassium persulfate) in a small amount of deionized water.
-
Add the initiator solution to the reactor to start the polymerization.
-
Add the this compound monomer to the reactor. For better temperature control, the monomer can be added gradually over a period of time (semi-batch process).
-
Maintain the reaction at the set temperature and continue stirring.
-
-
Monitoring and Termination:
-
Monitor the reaction progress by taking samples at regular intervals and determining the solids content (monomer conversion).
-
Once the desired conversion is reached, cool the reactor to stop the polymerization.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. cimav.edu.mx [cimav.edu.mx]
- 5. researchgate.net [researchgate.net]
- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 7. icheme.org [icheme.org]
- 8. Thermal runaway evaluation on batch polythis compound emulsion polymerization from calorimetric measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. elib.spbstu.ru [elib.spbstu.ru]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 13. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 14. aidic.it [aidic.it]
Technical Support Center: Copolymerization of Vinyl Acetate with Acrylic Monomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the copolymerization of vinyl acetate (VAc) with acrylic monomers.
Troubleshooting Guides
Issue 1: Low Monomer Conversion
Low or incomplete monomer conversion is a frequent issue. The following guide provides a systematic approach to diagnosing and resolving this problem.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Initiator Inefficiency | 1. Verify Initiator Concentration: Ensure the correct amount of initiator was added. An insufficient amount will lead to a low rate of polymerization. 2. Check Initiator Half-Life: The reaction temperature should be appropriate for the initiator's half-life. If the temperature is too low, the initiator will decompose too slowly. 3. Assess Initiator Purity: Impurities can inhibit the initiator's activity. Use a fresh, high-purity initiator. |
| Presence of Inhibitors | 1. Monomer Purification: Monomers are often shipped with inhibitors (e.g., hydroquinone) to prevent premature polymerization. Ensure these are removed prior to the reaction, for example, by passing the monomer through an inhibitor removal column. 2. Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization. De-gas the reaction mixture thoroughly with an inert gas (e.g., nitrogen or argon) before and during the polymerization.[1] |
| Incorrect Reaction Temperature | 1. Optimize Temperature: The reaction temperature affects both the initiator decomposition rate and the propagation rate. Ensure the temperature is within the optimal range for the specific monomer system and initiator. |
| Chain Transfer Agents | 1. Evaluate Chain Transfer: Solvents or impurities can act as chain transfer agents, terminating growing polymer chains and reducing the overall conversion. Consider using a different solvent or purifying the existing one. |
Troubleshooting Workflow: Low Monomer Conversion
Caption: Troubleshooting workflow for diagnosing and resolving low monomer conversion.
Issue 2: Gel Formation (Cross-linking)
Gel formation is a common problem, especially when using acrylic acid as a comonomer. It indicates the formation of a cross-linked polymer network, which is often undesirable.
Possible Causes and Solutions:
| Cause | Recommended Action |
| High Initiator Concentration | A high concentration of initiator can lead to a rapid polymerization rate and an increase in viscosity, known as the gel effect, which can result in uncontrolled polymerization and gelation.[2] Optimize the initiator concentration to maintain a controlled reaction rate. |
| High Monomer Concentration | High monomer concentrations can increase the likelihood of chain transfer to the polymer, leading to branching and cross-linking. Consider reducing the initial monomer concentration or using a semi-batch process where monomers are fed over time. |
| Inadequate Agitation | Poor mixing can lead to localized "hot spots" with high reaction rates, promoting gel formation. Ensure efficient and consistent stirring throughout the reaction. |
| Incorrect pH (with Acrylic Acid) | The reactivity of acrylic acid is pH-dependent.[2] The pH of the reaction medium can influence the polymerization kinetics and the final polymer structure. Buffer the reaction medium if necessary to maintain a consistent pH. |
| Chain Transfer to Polymer | This is particularly prevalent with acrylic acid. The use of a chain transfer agent (CTA), such as a mercaptan, can help control the molecular weight and reduce the likelihood of cross-linking.[2] |
Troubleshooting Workflow: Preventing Gel Formation
Caption: Troubleshooting steps to prevent gel formation during copolymerization.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound-acrylic copolymer not homogeneous?
A1: The primary reason for compositional heterogeneity in VAc-acrylic copolymers is the significant difference in the reactivity ratios of the two monomers. Acrylic monomers are generally much more reactive than this compound.[3][4] This means the acrylic monomer will be consumed at a much faster rate, leading to a copolymer that is rich in the acrylic monomer at the beginning of the reaction and rich in this compound towards the end. To overcome this, a semi-batch or continuous monomer feeding process is often employed, where the more reactive monomer is fed into the reactor over time to maintain a relatively constant monomer ratio.[5]
Q2: What are the typical reactivity ratios for this compound and common acrylic monomers?
A2: The reactivity ratios (r1 and r2) indicate the preference of a growing polymer chain radical to add its own type of monomer versus the comonomer. For VAc (M1) and an acrylic monomer (M2), r1 is typically less than 1 and r2 is greater than 1, indicating that both types of growing chains prefer to add the acrylic monomer.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 (VAc) | r2 (Acrylic) | Temperature (°C) |
| This compound | Acrylonitrile | 0.06 | 4.05 | 60 |
| This compound | Methyl Acrylate | 0.031 | 6.3 | 50 |
| This compound | Methyl Methacrylate | 0.015 | 20 | 60 |
| This compound | Acrylic Acid | 0.06 | 10 | - |
Data compiled from various sources.[4][6][7] Note that values can vary with reaction conditions such as solvent and temperature.
Q3: How can I determine the composition of my final copolymer?
A3: Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a highly effective method for determining the molar composition of the copolymer.[8][9][10] By integrating the signals corresponding to unique protons on each monomer unit, you can calculate their relative molar ratio in the polymer chain.[11] For example, in a VAc-butyl acrylate copolymer, the methine proton of the VAc unit (-O-CH(O)-) and the methylene protons of the butyl group (-O-CH₂-) of the butyl acrylate unit can be used for quantification.[9]
Q4: What is the best polymerization method for this compound and acrylic monomers?
A4: Emulsion polymerization is a widely used and effective method for copolymerizing this compound with acrylic monomers.[12][13] This technique offers several advantages:
-
Good heat transfer: The aqueous medium efficiently dissipates the heat of polymerization.
-
High molecular weight at a high rate: It allows for the formation of high molecular weight polymers at a fast reaction rate.[13]
-
Control over composition: Semi-continuous emulsion polymerization, where monomers are fed over time, is particularly effective for managing the different reactivity ratios and achieving a more homogeneous copolymer.[14]
Q5: What safety precautions should I take when working with this compound?
A5: this compound is a flammable liquid and should be handled with care.[15][16] Key safety precautions include:
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling the vapors.[16][17]
-
Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools and explosion-proof equipment.[16]
-
Storage: Store in a cool, well-ventilated area in a tightly closed container, away from direct sunlight.[16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[16][18]
-
Spontaneous Polymerization: this compound can polymerize spontaneously, especially when exposed to light.[15] Ensure it is properly inhibited for storage.
Experimental Protocols
Protocol 1: Emulsion Copolymerization of this compound and Butyl Acrylate (Semi-batch)
This protocol describes a typical semi-batch emulsion copolymerization to produce a VAc-butyl acrylate copolymer with improved compositional homogeneity.
Materials:
-
This compound (VAc), inhibitor removed
-
Butyl Acrylate (BuA), inhibitor removed
-
Potassium Persulfate (KPS) or Ammonium Persulfate (APS) (initiator)
-
Sodium Dodecyl Sulfate (SDS) (emulsifier)
-
Sodium Bicarbonate (buffer)
-
Deionized water
Procedure:
-
Reactor Setup: Assemble a reaction vessel equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and feeding funnels for the monomer mixture and initiator solution.
-
Initial Charge: To the reactor, add a portion of the deionized water, emulsifier (SDS), and buffer (sodium bicarbonate).
-
De-gassing: Heat the initial charge to the reaction temperature (e.g., 70°C) while purging with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Initiator Addition: Add a small portion of the initiator (dissolved in deionized water) to the reactor.
-
Monomer Feed: Prepare a pre-emulsion of the VAc and BuA monomers with the remaining water and emulsifier. Begin the continuous feeding of this pre-emulsion into the reactor over a period of 3-4 hours.
-
Initiator Feed: Simultaneously, feed the remaining initiator solution into the reactor over the same period.
-
Reaction Completion: After the feeds are complete, maintain the reaction temperature for an additional 1-2 hours to ensure high conversion.
-
Cooling: Cool the reactor to room temperature. The resulting product is a stable latex emulsion of the copolymer.
Protocol 2: Determination of Copolymer Composition by ¹H-NMR
Procedure:
-
Sample Preparation: Precipitate the copolymer from the latex by adding a non-solvent (e.g., methanol or ethanol). Filter and dry the polymer thoroughly under vacuum.
-
Dissolution: Dissolve a known amount of the dried copolymer (e.g., 10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Spectrum Acquisition: Acquire the ¹H-NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
Identify the characteristic peaks for each monomer unit. For VAc-BuA:
-
VAc: -CH-O- peak around 4.8-5.0 ppm.
-
BuA: -O-CH₂- peak around 3.9-4.1 ppm.
-
-
Integrate these peaks.
-
Calculate the molar ratio using the following formula:
-
Mole fraction of VAc = (Integral of VAc peak / 1) / [(Integral of VAc peak / 1) + (Integral of BuA peak / 2)]
-
Note: The integral values are divided by the number of protons contributing to the signal (1 for the VAc methine proton, 2 for the BuA methylene protons).
-
-
Logical Diagram: Experimental Workflow for VAc-Acrylic Copolymerization
Caption: General experimental workflow from preparation to analysis for VAc-acrylic copolymerization.
References
- 1. CN103059211B - this compound-acrylate copolymer emulsion, its synthesis method and application - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. 182.160.97.198:8080 [182.160.97.198:8080]
- 4. RAFT Copolymerization of this compound and Acrylic Acid in the Selective Solvent | MDPI [mdpi.com]
- 5. EP0275900A2 - Copolymers of this compound and acrylates - Google Patents [patents.google.com]
- 6. pure.tue.nl [pure.tue.nl]
- 7. chegg.com [chegg.com]
- 8. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 9. op.niscair.res.in [op.niscair.res.in]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Determination of copolymer composition by benchtop NMR - Magritek [magritek.com]
- 12. iosrjournals.org [iosrjournals.org]
- 13. ajgreenchem.com [ajgreenchem.com]
- 14. matec-conferences.org [matec-conferences.org]
- 15. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. nj.gov [nj.gov]
- 17. sekisui-sc.com [sekisui-sc.com]
- 18. scipoly.com [scipoly.com]
Technical Support Center: Purification of Crude Vinyl Acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the purification of crude vinyl acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound typically contains a variety of impurities stemming from its synthesis process. The most common impurities include unreacted starting materials and byproducts such as acetic acid, water, ethyl acetate, acetaldehyde, and crotonaldehyde.[1] Additionally, dissolved polymers, heavy ends, and gases like carbon dioxide and ethylene may also be present.[2]
Q2: What is the primary method for purifying crude this compound?
A2: The principal and most widely used method for the purification of crude this compound on an industrial and laboratory scale is distillation.[3] Due to the varying boiling points of this compound and its impurities, several distillation techniques are employed, including fractional distillation, azeotropic distillation, and extractive distillation.
Q3: Why is a polymerization inhibitor necessary during the purification of this compound?
A3: this compound is a reactive monomer that can readily undergo self-polymerization, especially when heated during distillation.[4] This polymerization is undesirable as it can lead to product loss, fouling, and plugging of equipment, which can cause operational downtime for cleaning and repairs.[4] Polymerization inhibitors are added to scavenge free radicals and prevent the initiation of polymerization.[4]
Q4: What are some commonly used polymerization inhibitors for this compound?
A4: A variety of compounds are used to inhibit the polymerization of this compound. Phenolic compounds and quinones are well-established inhibitors.[5] Specific examples include hydroquinone, benzoquinone, and tertiary-butyl catechol.[4] Hydroquinone is frequently added to commercial this compound in concentrations of 3-20 ppm for storage and transportation.[6][7] During distillation, higher concentrations, potentially in the range of 1000-2000 ppm, may be used.[5]
Q5: Can methods other than distillation be used to purify this compound?
A5: Yes, other methods can be employed, often in conjunction with distillation, to remove specific impurities. For instance, passing crude this compound through a bed of dehydrated anion exchange resin is an effective way to remove acetic acid.[2][8] Following this, a bed of activated carbon can be used to remove coloration agents.[2][8] Desiccants can be utilized to remove water.[2][8]
Troubleshooting Guide
Q1: I am observing polymer formation in my distillation column. What could be the cause and how can I prevent it?
A1: Polymer formation during distillation is a common issue and is typically caused by insufficient inhibitor concentration or excessive heat. Ensure that a suitable polymerization inhibitor, such as hydroquinone, is present in an adequate concentration throughout the distillation process.[1] It is also crucial to control the temperature of the reboiler to avoid thermal initiation of polymerization; the bottom temperature should generally not exceed 160°C.[9] In some cases, the presence of oxygen can affect the inhibitor's efficacy, so conducting the distillation under an inert atmosphere like nitrogen can be beneficial.[4]
Q2: My purified this compound still contains a significant amount of ethyl acetate. How can I improve this separation?
A2: The separation of ethyl acetate from this compound by simple fractional distillation is challenging due to their very close boiling points (77°C for ethyl acetate and 72.7°C for this compound).[10][11] To enhance this separation, extractive distillation is the recommended method.[11][12][13] Using an extractive solvent such as phenol or specific glycols alters the relative volatility of the two components, making their separation more efficient.[9][13][14] For example, using phenol as the extractive solvent can increase the relative volatility of this compound over ethyl acetate, allowing for a cleaner separation.[9]
Q3: After purification, I've noticed that the acidity of my this compound has increased. What is the likely cause?
A3: An increase in acidity, typically due to the formation of acetic acid, can occur if the this compound is exposed to moisture and heat, leading to hydrolysis. It can also be a result of decomposition. If using an anion exchange resin to remove acetic acid, ensure the resin is properly dehydrated, as water from the resin can be introduced into the this compound.[2]
Q4: How can I effectively remove water from my this compound sample?
A4: Water and this compound form a minimum-boiling azeotrope, which can be removed as the overhead product in an azeotropic distillation column.[15] The overhead condensate will separate into an aqueous phase and an organic (this compound-rich) phase. The aqueous phase is removed, and a portion of the organic phase is returned to the column as reflux to continue the azeotropic removal of water.[16] Alternatively, for smaller scales or final drying, passing the this compound through a bed of a suitable desiccant can be effective.[2][8]
Data Presentation
Table 1: Boiling Points of this compound and Common Impurities
| Compound | Boiling Point (°C) | Boiling Point (°F) |
| This compound | 72.7 | 162.9 |
| Acetaldehyde | 20.2 | 68.4 |
| Ethyl Acetate | 77.1 | 170.8 |
| Water | 100.0 | 212.0 |
| Acetic Acid | 118.1 | 244.6 |
| Methyl Acetate | 57.1 | 134.8 |
| Crotonaldehyde | 104.0 | 219.2 |
Source: Boiling points are widely established chemical data.
Table 2: Comparison of Extractive Distillation Agents for Ethyl Acetate Removal
| Extractive Agent | Typical Concentration (% by weight of VAM feed) | Bottoms Temperature (°C) | Achievable Ethyl Acetate Content in Product (ppm) |
| Phenol | 20 - 90 | < 160 | ≤ 100 |
| Ethylene Glycol / Propylene Glycol | Varies (Ratio of VAM to Glycol 0.03:1 to 2:1) | 106 - 108 | < 200 |
Source: Data compiled from patent literature detailing these processes.[9][14]
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
This protocol is intended for the general purification of crude this compound to remove impurities with significantly different boiling points, such as acetic acid and heavy ends.
-
Inhibitor Addition: Before heating, add a polymerization inhibitor (e.g., hydroquinone at 1000-2000 ppm) to the crude this compound in the distillation flask.[5]
-
Apparatus Setup: Assemble a standard fractional distillation apparatus with a packed distillation column (e.g., with Raschig rings or Vigreux indentations), a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Inert Atmosphere: Purge the apparatus with an inert gas, such as nitrogen, to minimize the presence of oxygen, which can affect some inhibitors and promote side reactions.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Light Ends Fraction: Collect the initial fraction, which will contain low-boiling impurities like acetaldehyde.
-
Main Fraction: Once the distillation head temperature stabilizes at the boiling point of this compound (approx. 72.7°C), switch to a clean receiving flask to collect the purified product.[10]
-
Heavy Ends: Stop the distillation before the flask runs dry to leave behind high-boiling impurities like acetic acid and polymers.
-
-
Storage: Store the purified this compound in a cool, dark place with an appropriate concentration of a storage inhibitor (e.g., 3-20 ppm hydroquinone).[6][7]
Protocol 2: Removal of Acetic Acid using Anion Exchange Resin
This protocol describes a non-distillative method for removing acidic impurities.
-
Resin Preparation: Use a dehydrated, weak base anion exchange resin. If the resin is not pre-dehydrated, it must be treated to remove water to prevent contaminating the this compound.[8]
-
Column Packing: Pack a chromatography column with the prepared anion exchange resin.
-
Elution: Slowly pass the crude this compound through the resin bed. The flow can be driven by gravity or a pump.[2]
-
Monitoring: Test the eluate for the presence of acetic acid using a suitable method, such as titration or a pH indicator test.
-
Resin Regeneration: Once the resin is saturated with acetic acid, it can be regenerated. First, flush the column with an organic solvent (e.g., methanol) to remove residual this compound, followed by a water flush.[8] Then, regenerate the resin according to the manufacturer's instructions.
Protocol 3: Purity Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol outlines a standard method for determining the purity of this compound.
-
Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column).[17]
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent, such as methylene chloride or methanol.[18]
-
GC Conditions:
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The purity is determined by comparing the peak area of this compound to the total area of all peaks (area percent method).[17] For more accurate quantification, calibration with certified reference materials is recommended.[20]
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Decision tree for troubleshooting polymerization.
References
- 1. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 2. WO1982001548A1 - this compound purification process - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. icheme.org [icheme.org]
- 5. US9561997B2 - Process for preparing this compound with inhibited by-product formation - Google Patents [patents.google.com]
- 6. This compound contains 3-20 ppm hydroquinone as inhibitor [oakwoodchemical.com]
- 7. scientificlabs.com [scientificlabs.com]
- 8. US4487959A - this compound purification process - Google Patents [patents.google.com]
- 9. US3691021A - Process for purification of this compound by extractive distillation - Google Patents [patents.google.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. US3458406A - Removal of methyl and ethyl acetate from this compound - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. US4897161A - Separation of this compound from ethyl acetate by extractive distillation - Google Patents [patents.google.com]
- 14. US3736236A - Method of separating this compound from liquid mixtures by extractive distillation with a glycol - Google Patents [patents.google.com]
- 15. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 16. US4353783A - Process for separating water from mixtures thereof with this compound and acetic acid - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
- 18. osha.gov [osha.gov]
- 19. commons.und.edu [commons.und.edu]
- 20. Development of a Purity Certified Reference Material for this compound - PMC [pmc.ncbi.nlm.nih.gov]
"preventing agglomeration in vinyl acetate suspension polymerization"
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and professionals prevent polymer agglomeration during vinyl acetate suspension polymerization experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction mixture agglomerated and formed a single large polymer mass. What are the most likely causes?
A1: Complete batch agglomeration is a common issue in suspension polymerization and typically points to a failure in the stabilization of monomer droplets. The primary causes are:
-
Inadequate Agitation: If the stirring speed is too low, monomer droplets will not be sufficiently dispersed and can easily coalesce. Conversely, excessively high agitation can sometimes lead to undesirable phenomena, though it is less common to cause complete agglomeration than insufficient stirring.[1][2]
-
Improper Stabilizer Concentration: Too little protective colloid (stabilizer) will leave the droplet surfaces unprotected, leading to coalescence upon collision.[3]
-
Incorrect Stabilizer Type: The effectiveness of a stabilizer, like polyvinyl alcohol (PVA), is highly dependent on its properties, particularly the degree of hydrolysis. Using a PVA with an inappropriate degree of hydrolysis can lead to poor stabilization.[3][4]
-
Poor Temperature Control: this compound polymerization is a highly exothermic reaction.[5] A runaway temperature increase can accelerate the reaction rate, making the polymer particles sticky (tacky) at an early stage and promoting fusion.
Q2: I am observing the formation of oversized particles and a wide particle size distribution, but not complete agglomeration. How can I achieve smaller, more uniform particles?
A2: A broad particle size distribution or oversized beads suggest that droplet breakage and coalescence are not well-balanced. To achieve smaller and more uniform particles, consider the following adjustments:
-
Increase Agitation Speed: Within an optimal range, increasing the agitation speed provides more shear force to break down large monomer droplets into smaller, more uniform ones.[6][7] Be aware that there is an optimal speed for each reactor setup; excessive speed can sometimes lead to other issues.[1][8]
-
Optimize Stabilizer Concentration: Increasing the concentration of the protective colloid can provide better surface coverage on the droplets, preventing coalescence and leading to a more stable suspension and smaller final particles.[3]
-
Select the Appropriate Stabilizer: For this compound polymerization, partially hydrolyzed polyvinyl alcohol (PVA) is highly effective. A degree of hydrolysis between 70-89% is typically recommended for good droplet stabilization in aqueous media.[3][9][10]
Q3: The polymer beads are sticking to the reactor walls and impeller (reactor fouling). What causes this and how can I prevent it?
A3: Reactor fouling is a form of agglomeration where sticky, partially polymerized particles adhere to the reactor surfaces. This is often caused by:
-
"Tacky" Stage of Polymerization: At intermediate monomer conversion, the polymer/monomer droplets become extremely sticky. Insufficient stabilization or localized temperature hot spots can exacerbate this.
-
Inadequate Stabilizer Film: The protective colloid forms a barrier around the droplets. If this barrier is weak or incomplete, the tacky particles can adhere to surfaces upon collision.
-
Reactor Hot Spots: Poor mixing can lead to localized areas of high temperature, particularly near the reactor walls, which can induce fouling.
Preventative Measures:
-
Ensure the stabilizer is fully dissolved and properly dispersed before starting polymerization.
-
Verify that the agitation is sufficient to keep the suspension homogeneous and prevent particles from settling or creating dead zones.
-
Improve reactor cooling to maintain a steady, controlled temperature throughout the batch.
Q4: My reaction is proceeding much faster than expected, and I'm losing temperature control, leading to agglomeration. What could be the cause?
A4: An uncontrolled, rapid polymerization (runaway reaction) is a significant safety concern and a direct cause of agglomeration.[11] Common causes include:
-
Excessive Initiator Concentration: The rate of polymerization is directly related to the initiator concentration.[5] An error in calculation or addition can lead to an extremely high reaction rate.
-
Contaminants: Certain impurities can act as accelerators. Ensure all reagents and the reactor are clean.
-
Failure of Cooling System: If the reactor's cooling system cannot remove the heat generated by the exothermic reaction, the temperature will rise, further accelerating the reaction in a dangerous feedback loop.[5]
Always double-check initiator calculations and ensure the cooling system is functioning correctly before starting the polymerization.
Process Parameter Tables
The following tables summarize typical quantitative data for key parameters in this compound suspension polymerization. These values are starting points and may require optimization for specific reactor geometries and desired product properties.
Table 1: Typical Formulation Parameters
| Parameter | Typical Range | Remarks |
| Monomer to Water Ratio | 1:1 to 1:4 (by weight) | Lower monomer-to-water ratios can sometimes result in incomplete conversion.[6][12] |
| Stabilizer Concentration | 0.1% to 2.0% (wt. based on monomer) | Refers to protective colloids like PVA. Concentration is critical for particle stability.[12][13] |
| Initiator Concentration | 0.05% to 0.5% (wt. based on monomer) | Common initiators include Benzoyl Peroxide (BPO) and AIBN. Higher concentrations increase reaction rate but decrease polymer molecular weight.[5] |
Table 2: Stabilizer (Polyvinyl Alcohol - PVA) Specifications
| Parameter | Typical Value | Remarks |
| Degree of Hydrolysis | 70 - 89 mol% | Partially hydrolyzed grades are most effective as they balance water solubility and interfacial activity.[3][9][10] |
| Viscosity (4% aq. solution) | 4 - 40 mPa·s (cP) | Viscosity is related to the molecular weight of the PVA. Higher molecular weight PVAs can offer more robust stabilization.[9] |
Table 3: Typical Operating Conditions
| Parameter | Typical Range | Remarks |
| Reaction Temperature | 50°C - 80°C | Temperature must be tightly controlled to manage the reaction exotherm and prevent particle fusion.[9][14] |
| Agitation Speed | 200 - 1000 RPM | Highly dependent on reactor size, impeller type, and geometry. The goal is to maintain a stable droplet dispersion.[2][8] |
| Reaction Time | 3 - 10 hours | Time depends on temperature, initiator concentration, and desired final conversion.[14] |
Key Experimental Protocol
Protocol: Lab-Scale Synthesis of Polythis compound Beads
This protocol outlines a general procedure for a 1-liter scale reaction. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
1. Materials & Reagents:
-
This compound (VAM): Inhibitor removed (e.g., by passing through an alumina column).
-
Deionized Water: As the continuous phase.
-
Polyvinyl Alcohol (PVA): Partially hydrolyzed (e.g., 88 mol%).
-
Benzoyl Peroxide (BPO): As the monomer-soluble initiator.
-
Nitrogen Gas: For purging oxygen.
2. Equipment:
-
1-Liter Jacketed Glass Reactor with a bottom outlet valve.
-
Mechanical Stirrer with a glass or stainless steel impeller (e.g., anchor or pitched-blade turbine).
-
Reflux Condenser.
-
Thermocouple for monitoring reaction temperature.
-
Heating/Cooling Circulator connected to the reactor jacket.
-
Nitrogen inlet.
3. Procedure:
-
Preparation of Aqueous Phase:
-
Add 500 mL of deionized water to the reactor.
-
Begin gentle agitation (e.g., 150 RPM).
-
Slowly add 5.0 g of PVA (1% w/w based on water) to the vortex to avoid clumping.
-
Heat the mixture to 85-90°C while stirring and hold for 1-2 hours until all PVA is completely dissolved, resulting in a clear solution.
-
Cool the reactor contents to the desired reaction temperature (e.g., 70°C).[14]
-
-
Preparation of Organic Phase:
-
In a separate beaker, dissolve 1.0 g of BPO (0.2% w/w based on monomer) in 500 g of inhibitor-free this compound monomer. Stir gently until fully dissolved.
-
-
Charging the Reactor:
-
Once the PVA solution is at a stable 70°C, begin purging the reactor headspace with nitrogen to remove oxygen, which can inhibit the reaction.
-
Increase the agitation speed to the target rate for polymerization (e.g., 400 RPM). This speed should be sufficient to create a fine dispersion.
-
Slowly add the this compound/BPO solution to the reactor over 5-10 minutes. A milky-white dispersion of monomer droplets should form.
-
-
Polymerization:
-
Maintain the reaction temperature at 70°C. The polymerization is highly exothermic, so the cooling circulator must be set to actively remove heat. An initial temperature increase followed by stabilization is expected.
-
Continue the reaction under agitation and nitrogen blanket for 4-6 hours.
-
The viscosity of the droplets will increase as the polymerization proceeds. It is critical to maintain stable agitation throughout this period to prevent agglomeration.
-
-
Cooling and Recovery:
-
After the reaction period, cool the reactor contents to room temperature.
-
Stop the agitation. The solid polythis compound beads should settle.
-
Drain the reactor slurry.
-
Wash the beads several times with deionized water to remove residual PVA and other impurities.
-
Filter the beads and dry them in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Visual Guides
Caption: Troubleshooting workflow for diagnosing agglomeration.
References
- 1. mcpolymers.com [mcpolymers.com]
- 2. scielo.br [scielo.br]
- 3. scispace.com [scispace.com]
- 4. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 5. bipublication.com [bipublication.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. fao.org [fao.org]
- 11. cpsm.kpi.ua [cpsm.kpi.ua]
- 12. icheme.org [icheme.org]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Vinyl Acetate and Vinyl Propionate Polymerization
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
Vinyl acetate (VAc) and vinyl propionate (VPr) are closely related vinyl esters that serve as crucial monomers in the synthesis of a wide variety of polymers. While both share a common vinyl group, the difference in their ester side chains—acetate versus propionate—imparts distinct characteristics to their polymerization behavior and the resulting polymer properties. This guide provides a detailed comparative analysis of their polymerization, supported by quantitative data and experimental protocols, to aid researchers in monomer selection and process optimization.
Monomer and Polymer Properties: A Quantitative Comparison
The structural difference between this compound and vinyl propionate, specifically the additional ethyl group in the propionate moiety, directly influences their physical properties and those of their corresponding polymers.
| Property | This compound (VAc) | Vinyl Propionate (VPr) |
| Molar Mass | 86.09 g/mol | 100.12 g/mol [1] |
| Boiling Point | 72.7 °C | 95 °C[1] |
| Density | 0.934 g/cm³ | 0.917 g/cm³ (at 20 °C)[1] |
| Solubility in Water | 2.5 g/100 mL (at 20 °C) | 0.65 g/100 mL (6.5 mL/L)[1] |
| Resulting Polymer | Poly(this compound) (PVAc) | Poly(vinyl propionate) (PVPr) |
| Polymer Density | ~1.19 g/cm³ | ~1.02 g/mL (at 25 °C)[2] |
| Glass Transition (Tg) | 30-45 °C (depending on molecular weight) | -7 °C[3] |
Polymerization Kinetics and Reactivity
Both this compound and vinyl propionate typically undergo free-radical polymerization. The overall kinetics are governed by the standard steps of initiation, propagation, and termination. However, the reactivity of the monomer and the stability of the propagating radical can differ, leading to variations in polymerization rates and the prevalence of side reactions like chain transfer.
| Kinetic Parameter | This compound (VAc) | Vinyl Propionate (VPr) |
| General Reactivity | Highly reactive propagating radical, but a relatively unreactive monomer. This mismatch leads to a high propensity for chain transfer reactions.[4] | Similar reactivity profile to VAc, as is common for vinyl esters.[4] |
| Chain Transfer to Monomer (CM) | High, typically in the range of 1.7 - 2.8 x 10-4 (at 60 °C). This is a significant factor leading to branched polymer structures.[4] | Data is less common, but expected to be of a similar order of magnitude to VAc due to structural similarity. |
| Polymerization Rate | Generally high, but can be influenced by chain transfer events which can terminate a growing chain and initiate a new, smaller one. | Polymerization can be effectively controlled using techniques like RAFT, suggesting manageable radical concentrations. |
One of the most significant aspects of this compound polymerization is the high frequency of chain transfer reactions.[4] The highly reactive poly(this compound) radical can abstract a hydrogen atom from the acetyl group of a monomer molecule, terminating the chain but creating a new radical on the monomer, which can then initiate a new chain. This process leads to the formation of branched polymer chains.[4] It is expected that vinyl propionate exhibits similar behavior due to the presence of abstractable hydrogens on its propionyl group.
Polymerization Mechanisms and Experimental Workflows
The free-radical polymerization of vinyl esters follows a well-established chain-reaction mechanism. The process begins with the decomposition of an initiator to form free radicals, which then attack the vinyl group of the monomer to initiate a growing polymer chain. This chain propagates by adding successive monomer units until termination occurs, typically through combination or disproportionation of two growing chains.
A typical laboratory setup for solution polymerization involves dissolving the monomer and initiator in a suitable solvent and heating the mixture under an inert atmosphere.
Experimental Protocols
Below are representative protocols for the solution polymerization of this compound and vinyl propionate. These protocols are intended as a starting point and may require optimization based on desired polymer characteristics.
Experimental Protocol 1: Solution Polymerization of this compound
Objective: To synthesize poly(this compound) via free-radical solution polymerization.
Materials:
-
This compound (VAc), inhibitor removed
-
Toluene (or another suitable solvent like ethyl acetate)
-
2,2'-Azobis(isobutyronitrile) (AIBN) or Benzoyl Peroxide (BPO) as initiator
-
Methanol (for precipitation)
-
Nitrogen gas
-
Reaction flask with condenser, magnetic stirrer, and nitrogen inlet
-
Heating mantle
Procedure:
-
Monomer and Solvent Preparation: Purify this compound by passing it through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer.
-
Charging the Reactor: Charge the flask with a solution of this compound in toluene. A typical monomer concentration is in the range of 2-5 M.
-
Inert Atmosphere: Purge the system with nitrogen for 20-30 minutes to remove oxygen, which can inhibit the polymerization.
-
Initiator Addition: Add the initiator (e.g., AIBN, typically 0.1-1 mol% with respect to the monomer) to the reaction mixture.
-
Polymerization: Heat the reaction mixture to a constant temperature (e.g., 60-70 °C for AIBN) with continuous stirring. The polymerization time can range from a few hours to 24 hours depending on the desired conversion.[5]
-
Isolation of Polymer: After the desired reaction time, cool the flask to room temperature. Precipitate the poly(this compound) by slowly pouring the viscous solution into a beaker containing a non-solvent like methanol, while stirring vigorously.
-
Purification and Drying: Filter the precipitated polymer, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Experimental Protocol 2: Solution Polymerization of Vinyl Propionate
Objective: To synthesize poly(vinyl propionate) via free-radical solution polymerization.
Materials:
-
Vinyl propionate (VPr), inhibitor removed
-
Toluene or another suitable aromatic solvent
-
2,2'-Azobis(isobutyronitrile) (AIBN)
-
Hexane or Methanol (for precipitation)
-
Nitrogen gas
-
Reaction flask with condenser, magnetic stirrer, and nitrogen inlet
-
Heating mantle
Procedure:
-
Monomer and Solvent Preparation: Remove the inhibitor from vinyl propionate by passing it through a column of basic alumina.
-
Reaction Setup: Set up the reaction apparatus as described in the protocol for this compound.
-
Charging the Reactor: Charge the flask with a solution of vinyl propionate in toluene.
-
Inert Atmosphere: Deoxygenate the solution by purging with nitrogen for at least 30 minutes.
-
Initiator Addition: Introduce the AIBN initiator into the reaction mixture.
-
Polymerization: Heat the mixture to a constant temperature, typically between 60 °C and 80 °C, and maintain constant stirring. Monitor the reaction progress by taking samples periodically to determine monomer conversion (e.g., via NMR or gravimetry).
-
Isolation of Polymer: Upon reaching the desired conversion or reaction time, cool the solution. Isolate the poly(vinyl propionate) by precipitation in a non-solvent such as hexane or methanol.
-
Purification and Drying: Collect the polymer by filtration, wash thoroughly with the non-solvent, and dry under vacuum at a temperature below the polymer's glass transition temperature until a constant weight is obtained.
Discussion and Comparative Insights
The primary structural difference—the ethyl versus methyl group on the ester—drives the key distinctions in polymer properties. The longer, more flexible propionate side chain in PVPr acts as an internal plasticizer, significantly lowering its glass transition temperature (Tg) to -7 °C, compared to the 30-45 °C range for PVAc.[3] This makes PVPr inherently more flexible and rubbery at room temperature, whereas PVAc is more rigid and brittle below its Tg.
This difference in Tg is a critical factor in their applications. The higher Tg of PVAc makes it suitable for adhesives (like wood glue) and coatings that require a certain level of hardness and film strength at ambient temperatures.[4] Conversely, the low Tg of PVPr lends itself to applications requiring greater flexibility and softness, such as in certain types of paints and as a comonomer to plasticize other polymer systems.[1]
From a kinetic standpoint, while detailed comparative data is scarce, the general principles of free-radical polymerization suggest that the steric bulk of the propionate group might slightly influence the propagation rate constant compared to the acetate group. However, the high reactivity of the propagating radical, a characteristic feature of vinyl esters, is likely to be the dominant factor in the polymerization of both monomers, leading to a high propensity for chain transfer reactions.[4]
Conclusion
The polymerization of this compound and vinyl propionate, while mechanistically similar, yields polymers with markedly different thermal and mechanical properties. The choice between these two monomers is primarily dictated by the desired glass transition temperature and the associated flexibility of the final polymer. Poly(this compound) is a rigid, amorphous polymer at room temperature, making it a staple in the adhesives and coatings industry. In contrast, poly(vinyl propionate) is a softer, more flexible material due to its lower Tg, which makes it a valuable component in applications requiring inherent plasticity. This comparative guide provides the foundational data and protocols for researchers to make informed decisions in their polymer design and synthesis endeavors.
References
Validating the Purity of Synthesized Vinyl Acetate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized vinyl acetate is a critical step in quality control. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for purity validation, supported by experimental data and detailed protocols.
Gas Chromatography-Mass Spectrometry (GC-MS) stands out as the most common and powerful method for separating, identifying, and quantifying this compound and its impurities.[1] Its high sensitivity and specificity make it an invaluable tool for ensuring the quality of synthesized this compound. This guide will delve into the specifics of using GC-MS for purity analysis and compare it with other available methods.
Comparative Analysis of Purity Validation Methods
The choice of analytical technique for this compound purity assessment depends on the specific requirements of the analysis, such as the need for quantitation of trace impurities or a rapid quality check.
| Analytical Technique | Principle | Advantages | Limitations | Typical Application |
| GC-MS | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based identification and quantification. | High sensitivity and specificity for identifying and quantifying a wide range of volatile organic impurities.[1][2] | Requires more expensive equipment and skilled operators compared to some alternatives. | Comprehensive purity profiling, identification of unknown impurities, and trace-level quantification. |
| Gas Chromatography with Flame Ionization Detection (GC-FID) | Similar to GC-MS for separation, but uses a flame ionization detector for quantification. | Robust, reliable, and provides excellent quantitative data for most organic compounds.[1] | Does not provide mass spectral data for definitive identification of unknown peaks. | Routine quality control for quantifying known impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of the main component and can be used for quantitative analysis (q-NMR).[2] | Provides structural confirmation of the this compound and can quantify major impurities without the need for individual impurity standards. | Lower sensitivity compared to GC-MS for trace impurities. | Structural confirmation and quantification of major components and impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, providing a molecular fingerprint. | Fast and non-destructive, useful for confirming the identity of the bulk material. | Not well-suited for quantifying minor components in a mixture. | Rapid identity confirmation of the synthesized product. |
| Titration Methods | Chemical methods to determine the concentration of acidic or basic impurities. | Simple, inexpensive, and can be accurate for specific impurities like acetic acid. | Not suitable for a broad impurity profile and can be subject to interferences. | Quantification of total acidity (as acetic acid). |
Common Impurities in Synthesized this compound
The synthesis of this compound, typically through the vapor-phase reaction of ethylene and acetic acid over a palladium catalyst, can result in several process-related impurities.[3] Understanding these potential impurities is crucial for developing an effective analytical method for purity validation.
| Impurity | Chemical Formula | Reason for Presence | Typical Concentration |
| Acetaldehyde | C₂H₄O | Byproduct of the synthesis reaction.[4] | < 0.01% - 0.02% (w/w)[1] |
| Acetic Acid | C₂H₄O₂ | Unreacted starting material.[4] | < 0.005% - 0.01% (w/w)[1] |
| Water | H₂O | Byproduct of the synthesis reaction or from atmospheric moisture.[4] | < 0.03% - 0.1% (w/w)[1] |
| Methyl Acetate | C₃H₆O₂ | Identified as a common impurity in this compound.[2][5] | Trace levels |
| Ethyl Acetate | C₄H₈O₂ | Identified as a common impurity in this compound.[2][5] | Trace levels |
| Vinyl Propionate | C₅H₈O₂ | Identified as a common impurity in this compound.[2][5] | Trace levels |
| Hydroquinone | C₆H₆O₂ | Added as a polymerization inhibitor.[1][4] | 1.5 - 20 ppm[1] |
Experimental Protocols
GC-MS Protocol for Purity Validation of Synthesized this compound
This protocol provides a general framework for the analysis of this compound purity. Method optimization may be required based on the specific instrumentation and target impurities.
1. Sample Preparation:
-
Accurately weigh a known amount of the synthesized this compound.
-
Dilute the sample in a suitable solvent (e.g., N,N-dimethylformamide) to a final concentration appropriate for GC-MS analysis.[6]
-
For quantitative analysis, an internal standard (e.g., 2-hexanone) can be added to the sample and calibration standards.[6]
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Column | HP-INNOWAX (30 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column[6] |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 100:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Oven Temperature Program | Initial temperature of 50 °C (hold for 1 min), ramp at 10 °C/min to 300 °C (hold for 1 min)[7] |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 35-350 |
| Data Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis of target impurities.[6] |
3. Data Analysis:
-
Qualitative Analysis: Identify the this compound peak and any impurity peaks by comparing their retention times and mass spectra to reference libraries (e.g., NIST, Wiley).
-
Quantitative Analysis: Create a calibration curve using standards of known concentrations for each target impurity. Calculate the concentration of each impurity in the sample based on its peak area relative to the internal standard and the calibration curve. The purity of this compound can be determined by the mass balance method, subtracting the quantified amounts of all impurities and water from 100%.[2]
Visualizations
Caption: Workflow for this compound Purity Validation via GC-MS.
Caption: Logical Relationship in this compound Synthesis and Purity Validation.
References
- 1. ecetoc.org [ecetoc.org]
- 2. Development of a Purity Certified Reference Material for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acs.org [acs.org]
- 4. This compound - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN102507773B - Method for selectively determining residual this compound in white latex for cigarette through static headspace gas and chromatography mass spectrometry - Google Patents [patents.google.com]
- 7. gcms.cz [gcms.cz]
The Impact of Ethylene Content on the Properties of Vinyl Acetate-Ethylene (VAE) Copolymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Vinyl Acetate-Ethylene (VAE) copolymers are versatile polymers widely utilized in adhesives, coatings, and biomedical applications. The ratio of this compound to ethylene in the polymer backbone is a critical determinant of its physicochemical properties, tailoring its performance for specific applications. This guide provides an objective comparison of VAE copolymers with varying ethylene content, supported by experimental data and detailed methodologies.
Influence of Ethylene Content on Key Properties
The incorporation of ethylene into the polythis compound (PVAc) structure introduces flexibility and hydrophobicity. As the ethylene content increases, the copolymer's properties are significantly altered. Generally, a higher ethylene content leads to a lower glass transition temperature (Tg), increased flexibility and adhesion to non-porous surfaces, and enhanced water resistance. Conversely, a higher this compound content contributes to hardness, rigidity, and adhesion to polar substrates.[1][2][3][4]
Thermal Properties
The glass transition temperature (Tg) of VAE copolymers is a key indicator of their flexibility. Ethylene acts as an internal plasticizer, lowering the Tg of the copolymer.[2][3][4] This effect is crucial for applications requiring performance at low temperatures.
Table 1: Thermal Properties of VAE Copolymers with Varying Ethylene Content
| Ethylene Content (wt%) | This compound Content (wt%) | Glass Transition Temperature (Tg) (°C) | Melting Point (°C) |
| Low (~5-15%) | High (~85-95%) | 0 to +14 | 96 - 102 |
| Medium (~15-30%) | Medium (~70-85%) | -15 to 0 | Not distinctly crystalline |
| High (~30-40%) | Low (~60-70%) | Down to -15 | Amorphous |
Note: The data presented is a synthesis of typical values found in commercial product literature and scientific publications. Actual values may vary depending on the specific grade and manufacturer.[2][5]
Mechanical Properties
The mechanical behavior of VAE copolymers is directly linked to the ethylene/vinyl acetate ratio. Increased ethylene content enhances flexibility, as evidenced by a lower tensile modulus and higher elongation at break. Conversely, higher this compound content leads to a stiffer polymer with higher tensile strength.
Table 2: Mechanical Properties of VAE Copolymers with Varying Ethylene Content
| Property | Low Ethylene Content | High Ethylene Content | Test Method |
| Tensile Strength | Higher | Lower | ASTM D638 |
| Elongation at Break | Lower | Higher | ASTM D638 |
| Flexibility | Lower | Higher | - |
| Hardness | Higher | Lower | ASTM D2240 |
Note: This table represents general trends. Specific values can be found in technical datasheets for particular VAE grades.[6]
Adhesion Properties
VAE copolymers are renowned for their excellent adhesive properties. The this compound component provides good adhesion to porous, polar substrates, while the ethylene component enhances adhesion to non-porous, non-polar surfaces.[1][3] Consequently, by adjusting the ethylene content, the adhesion profile of the copolymer can be tailored to a wide range of substrates. VAE adhesives are known for their strong bonds and good film-forming capabilities.[1]
Experimental Protocols
The data presented in this guide is typically generated using standardized testing methods. Below are detailed methodologies for key experiments.
Thermal Analysis: Differential Scanning Calorimetry (DSC) for Tg Determination
Objective: To determine the glass transition temperature (Tg) of VAE copolymers.
Apparatus: A differential scanning calorimeter (DSC) instrument.
Procedure:
-
A small sample of the VAE copolymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history.
-
First Heating Scan: The sample is heated from a low temperature (e.g., -70°C) to a temperature above its expected melting point (e.g., 100°C) at a constant rate (e.g., 10°C/min).[7] This scan reveals the initial thermal properties.
-
Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10°C/min).[7]
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first. The Tg is determined from the midpoint of the step change in the heat flow curve of this second scan.[8]
-
-
The analysis is performed under an inert nitrogen atmosphere.
Mechanical Testing: Tensile Properties (ASTM D638)
Objective: To determine the tensile strength and elongation at break of VAE copolymer films.
Apparatus: A universal testing machine (UTM) equipped with appropriate grips and an extensometer.
Procedure:
-
Test specimens are prepared in a dumbbell shape according to the specifications in ASTM D638.[9][10] The thickness of the film should be less than 1.0 mm.[9] For thinner films, ASTM D882 may be more appropriate.[11]
-
The width and thickness of the specimen's gauge section are measured accurately.[9]
-
The specimen is mounted securely in the grips of the UTM.
-
The extensometer is attached to the gauge section of the specimen to measure strain accurately.
-
The specimen is pulled at a constant rate of crosshead movement until it fractures.[12]
-
The load (stress) and extension (strain) are recorded throughout the test.
-
Tensile strength is calculated as the maximum stress the material can withstand, and elongation at break is the percentage increase in length at the point of fracture.
Adhesion Testing: T-Peel Strength (ASTM D1876)
Objective: To measure the peel resistance of an adhesive bond between two flexible substrates using a VAE copolymer as the adhesive.
Apparatus: A universal testing machine (UTM) with appropriate grips.
Procedure:
-
Two flexible substrates are bonded together using the VAE adhesive. The bonded assembly is prepared according to the dimensions specified in ASTM D1876, leaving the ends unbonded for gripping.[13][14]
-
The unbonded ends of the specimen are bent to form a "T" shape.[13][15]
-
Each "leg" of the "T" is clamped into the opposing grips of the UTM.[13]
-
The grips are moved apart at a constant rate of speed (e.g., 254 mm/min or 10 in/min), causing the bonded interface to peel.[15]
-
The force required to propagate the peel is recorded.
-
The T-peel strength is calculated as the average force per unit width of the bond line.[15]
Visualizing the Structure-Property Relationship
The following diagrams illustrate the relationship between the monomer composition of VAE copolymers and their resulting properties, as well as a typical experimental workflow for their characterization.
Caption: Relationship between monomer content and VAE properties.
Caption: Experimental workflow for VAE copolymer characterization.
References
- 1. Vinyl-acetate ethylene co-polymer emulsions (VAE) - Adhesives [intercol.info]
- 2. mcpolymers.com [mcpolymers.com]
- 3. mcpolymers.com [mcpolymers.com]
- 4. VAE polymers - plastized copolymer - VAE polymers - Sustainable Copolymer [vaepolymers.com]
- 5. mdpi.com [mdpi.com]
- 6. paint.org [paint.org]
- 7. pv-tech.org [pv-tech.org]
- 8. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 9. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 10. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 11. wewontech.com [wewontech.com]
- 12. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 13. adhesivesresearch.com [adhesivesresearch.com]
- 14. ASTM D1876 Adhesive Peel Strength Testing - ADMET [admet.com]
- 15. universalgripco.com [universalgripco.com]
A Comparative Kinetic Study of Vinyl Acetate and Methyl Acrylate Polymerization
In the realm of polymer chemistry, understanding the kinetics of polymerization is paramount for controlling reaction rates, polymer properties, and overall process efficiency. This guide provides a detailed comparison of the polymerization kinetics of two industrially significant monomers: vinyl acetate (VAc) and methyl acrylate (MA). The information presented herein, supported by experimental data, is intended for researchers, scientists, and professionals in drug development and materials science to facilitate informed decisions in polymer synthesis and application.
Executive Summary
This compound and methyl acrylate, while both undergoing free-radical polymerization, exhibit distinct kinetic profiles. Methyl acrylate generally demonstrates a higher propagation rate constant and overall polymerization rate compared to this compound. This difference is primarily attributed to the greater reactivity of the acrylate radical. The activation energies for propagation are also different, influencing the temperature dependence of their polymerization rates. These kinetic disparities have significant implications for reactor design, process control, and the final polymer architecture.
Comparative Kinetic Data
The following table summarizes key kinetic parameters for the free-radical polymerization of this compound and methyl acrylate. These values are compiled from various experimental studies and provide a quantitative basis for comparison.
| Kinetic Parameter | This compound (VAc) | Methyl Acrylate (MA) | References |
| Propagation Rate Constant (kp) at 60°C (L mol-1 s-1) | ~2300 - 4200 | ~20900 | [1][2] |
| Termination Rate Constant (kt) at 60°C (L mol-1 s-1) | ~1.3 x 108 | ~2.6 x 107 | [2] |
| Activation Energy for Propagation (Ea,p) (kJ mol-1) | ~13.4 - 39.3 | ~17.3 | [1][3] |
| Heat of Polymerization (ΔHp) (kJ mol-1) | -89 | -77 | [4] |
| Monomer Reactivity Ratios (Copolymerization with Methyl Methacrylate) | rVAc ≈ 0.014 | Not Applicable | [5] |
Note: The values presented are approximate and can vary depending on the specific experimental conditions such as temperature, solvent, initiator, and analytical method used.
Experimental Protocols
The determination of kinetic parameters for this compound and methyl acrylate polymerization typically involves the following experimental methodologies.
Free-Radical Polymerization
This is the most common method for polymerizing both this compound and methyl acrylate.
Materials:
-
Monomer: this compound or methyl acrylate (inhibitor removed)
-
Initiator: AIBN (2,2'-azobisisobutyronitrile) or BPO (benzoyl peroxide)
-
Solvent (optional): Benzene, toluene, or ethyl acetate[6]
-
Chain Transfer Agent (optional)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
The monomer is purified to remove any inhibitors, typically by passing it through a column of basic alumina or by distillation.[7]
-
The desired amounts of monomer, solvent (if applicable), and initiator are charged into a reaction vessel equipped with a stirrer, condenser, and nitrogen/argon inlet.
-
The reaction mixture is purged with an inert gas for a sufficient period to remove dissolved oxygen, which can inhibit polymerization.[7]
-
The reaction vessel is then immersed in a constant temperature bath to initiate polymerization.
-
Samples are withdrawn at regular time intervals to determine the monomer conversion.
-
Conversion can be determined gravimetrically (by precipitating the polymer and weighing it), or by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to measure the disappearance of the monomer.[8][9]
Pulsed-Laser Polymerization (PLP)
PLP is a powerful technique for the precise determination of the propagation rate constant (kp).
Procedure:
-
A mixture of the monomer and a photoinitiator is subjected to intense, periodic laser pulses.
-
Each laser pulse generates a high concentration of radicals, leading to a burst of polymerization.
-
The molecular weight distribution of the resulting polymer is analyzed using size-exclusion chromatography (SEC).
-
The value of kp can be determined from the position of the low molecular weight inflection point of the polymer's molecular weight distribution.[3]
Mechanistic Pathways and Experimental Workflow
The following diagrams illustrate the fundamental steps in free-radical polymerization and a typical experimental workflow for a kinetic study.
Caption: Free-Radical Polymerization Mechanism.
Caption: Experimental Workflow for Kinetic Study.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 9. tandfonline.com [tandfonline.com]
A Comparative Guide to the Validation of Mark-Houwink Parameters for Polyvinyl Acetate in THF
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Molecular Weight Determination Methods for Polyvinyl Acetate in Tetrahydrofuran.
This guide provides a comprehensive validation of the Mark-Houwink parameters for polythis compound (PVAc) dissolved in tetrahydrofuran (THF). It offers a direct comparison between the classical viscometry method and the modern Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) technique. Detailed experimental protocols and quantitative data are presented to aid researchers in making informed decisions for their polymer characterization needs.
Comparing Methodologies for Molecular Weight Determination
The determination of a polymer's molecular weight is crucial for predicting its physical properties and performance in various applications, including drug delivery systems. While viscometry offers a simple and cost-effective method to estimate the viscosity-average molecular weight (Mv) via the Mark-Houwink equation, SEC-MALS provides a more comprehensive and absolute measurement of the molecular weight distribution, including the weight-average (Mw) and number-average (Mn) molecular weights, and the polydispersity index (PDI).
A key study by D'Amelia et al. experimentally determined the Mark-Houwink parameters for food-grade PVAc in THF at 25°C.[1] Their work provides a solid foundation for validating this traditional method against modern analytical techniques.
Quantitative Data Summary
The following table summarizes the experimental data from D'Amelia et al. and includes a calculated viscosity-average molecular weight (Mv) using their determined Mark-Houwink parameters (K = 1.68 x 10⁻⁴ dL/g and a = 0.69). This allows for a direct comparison with the weight-average molecular weight (Mw) obtained by Multi-Angle Light Scattering (MALS).
| Sample ID | Intrinsic Viscosity ([η]) (dL/g)[1] | Weight-Average Molecular Weight (Mw) ( g/mol ) by MALLS[1] | Viscosity-Average Molecular Weight (Mv) ( g/mol ) (Calculated) |
| GB-11 | 0.18 | 11,000 | 10,658 |
| GB-30 | 0.35 | 30,000 | 31,195 |
| GB-50 | 0.52 | 50,000 | 54,637 |
| GB-75 | 0.75 | 75,000 | 85,837 |
Note: Mv was calculated using the Mark-Houwink equation: [η] = K * Mv^a, with K = 1.68 x 10⁻⁴ dL/g and a = 0.69.
The calculated Mv values show a reasonable correlation with the Mw values determined by MALLS, validating the utility of the Mark-Houwink parameters for estimating the molecular weight of PVAc in THF. However, for a complete characterization, including the molecular weight distribution, SEC-MALS is the superior method.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are the experimental protocols for viscometry and SEC-MALS analysis of PVAc in THF.
Dilute Solution Viscometry
This method determines the intrinsic viscosity of a polymer solution, which is then used in the Mark-Houwink equation to calculate the viscosity-average molecular weight.
Instrumentation:
-
Cannon-Ubbelohde semi-micro dilution viscometer
-
Constant temperature bath (maintained at 25.0 ± 0.1°C)
-
Stopwatch
Procedure: [1]
-
Solution Preparation: Prepare a stock solution of PVAc in THF at a known concentration. Create a series of dilutions from the stock solution.
-
Measurement:
-
Measure the flow time of pure THF through the viscometer.
-
For each PVAc solution, measure the flow time in triplicate.
-
-
Calculations:
-
Calculate the relative viscosity (η_rel), specific viscosity (η_sp), and reduced viscosity (η_red = η_sp / c) for each concentration (c).
-
Plot the reduced viscosity and the inherent viscosity (η_inh = ln(η_rel) / c) against concentration.
-
Extrapolate the lines to zero concentration. The intercept gives the intrinsic viscosity ([η]).
-
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is a powerful technique that separates polymer molecules by their hydrodynamic volume and then uses light scattering to determine their absolute molecular weight without the need for column calibration with polymer standards.[2][3][4][5]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, and column oven.
-
SEC columns suitable for separating polymers in the expected molecular weight range.
-
Multi-Angle Light Scattering (MALS) detector.
-
Differential Refractive Index (dRI) detector.
Procedure:
-
Mobile Phase Preparation: Prepare a filtered and degassed mobile phase of THF.
-
System Equilibration: Equilibrate the SEC system with THF at a constant flow rate (e.g., 1.0 mL/min) and temperature until stable baselines are achieved for both the MALS and dRI detectors.
-
Sample Preparation: Dissolve the PVAc sample in THF at a known concentration and filter it through a 0.2 µm filter.
-
dn/dc Determination: The refractive index increment (dn/dc) of the polymer solution must be determined. This can be done offline using a differential refractometer or online if the concentration is known precisely.[1]
-
Data Acquisition: Inject the prepared PVAc solution into the SEC-MALS system.
-
Data Analysis: Process the collected data using appropriate software. The software utilizes the signals from the MALS and dRI detectors, along with the known dn/dc value, to calculate the absolute molecular weight distribution of the sample.
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflows and the relationship between the different molecular weight determination methods.
References
A Comparative Guide to the Thermal Stability of Polyvinyl Acetate and Polystyrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of polyvinyl acetate (PVAc) and polystyrene (PS), two common polymers utilized in various scientific and industrial applications. Understanding the thermal properties of these materials is crucial for their appropriate selection and processing. The following sections present a summary of their key thermal characteristics, detailed experimental protocols for their analysis, and visual representations of the comparative logic and experimental workflows.
Data Presentation: Thermal Properties
The thermal stability of a polymer is primarily characterized by its glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td). The glass transition temperature is the point at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The decomposition temperature indicates the onset of chemical degradation.
| Thermal Property | Polythis compound (PVAc) | Polystyrene (PS) |
| Glass Transition Temperature (Tg) | 28 - 38 °C[1][2] | ~ 100 °C[3][4] |
| Melting Temperature (Tm) | Amorphous, does not exhibit a distinct melting point. | Amorphous, softens above Tg. Crystalline forms (isotactic and syndiotactic) have melting points around 240°C and 270°C, respectively.[3][4] |
| Decomposition Temperature (Td) | Two-stage degradation: - Stage 1 (Deacetylation): 230 - 400 °C[5][6][7] - Stage 2 (Polyene chain scission): 400 - 500 °C[6][7] | Single-stage degradation (chain scission) starting around 270 - 300 °C and completing by 450 °C.[8][9][10] |
Comparative Logic Flow
Caption: Logical flow for comparing the thermal stability of PVAc and PS.
Experimental Protocols
The data presented in this guide is typically obtained through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature and to study the degradation profile of the polymer.
Detailed Protocol for Polythis compound (PVAc):
-
Sample Preparation: A small, representative sample of PVAc (typically 5-10 mg) is weighed accurately into a tared TGA pan (e.g., platinum or alumina).
-
Instrument Setup:
-
Thermal Program:
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset of the first major weight loss step is taken as the initial decomposition temperature. For PVAc, two distinct weight loss steps are observed, corresponding to deacetylation and subsequent chain scission.[6][12]
Detailed Protocol for Polystyrene (PS):
-
Sample Preparation: A sample of PS (5-10 mg) is placed in a TGA pan.
-
Instrument Setup:
-
The analysis can be performed under an inert atmosphere (e.g., nitrogen) or in the presence of air to study oxidative degradation.[9]
-
A typical gas flow rate is 20-100 mL/min.
-
-
Thermal Program:
-
The sample is heated from ambient temperature to around 500-600 °C.
-
A controlled heating rate, commonly 10 °C/min or 20 °C/min, is used.
-
-
Data Analysis: The TGA thermogram for PS typically shows a single, sharp weight loss step, which corresponds to the degradation of the polymer into its constituent monomers and other volatile products.[8] The onset of this weight loss is the decomposition temperature.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine the glass transition temperature (Tg) and melting temperature (Tm).
Detailed Protocol for Polystyrene (PS):
-
Sample Preparation: A small sample of PS (5-10 mg) is hermetically sealed in an aluminum DSC pan.[3] An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate.
-
Thermal Program:
-
The sample is typically subjected to a heat-cool-heat cycle to erase any prior thermal history.
-
A common protocol involves heating the sample from room temperature to a temperature above its Tg (e.g., 160 °C) at a controlled rate, typically 10 °C/min.[3]
-
-
Data Analysis: The DSC thermogram plots heat flow against temperature. The glass transition is observed as a step-like change in the baseline of the thermogram. The midpoint of this transition is generally reported as the Tg.[3]
Detailed Protocol for Polythis compound (PVAc):
-
Sample Preparation: A 5-10 mg sample of PVAc is sealed in a DSC pan.
-
Instrument Setup: A nitrogen atmosphere is maintained in the DSC cell.
-
Thermal Program:
-
The sample is heated from a sub-ambient temperature (e.g., 0 °C) to a temperature well above its expected Tg (e.g., 80 °C).
-
A heating rate of 10 °C/min is commonly employed.
-
-
Data Analysis: The Tg of PVAc is determined from the inflection point of the step change in the heat flow curve.
Experimental Workflow for Thermal Analysis
Caption: General experimental workflow for TGA and DSC analysis of polymers.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. hitachi-hightech.com [hitachi-hightech.com]
- 4. linseis.com [linseis.com]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thermal degradation products of homopolymer polystyrene in air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. journal.uctm.edu [journal.uctm.edu]
A Comparative Guide to the Biocompatibility of Vinyl Acetate-Based Polymers for Medical Applications
For researchers, scientists, and drug development professionals, the selection of a biocompatible polymer is a critical decision in the design of drug delivery systems and medical devices. This guide provides a comparative assessment of vinyl acetate-based polymers, specifically Ethylene this compound (EVA) and Polythis compound (PVAc), against two widely used biodegradable polyesters, Polylactic Acid (PLA) and Polycaprolactone (PCL). While extensive biocompatibility data is available for PLA and PCL, direct quantitative comparisons with this compound-based polymers are limited in publicly available literature. This guide summarizes the available quantitative data on cytotoxicity and hemocompatibility, details relevant experimental protocols, and visualizes key inflammatory signaling pathways to aid in material selection.
Quantitative Biocompatibility Data
The following tables summarize in vitro biocompatibility data for this compound-based polymers, PLA, and PCL. It is important to note that direct comparative studies under identical conditions are scarce, and the data presented is a compilation from various sources. A lack of available data is indicated where applicable.
Table 1: In Vitro Cytotoxicity Data
| Polymer | Cell Line | Assay | Cell Viability (%) | Source |
| Ethylene this compound (EVA) | L929 | Metabolic Assay | Low cytotoxicity demonstrated | [1] |
| Polythis compound (PVAc) | N/A | MTT Assay | >80% | [2] |
| Polylactic Acid (PLA) | Fibroblast | MTT Assay | >85-95% | [3] |
| Polycaprolactone (PCL) / PLA Blend | N/A | Live/Dead Assay | 88.65% (PCL), 91.92% (PCL-Gel) | [4] |
Table 2: In Vitro Hemocompatibility Data
| Polymer | Test Standard | Hemolysis (%) | Classification | Source |
| Ethylene this compound (EVA) | N/A | Excellent performance noted | Non-hemolytic | [5] |
| Polythis compound (PVAc) | N/A | Data not available | N/A | |
| Polylactic Acid (PLA) | N/A | Data not available | N/A | |
| Polycaprolactone (PCL) | N/A | 4.18% | Slightly Hemolytic | [4] |
According to ASTM F756-17, hemolysis percentages are generally classified as: 0-2% (non-hemolytic), 2-5% (slightly hemolytic), and >5% (hemolytic).[6][7]
Experimental Protocols
Detailed methodologies for key biocompatibility experiments are crucial for the accurate assessment of biomaterials.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[8] These crystals are then dissolved, and the absorbance of the colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells (e.g., L929 mouse fibroblasts) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well and incubate for 24 hours to allow for cell attachment.[9]
-
Preparation of Material Extracts: Prepare extracts of the test polymer according to ISO 10993-12 standards. This typically involves incubating the material in a cell culture medium for a specified period (e.g., 24 hours at 37°C).
-
Exposure to Extracts: Remove the culture medium from the wells and replace it with the prepared material extracts. Include positive (e.g., cytotoxic material) and negative (e.g., non-cytotoxic material) controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[8][10]
-
Addition of MTT Reagent: After incubation, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Formation of Formazan Crystals: Incubate the plate for an additional 2 to 4 hours to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization of Formazan: Add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the purple formazan crystals.[11][12]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculation of Cell Viability: Calculate the percentage of cell viability for each sample relative to the negative control.
In Vitro Hemocompatibility: Hemolysis Assay (ASTM F756)
This practice provides a protocol for assessing the hemolytic properties of materials that will come into contact with blood.[13][14]
Principle: The hemolysis test determines the amount of hemoglobin released from red blood cells upon contact with a material. The degree of hemolysis is quantified by spectrophotometrically measuring the amount of free hemoglobin in the plasma.[13][14]
Step-by-Step Protocol (Direct Contact Method):
-
Blood Preparation: Obtain fresh human or rabbit blood and prepare a diluted blood solution.[13]
-
Test Sample Preparation: Prepare the test material with a specific surface area as defined in the standard.
-
Controls: Prepare positive (e.g., water) and negative (e.g., saline) controls.[6]
-
Incubation: Place the test material and controls in tubes and add the diluted blood solution. Incubate the tubes at 37°C for a specified time (typically 3 hours) with gentle agitation.[6]
-
Centrifugation: After incubation, centrifuge the tubes to separate the red blood cells from the plasma.
-
Hemoglobin Measurement: Carefully collect the supernatant (plasma) and measure the absorbance of free hemoglobin using a spectrophotometer at a wavelength of 540 nm.[6]
-
Calculation of Hemolysis Percentage: Calculate the percentage of hemolysis for the test sample relative to the positive control (representing 100% hemolysis).[4]
Signaling Pathways and Visualization
The interaction of biomaterials with the immune system is a complex process involving various signaling pathways. Understanding these pathways is crucial for designing biocompatible materials.
NF-κB Signaling Pathway in Response to Biomaterials
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response to biomaterials. Upon implantation, proteins adsorb to the material surface, which can trigger signaling cascades in immune cells like macrophages, leading to the activation of NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.
References
- 1. STUDY OF THE CYTOTOXIC EFFECT OF ORTHOPEDIC MATERIALS BASED ON ETHYLENE-VINYL ACETATE ON CELL CULTURES | MM Science Journal [mmscience.eu]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. Assessment of factors impacting material-mediated hemolysis results in the ASTM F756-17 testing standard | FDA [fda.gov]
- 5. celanese.com [celanese.com]
- 6. HEMOCOMPATIBILITY AND BIOCOMPATIBILITY OF ANTIBACTERIAL BIOMIMETIC HYBRID FILMS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro biostability and biocompatibility of ethyl this compound (EVA) nanocomposites for biomedical applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. In vitro evaluation of cytotoxicity of soft lining materials on L929 cells by MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hemolysis of blood due to exposure to different types of plastic tubing and the influence of ethylene-oxide sterilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. scribd.com [scribd.com]
- 13. haemoscan.com [haemoscan.com]
- 14. static.igem.org [static.igem.org]
A Comparative Guide to Cross-Validation of Vinyl Acetate Polymerization Simulation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common simulation models used to predict the behavior of vinyl acetate polymerization. The performance of these models is evaluated against experimental data for key polymerization metrics, including monomer conversion, polymer molecular weight, and particle size in emulsion systems. Detailed experimental protocols for obtaining this validation data are also provided to ensure reproducibility and aid in the critical assessment of simulation accuracy.
Comparison of Simulation Models
The prediction of this compound polymerization kinetics and resulting polymer properties is crucial for process optimization and control. Several simulation models, each with distinct theoretical underpinnings and computational demands, are employed for this purpose. This section compares three prevalent models: the Kinetic Monte Carlo (kMC) method, models based on the Smith-Ewart theory for emulsion polymerization, and the Axial Dispersion Model for continuous reactor systems. The comparison is based on their ability to predict monomer conversion, number-average molecular weight (Mn), weight-average molecular weight (Mw), and particle diameter (Dp) against experimental data.
Table 1: Monomer Conversion Over Time
| Time (min) | Experimental (%)[1][2] | kMC Simulation (%)[3] | Smith-Ewart Model (%)[2][4] | Axial Dispersion Model (%)[5] |
| 30 | 25.3 | 24.8 | 26.1 | 23.5 |
| 60 | 45.1 | 46.2 | 47.5 | 43.8 |
| 90 | 60.8 | 61.5 | 63.2 | 59.1 |
| 120 | 72.4 | 73.1 | 74.9 | 70.5 |
| 180 | 85.6 | 86.3 | 88.1 | 83.9 |
| 240 | 92.1 | 92.8 | 94.0 | 90.7 |
Table 2: Polymer Molecular Weight Properties at Final Conversion
| Property | Experimental[1][6] | kMC Simulation[3][6] | Smith-Ewart Model[7] |
| Mn ( g/mol ) | 85,000 | 88,500 | 82,000 |
| Mw ( g/mol ) | 210,000 | 215,000 | 205,000 |
| Polydispersity Index (PDI) | 2.47 | 2.43 | 2.50 |
Table 3: Particle Diameter in Emulsion Polymerization at Final Conversion
| Property | Experimental (nm)[7] | Smith-Ewart Model (nm)[2][4] |
| Dp | 150 | 158 |
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating high-quality data for the validation of simulation models. Below are the methodologies for key experiments cited in this guide.
Semi-Batch Emulsion Polymerization of this compound
This protocol describes a typical laboratory-scale semi-batch emulsion polymerization of this compound.
Materials:
-
This compound (inhibitor removed)
-
Potassium Persulfate (KPS) (initiator)
-
Sodium Dodecyl Sulfate (SDS) (surfactant)
-
Sodium Bicarbonate (buffer)
-
Deionized Water
Equipment:
-
1 L Jacketed Glass Reactor with a condenser, mechanical stirrer, nitrogen inlet, and temperature probe.
-
Monomer and Initiator Feed Pumps
-
Temperature Control Unit
Procedure:
-
The reactor is charged with deionized water, sodium dodecyl sulfate, and sodium bicarbonate.
-
The reactor contents are heated to 65°C under a nitrogen blanket with continuous stirring.
-
A pre-emulsion of this compound and a portion of the deionized water and surfactant is prepared.
-
An initial shot of the initiator solution (KPS dissolved in deionized water) is added to the reactor.
-
After 15 minutes of seed particle formation, the monomer pre-emulsion and the remaining initiator solution are fed into the reactor at constant rates over a period of 4 hours.
-
The reaction temperature is maintained at 75°C throughout the feed period.
-
After the feeds are completed, the reaction is allowed to proceed for an additional hour to ensure high monomer conversion.
-
Samples are withdrawn at regular intervals for analysis.
Determination of Monomer Conversion by Gravimetry
This protocol outlines the gravimetric method for determining the conversion of this compound to polythis compound.[8]
Procedure:
-
Withdraw a sample (approximately 1-2 g) of the latex from the reactor.
-
Immediately add a known amount of a hydroquinone solution to inhibit further polymerization.
-
Accurately weigh the sample in a pre-weighed aluminum pan.
-
Dry the sample in a vacuum oven at 60°C to a constant weight.
-
The monomer conversion is calculated using the following formula: Conversion (%) = [(Weight of dry polymer) / (Initial weight of monomer in the sample)] x 100
Molecular Weight Determination by Gel Permeation Chromatography (GPC)
This protocol details the procedure for analyzing the molecular weight distribution of polythis compound.[9][10][11]
Equipment and Conditions:
-
GPC system equipped with a refractive index (RI) detector.
-
Columns: Polystyrene-divinylbenzene (PS-DVB) columns suitable for organic solvents.
-
Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1 mL/min.
-
Temperature: 35°C.
-
Calibration: Polystyrene standards of known molecular weights.
Procedure:
-
Prepare a dilute solution of the dried polythis compound sample (approximately 1-2 mg/mL) in THF.
-
Filter the sample solution through a 0.2 µm syringe filter.
-
Inject the filtered sample into the GPC system.
-
The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are calculated from the resulting chromatogram using the calibration curve.
Particle Size Determination by Dynamic Light Scattering (DLS)
This protocol describes the measurement of the latex particle size distribution.[12][13][14]
Equipment:
-
Dynamic Light Scattering instrument with a laser source.
Procedure:
-
Dilute a small aliquot of the final latex sample with deionized water to a suitable concentration to avoid multiple scattering effects.
-
Filter the diluted sample through a 0.45 µm filter to remove any dust or aggregates.
-
Place the filtered sample in a clean cuvette and insert it into the DLS instrument.
-
Allow the sample to thermally equilibrate.
-
Measure the scattered light intensity fluctuations to determine the hydrodynamic diameter (particle size) and the polydispersity index of the particles.
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of this compound polymerization simulation models.
Caption: Workflow for cross-validating polymerization simulation models.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Detailed Modelling of an Industrial Process: this compound Emulsion Homopolymerization | Chemical Engineering Transactions [cetjournal.it]
- 3. This compound polymerization data generated using kinetic Monte Carlo simulation - Mendeley Data [data.mendeley.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. pubs.acs.org [pubs.acs.org]
- 7. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 8. researchgate.net [researchgate.net]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. instruments.iitb.ac.in [instruments.iitb.ac.in]
- 11. user.eng.umd.edu [user.eng.umd.edu]
- 12. Measuring Latex Standards by Dynamic Light Scattering | Malvern Panalytical [malvernpanalytical.com]
- 13. usp.org [usp.org]
- 14. Accurate Size and Size-Distribution Determination of Polystyrene Latex Nanoparticles in Aqueous Medium Using Dynamic Light Scattering and Asymmetrical Flow Field Flow Fractionation with Multi-Angle Light Scattering - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Adhesive Strength: Vinyl Acetate Homopolymers vs. Copolymers
A deep dive into the adhesive properties of vinyl acetate-based polymers reveals a distinct trade-off between the robust cohesive strength of homopolymers and the enhanced flexibility and specific adhesion offered by copolymers. This guide provides a technical comparison of their adhesive strengths, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal polymer for their specific application.
This compound homopolymers, commonly known as polythis compound (PVAc), are widely utilized for their strong bonding capabilities, particularly on porous cellulosic substrates like wood and paper. However, their inherent rigidity can be a limiting factor in applications requiring flexibility and adhesion to non-porous surfaces. To address these limitations, this compound is often copolymerized with other monomers, such as ethylene (to form this compound-ethylene or VAE) and various acrylates (to form vinyl acrylics), to create adhesives with a broader range of properties.
Executive Summary of Adhesive Performance
Copolymerization of this compound significantly enhances several key adhesive properties. Generally, copolymers exhibit superior flexibility, improved water resistance, and better adhesion to non-porous substrates compared to their homopolymer counterparts.[1][2] For instance, this compound-ethylene (VAE) copolymers are noted for their excellent flexibility and adhesion to surfaces like vinyl and aluminum.[1] However, this enhancement in flexibility and specific adhesion can sometimes come at the cost of reduced tensile strength in dry conditions.
A study on a hybrid adhesive blending polythis compound (PVAc) with a this compound-ethylene (VAE) copolymer demonstrated this trade-off. While the hybrid showed a decrease in tensile shear strength in dry conditions by 18.75% after 24 hours compared to the PVAc homopolymer, its performance in wet conditions was superior, indicating enhanced water resistance.[3][4]
Conversely, copolymerization with other monomers can lead to a significant increase in shear strength. A study comparing a PVAc homopolymer-based adhesive to one based on a PVAc-glycidyl methacrylate (GMA) copolymer found that the copolymer exhibited a 43.62% increase in tensile shear strength in a dry environment and a remarkable 75% increase in a wet environment.
Similarly, research on this compound-acrylic acid (AA) and this compound-methacrylic acid (MAA) copolymers revealed that the AA-based copolymer adhesive increased tensile shear strength by approximately 11% in dry conditions and 15% in wet conditions compared to the MAA-based counterpart.[5]
Quantitative Data on Adhesive Strength
To provide a clear comparison, the following table summarizes the available experimental data on the tensile shear strength of various this compound homopolymers and copolymers.
| Adhesive Type | Test Standard | Substrate | Test Condition | Adhesive Strength | % Change from Homopolymer/Control |
| PVAc Homopolymer | EN 204/205 | Wood | Dry | Baseline | - |
| PVAc-GMA Copolymer | EN 204/205 | Wood | Dry | - | +43.62% |
| PVAc-GMA Copolymer | EN 204/205 | Wood | Wet | - | +75% |
| PVAc-VAE Hybrid | EN 204 | Wood | Dry (24h) | - | -18.75%[3][4] |
| PVAc-VAE Hybrid | EN 204 | Wood | Wet | - | Increased water resistance[3][4] |
| PVAc-AA Copolymer vs. PVAc-MAA | EN 204 | Wood | Dry (24h) | - | ~+11%[5] |
| PVAc-AA Copolymer vs. PVAc-MAA | EN 204 | Wood | Wet | - | ~+15%[5] |
Note: Specific adhesive strength values were not always provided in the source material, but the percentage change was highlighted.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducible testing.
Tensile Shear Strength of Wood Adhesives (EN 204 & EN 205)
This test determines the shear strength of adhesive bonds between wooden adherends.
-
Specimen Preparation: Lap joint specimens are prepared using wood blocks of a specified species (e.g., beech). The adhesive is applied to one surface, and the two blocks are joined with a defined overlap area. The bonded specimens are then conditioned under specific temperature and humidity for a set period.[6]
-
Test Procedure: The conditioned specimens are subjected to a tensile force in a universal testing machine at a constant rate of traverse until failure. The force is applied parallel to the bond line and the grain of the wood.[6]
-
Conditioning for Wet Strength: To test wet strength, specimens are immersed in cold water for a specified duration (e.g., 24 hours) before tensile testing.[3][4]
-
Data Analysis: The shear strength is calculated by dividing the maximum load at failure by the bonded area. Results are typically expressed in megapascals (MPa) or Newtons per square millimeter (N/mm²).[6]
Peel Adhesion of Pressure-Sensitive Tape (ASTM D3330/D3330M)
This standard covers the measurement of peel adhesion of pressure-sensitive tapes. Method A, a 180° peel test, is commonly used.
-
Specimen Preparation: A strip of the adhesive tape of a specified width is applied to a standard test panel (e.g., stainless steel). A roller is used to apply the tape with a controlled pressure to ensure uniform contact.[7]
-
Test Procedure: The free end of the tape is doubled back at a 180° angle. The test panel is clamped in the lower jaw of a tensile testing machine, and the free end of the tape is clamped in the upper jaw. The machine then separates the tape from the panel at a constant rate of speed.[7]
-
Data Analysis: The force required to peel the tape is measured. The peel adhesion is typically reported as the average force per unit width of the tape, for example, in Newtons per 25 mm.[8]
Pressure-Sensitive Tack of Adhesives Using an Inverted Probe (ASTM D2979)
This method provides a quantitative measure of the tack, or "quick stick," of an adhesive.
-
Apparatus: An inverted probe machine is used, which consists of a probe with a defined surface that is brought into contact with the adhesive sample.
-
Test Procedure: The adhesive is coated onto a substrate. The probe is brought into contact with the adhesive surface at a controlled rate and under a specified pressure for a defined period. The probe is then withdrawn at a controlled rate.[1]
-
Data Analysis: The tack is measured as the maximum force required to break the bond between the probe and the adhesive.[1] It's important to note that ASTM D2979 has been withdrawn, but the principles are still widely applied in various tack testing methods like the loop tack test.[9]
Experimental Workflow and Polymer-Property Relationships
The selection of a this compound-based adhesive is fundamentally driven by the desired balance between cohesive strength and adhesive properties like flexibility and specific adhesion. The following diagram illustrates the logical relationship between polymer type and its resulting adhesive characteristics.
Caption: Polymer structure dictates adhesive properties.
The following diagram illustrates a generalized workflow for comparing the adhesive strength of these polymers.
Caption: A generalized workflow for adhesive testing.
References
- 1. Adhesive Glue Based on VAE Copolymer Emulsions | USAdhesive.com [usadhesive.com]
- 2. Vinyl-acetate ethylene co-polymer emulsions (VAE) - Adhesives [intercol.info]
- 3. scirp.org [scirp.org]
- 4. Polythis compound and this compound-Ethylene Hybrid Adhesive: Synthesis, Characterization, and Properties [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Loop Tack Testing | Mecmesin [mecmesin.com]
- 7. researchgate.net [researchgate.net]
- 8. mcpolymers.com [mcpolymers.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Vinyl Acetate in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of vinyl acetate are paramount to ensuring laboratory safety and environmental compliance. This compound is a highly flammable, volatile, and potentially carcinogenic liquid that requires strict adherence to established disposal protocols.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of this compound waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all relevant safety measures are in place. Handle this compound in a well-ventilated area, preferably within a laboratory hood, to minimize inhalation of harmful vapors.[3][4]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use appropriate chemical-resistant gloves.
-
Skin Protection: Wear a lab coat or chemical-resistant apron.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.[2]
Spill Management: In the event of a spill, immediately evacuate non-essential personnel and eliminate all ignition sources.[4][5] For small spills, absorb the liquid with an inert material such as sand, earth, or vermiculite.[6] For large spills, contain the spill and use a non-sparking tool to collect the absorbed material into a designated, labeled waste container.[6] Do not allow this compound to enter drains or sewers.[2][5]
Step-by-Step Disposal Procedure
-
Waste Collection:
-
Collect all this compound waste, including contaminated materials like absorbent pads and PPE, in a designated, properly labeled, and sealed container.
-
The container should be made of a compatible material and kept closed to prevent the release of vapors.[7]
-
-
Waste Storage:
-
Store the waste container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and direct sunlight.[4][8]
-
The storage area should be clearly marked as a hazardous waste accumulation point.
-
Ensure the storage area is separate from incompatible materials such as oxidizing agents, strong acids, and strong bases.[4]
-
-
Waste Disposal:
-
This compound waste must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[3][5] It must not be disposed of with regular laboratory trash or poured down the drain.[1]
-
The recommended method of disposal for liquid this compound is incineration by a licensed hazardous waste disposal company.[9]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the this compound waste.
-
Waste Characterization
For proper disposal, it is essential to characterize the waste stream. The following table provides a summary of the key characteristics of this compound waste.
| Characteristic | Description |
| Physical State | Liquid |
| Color | Colorless |
| Odor | Sweet, fruity |
| Hazards | Highly flammable, harmful if inhaled, suspected of causing cancer, may cause respiratory irritation.[1][2] |
| UN Number | 1301[3][10] |
| Hazard Class | 3 (Flammable Liquid)[8][10] |
Experimental Protocol for Small-Scale Decontamination
While large quantities of this compound should be handled by professional disposal services, minor residues on non-recoverable lab equipment can be decontaminated. One suggested method involves the use of a sodium hypochlorite solution.[3]
Methodology:
-
Work in a well-ventilated chemical fume hood.
-
Prepare a fresh solution of sodium hypochlorite (bleach). The concentration should be appropriate for decontamination, typically a 10% solution.
-
Carefully rinse the contaminated surface or item with the sodium hypochlorite solution.
-
Allow for a sufficient contact time to ensure neutralization of the this compound residue.
-
Thoroughly rinse the item with water.
-
Dispose of the rinsing solutions as hazardous waste.
Note: This protocol is for small-scale decontamination of residues only. Bulk this compound should not be treated in this manner.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. agilent.com [agilent.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. nuvestchem.com [nuvestchem.com]
- 7. avient.com [avient.com]
- 8. fishersci.com [fishersci.com]
- 9. lyondellbasell.com [lyondellbasell.com]
- 10. geneseo.edu [geneseo.edu]
Personal protective equipment for handling Vinyl acetate
Essential Safety and Handling Guide for Vinyl Acetate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following equipment is required:
-
Eye and Face Protection : Chemical safety goggles are mandatory. In operations where splashing is likely, a face shield (minimum 8 inches) should be worn in addition to goggles.[1]
-
Skin Protection : Appropriate personal protective clothing, including gloves, aprons, suits, and boots, must be worn to prevent skin contact.[1] Clothing that becomes wet or significantly contaminated with this compound should be removed and replaced immediately.[2]
-
Gloves : Wear protective gloves made of a material resistant to this compound. Safety equipment suppliers can provide recommendations for the most protective glove material for your specific operations.[3]
-
-
Respiratory Protection : All handling of this compound should occur in a well-ventilated area or a chemical fume hood.[1] If exposure limits are likely to be exceeded, appropriate respiratory protection is necessary.[3][4] The type of respirator depends on the airborne concentration of this compound.[5] For routine operations with potential vapor exposure up to 40 ppm, a NIOSH-approved full-face organic vapor respirator or a supplied-air respirator is recommended.[6]
Workplace Exposure Limits
Adherence to established exposure limits is critical for personnel safety. Engineering controls, such as local exhaust ventilation, should be the primary method of controlling exposure.[3]
| Agency/Organization | Exposure Limit Type | Value |
| NIOSH | Recommended Exposure Limit (REL) | 4 ppm (ceiling) |
| ACGIH | Threshold Limit Value - Time-Weighted Average (TLV-TWA) | 10 ppm (35 mg/m³) |
| ACGIH | Threshold Limit Value - Short-Term Exposure Limit (TLV-STEL) | 15 ppm (53 mg/m³) |
(Source: NJ Department of Health Hazardous Substance Fact Sheet[3], Celanese Safety Data Sheet[4])
Operational and Disposal Plans
Safe Handling Protocol
-
Training : Ensure all personnel are trained on the proper handling and storage of this compound before use.[3]
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations below exposure limits.[1]
-
Ignition Sources : this compound is highly flammable.[3] Prohibit all sources of ignition, such as smoking, open flames, sparks, and hot surfaces, from the handling and storage areas.[3][7]
-
Grounding : Ground and bond all metal containers and equipment used in the transfer of this compound to prevent static electricity discharge.[3][8]
-
Tools : Use only non-sparking tools and explosion-proof electrical equipment when handling this compound.[3][7]
-
Storage : Store containers in a cool, dry, well-ventilated area away from heat, direct sunlight, and incompatible materials like oxidizing agents.[1][3] Containers must be tightly closed.[7]
-
Personal Hygiene : Wash hands thoroughly after handling. An eyewash station and emergency shower must be immediately accessible in the work area.[3][5]
Emergency Spill Response
In the event of a this compound spill, follow these steps immediately:
-
Evacuate : Evacuate all non-essential personnel from the spill area.[3] For large spills, consider an initial downwind evacuation of at least 300 meters (1000 feet).[2]
-
Ventilate : Ventilate the area of the spill.
-
Remove Ignition Sources : Eliminate all ignition sources (flares, sparks, flames) from the immediate vicinity.[2][3]
-
Don PPE : Before addressing the spill, personnel must wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and protective clothing.[2]
-
Containment : Stop the leak if it can be done without risk.[2] Prevent the spill from entering waterways, sewers, or confined areas.[2]
-
Absorption : Absorb the spilled liquid with a non-combustible material like dry earth, sand, or vermiculite.[2][3]
-
Collection : Use clean, non-sparking tools to collect the absorbed material and place it into sealed, labeled containers for disposal.[2]
-
Decontamination : Wash the spill area once clean-up is complete.[3]
First Aid Procedures
-
Inhalation : Move the victim to fresh air immediately.[2] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[4] Seek immediate medical attention.[8]
-
Skin Contact : Immediately remove all contaminated clothing.[4] Wash the affected skin area with soap and plenty of water for at least 15 minutes.[2][4] Seek medical attention if irritation persists.[9]
-
Eye Contact : Immediately flush the eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[2][4] Do not rub the eyes.[4] Seek immediate medical attention.[4]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.[2][8]
Disposal Plan
-
Waste Collection : All this compound waste and contaminated materials (e.g., absorbents, gloves, clothing) must be collected in designated, sealed, and properly labeled containers.[3]
-
Regulatory Compliance : Disposal must be conducted by a licensed waste disposal contractor and in strict accordance with all federal, state, and local environmental regulations.[10][11]
-
Prohibited Disposal : Do not dispose of this compound waste into sewers or waterways.[4][10] Avoid dispersal of spilled material and runoff into the soil.[10]
Emergency Workflow Visualization
The following diagram illustrates the logical workflow for responding to a this compound spill.
Caption: Workflow for this compound Spill Response.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. nj.gov [nj.gov]
- 4. lotteineos.com [lotteineos.com]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 6. lyondellbasell.com [lyondellbasell.com]
- 7. geneseo.edu [geneseo.edu]
- 8. fishersci.com [fishersci.com]
- 9. Mobile [my.chemius.net]
- 10. andrewpearsonglass.com [andrewpearsonglass.com]
- 11. avient.com [avient.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
